3-Methyl-1-pyridin-2-yl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-11-3 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-pyridin-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-pyridin-2-yl-piperazine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its synthesis is a critical step in the development of numerous drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key chemical transformations, offering insights into experimental design and optimization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in the research and development setting.
Introduction
The pyridinylpiperazine moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutics targeting the central nervous system and other biological systems. The introduction of a methyl group at the 3-position of the piperazine ring can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthetic methodologies for accessing this compound is therefore essential for chemists working in drug development.
This guide will explore the two most prevalent and effective strategies for the synthesis of this compound:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often highly efficient method for forming aryl-nitrogen bonds.
Additionally, an alternative approach via Reductive Amination will be discussed, offering a different synthetic perspective. Each section will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and a critical evaluation of the method's advantages and limitations.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] It allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine under relatively mild conditions, offering broad substrate scope and functional group tolerance.[2]
The "Why": Mechanistic Rationale and Experimental Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (e.g., 2-chloropyridine). This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3] The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this step.[3]
-
Amine Coordination and Deprotonation: The amine (2-methylpiperazine) coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the catalytically active Pd(0) species.[2]
The selection of the palladium source, ligand, and base is critical for a successful reaction. Pre-catalysts like palladacycles are often preferred over simple palladium salts such as Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[3] For the coupling of 2-chloropyridine, sterically hindered and electron-rich biarylphosphine ligands like RuPhos or BrettPhos are highly effective.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system designed for high-yield synthesis.
Materials:
-
2-Chloropyridine
-
2-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., RuPhos G3 Palladacycle)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 2-chloropyridine (1.0 equiv.), 2-methylpiperazine (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask. The typical concentration is 0.1-0.5 M with respect to the 2-chloropyridine.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value | Rationale |
| Aryl Halide | 2-Chloropyridine | Commercially available and suitable for this reaction. |
| Amine | 2-Methylpiperazine | The nucleophile for the coupling reaction. |
| Catalyst | Pd(OAc)₂ / RuPhos | A common and effective catalyst system for C-Cl bond activation.[3] |
| Base | NaOtBu | A strong, non-nucleophilic base to facilitate amine deprotonation.[3] |
| Solvent | Toluene or 1,4-dioxane | Anhydrous and high-boiling solvents suitable for the reaction temperature. |
| Temperature | 80-110 °C | Elevated temperature is often required for the oxidative addition of aryl chlorides.[3] |
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Trustworthiness: Self-Validation and Troubleshooting
A successful Buchwald-Hartwig amination is characterized by high conversion of the starting materials and minimal side products. The primary potential side reaction is hydrodehalogenation of the 2-chloropyridine.[3] This can be minimized by ensuring strictly anhydrous and anaerobic conditions. If low conversion is observed, consider increasing the catalyst loading or switching to a more active pre-catalyst.[3] The purity of the final product should be confirmed by NMR and mass spectrometry.
Nucleophilic Aromatic Substitution (SNAr): A Classic and Efficient Route
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[6] The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially when activated by an electron-withdrawing group and with a good leaving group at the 2- or 4-position.
The "Why": Mechanistic Insights and Strategic Choices
The SNAr reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (2-methylpiperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., fluorine or chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final product.
The rate of an SNAr reaction is influenced by several factors:
-
Leaving Group: The more electronegative and better the leaving group, the faster the reaction. Therefore, 2-fluoropyridine is generally more reactive than 2-chloropyridine in SNAr reactions.[7]
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the Meisenheimer complex and facilitate the reaction.
-
Base: A base is often used to deprotonate the piperazine nitrogen, increasing its nucleophilicity.
Experimental Protocol: SNAr Reaction
This protocol provides a reliable method for the synthesis of this compound via SNAr.
Materials:
-
2-Fluoropyridine or 2-Chloropyridine
-
2-Methylpiperazine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-fluoropyridine (1.0 equiv.), 2-methylpiperazine (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO or DMF to the flask.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Comparison of Leaving Groups in SNAr for Pyridine Substitution
| Leaving Group | Reactivity | Rationale |
| Fluorine | High | The high electronegativity of fluorine strongly activates the aromatic ring towards nucleophilic attack. |
| Chlorine | Moderate | Less activating than fluorine, often requiring higher temperatures or longer reaction times. |
Diagram 2: SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Trustworthiness: Ensuring a Clean and Complete Reaction
The success of an SNAr reaction relies on driving the reaction to completion to avoid purification challenges. Using an excess of the amine can help achieve this. The progress of the reaction should be carefully monitored. The final product's identity and purity should be confirmed by spectroscopic methods.
Alternative Synthetic Route: Reductive Amination
Reductive amination offers a convergent approach to the synthesis of this compound, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[8]
The "Why": A Different Disconnection Approach
This strategy involves the formation of an enamine or iminium ion intermediate from the reaction of 2-pyridone with 2-methylpiperazine, followed by in situ reduction. This method provides an alternative synthetic disconnection and can be advantageous if the starting materials are more readily available or if other functional groups in the molecule are incompatible with the conditions of Buchwald-Hartwig or SNAr reactions.
Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[9] STAB is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of other carbonyl groups.
Conceptual Protocol: Reductive Amination
Materials:
-
2-Pyridone
-
2-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Conceptual Procedure:
-
Imine/Enamine Formation: A mixture of 2-pyridone and 2-methylpiperazine would be stirred in a suitable solvent like DCE or THF, often with a catalytic amount of acetic acid to facilitate the formation of the iminium/enamine intermediate.
-
Reduction: Sodium triacetoxyborohydride would then be added to the mixture to reduce the intermediate in situ.
-
Work-up and Purification: A standard aqueous work-up followed by chromatographic purification would yield the desired product.
Diagram 3: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Product Characterization and Purification
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
Purification Techniques
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound from unreacted starting materials and side products. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Salt Formation: Piperazine derivatives can be purified by forming a salt (e.g., hydrochloride or diacetate), crystallizing the salt, and then regenerating the free base.[10][11]
Analytical Characterization
Table 3: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the piperazine ring protons (with characteristic splitting patterns), and the methyl group singlet. The chemical shifts and coupling constants would be diagnostic. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyridyl carbons, the piperazine carbons, and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₅N₃, MW: 177.25 g/mol ). |
| Purity (HPLC) | A single major peak indicating high purity. |
Conclusion
The synthesis of this compound can be reliably achieved through several robust synthetic methodologies. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are the most prominent and well-established routes, each with its own set of advantages depending on the available starting materials, required scale, and laboratory capabilities. This guide has provided detailed, practical protocols and the underlying scientific principles to empower researchers to confidently synthesize this important building block for their drug discovery and development endeavors. The emphasis on mechanistic understanding and self-validating protocols is intended to foster a deeper level of expertise and ensure the generation of high-quality, reproducible scientific data.
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physicochemical properties of 3-Methyl-1-pyridin-2-yl-piperazine
The physicochemical properties of this compound define its potential behavior as a drug candidate. Its multiple basic centers suggest that its solubility and permeability will be highly pH-dependent, a critical consideration for oral absorption and formulation. The lipophilicity, influenced by the pyridine and methyl groups, will be a key factor in its ability to cross biological membranes and interact with its target. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, empirical data necessary for informed decision-making in any drug discovery program. Rigorous physicochemical profiling is an indispensable strategy for mitigating risk and optimizing compounds for clinical success. [5]
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An In-depth Technical Guide to 3-Methyl-1-pyridin-2-yl-piperazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methyl-1-pyridin-2-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and the pharmacological profiles of structurally related pyridylpiperazine derivatives, this document serves as a foundational resource for researchers engaged in drug discovery and development.
Core Compound Identification and Physicochemical Properties
This compound is a substituted piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a direct linkage of the piperazine nitrogen at the 1-position to the 2-position of a pyridine ring. The presence of a chiral center at the 3-position of the piperazine ring means the compound can exist as (S) and (R) enantiomers or as a racemic mixture.
| Identifier | Value | Source |
| Chemical Name | 3-Methyl-1-(pyridin-2-yl)piperazine | N/A |
| CAS Number | 1420956-05-3 (hydrochloride salt) | [1] |
| CAS Number | 474417-42-0 ((S)-enantiomer) | [2] |
| Molecular Formula | C10H15N3 | N/A |
| Molecular Weight | 177.25 g/mol ((S)-enantiomer) | N/A |
| Molecular Weight | 213.71 g/mol (hydrochloride salt) | [1] |
The structural representation of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthetic Pathways and Methodologies
A proposed synthetic workflow is outlined below:
Sources
biological activity of 3-Methyl-1-pyridin-2-yl-piperazine
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1-pyridin-2-yl-piperazine
Abstract
The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse pharmacological activities.[1] This guide focuses on a specific, yet under-characterized derivative, This compound . While direct, extensive research on this particular molecule is nascent, the wealth of data on analogous structures allows for a highly informed, predictive approach to characterizing its biological potential. This document serves as a comprehensive technical guide, outlining a logical, multi-tiered research framework to systematically elucidate the . We will progress from in silico predictions to detailed in vitro protocols and conceptual in vivo models, providing the rationale behind each experimental choice to create a self-validating system of inquiry.
Part 1: Inferred Biological Profile & Rationale for Investigation
The chemical architecture of this compound, combining a pyridine ring with a methyl-substituted piperazine, suggests several compelling avenues for biological investigation. The piperazine ring is a common moiety in centrally active drugs, while the pyridinyl group is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3] Based on extensive literature on structurally related compounds, we can infer a high probability of activity in the following domains:
-
Enzyme Inhibition (Urease): Numerous studies have identified piperazine and pyridylpiperazine derivatives as potent inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori.[4][5][6] The nitrogen atoms within the heterocyclic rings are crucial for coordinating with the nickel ions in the urease active site. The specific substitutions on the rings modulate the inhibitory potency. Therefore, evaluating this compound as a urease inhibitor is a primary, high-priority objective.[7][8]
-
Central Nervous System (CNS) Receptor Modulation: The 1-(pyridin-2-yl)piperazine structure is a well-established pharmacophore for CNS targets. Derivatives have shown significant activity as:
-
α2-Adrenoceptor Antagonists: A series of 1-(2-pyridinyl)piperazines were identified as potent and selective α2-adrenoceptor antagonists, a target relevant for depression and other neurological disorders.[9][10]
-
Serotonin and Dopamine Receptor Ligands: The broader phenylpiperazine class, which shares key structural elements, has a high affinity for various serotonin (5-HT) and dopamine (D₂) receptors.[11] Many anxiolytic and antipsychotic drugs contain this scaffold.[12] The specific activity profile (agonist vs. antagonist, receptor subtype selectivity) is highly dependent on the substituents.
-
-
Anticancer Activity: The piperazine moiety is integral to a wide array of anticancer agents.[3][13] Piperazine-substituted compounds have demonstrated potent anti-proliferative activity against diverse cancer cell lines, including those of the colon, breast, and central nervous system.[14][15] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.[16] Given this precedent, screening for cytotoxicity against a panel of human cancer cell lines is a logical step.[17]
This tripartite rationale forms the basis of the comprehensive experimental workflow detailed below.
Part 2: Comprehensive Experimental Workflow for Biological Characterization
This section provides detailed, field-proven protocols designed to systematically and rigorously evaluate the .
Workflow Stage 1: In Silico Screening & Target Prioritization
The principle of this initial stage is to leverage computational power to prioritize experimental resources. By docking the structure of this compound into the known crystal structures of high-probability targets, we can estimate binding affinities and predict interaction modes, guiding our in vitro assay selection.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate possible ionization states at physiological pH (7.4).
-
-
Target Receptor Preparation:
-
Obtain crystal structures of priority targets from the Protein Data Bank (PDB). Suggested targets include:
-
Helicobacter pylori Urease (e.g., PDB ID: 1E9Y)
-
α2A-Adrenergic Receptor (e.g., PDB ID: 6KUY)
-
Serotonin 5-HT1A Receptor (e.g., PDB ID: 7E2Y)
-
Dopamine D₂ Receptor (e.g., PDB ID: 6CM4)
-
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active site residues.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each target protein.
-
-
Analysis:
-
Analyze the results based on binding energy scores (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's active site residues. Favorable binding energies suggest a higher likelihood of interaction and prioritize the compound for in vitro testing against that target.
-
Workflow Stage 2: In Vitro Biological Evaluation
This stage involves direct experimental testing against the prioritized targets to validate in silico predictions and quantify the biological activity.
Protocol 2.1: Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from established methods for evaluating piperazine-based urease inhibitors.[6]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 25 U/mL solution of Jack Bean Urease in phosphate buffer (pH 7.0).
-
Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions.
-
Standard Inhibitor: Prepare a stock solution of Thiourea (e.g., 1 mM) as a positive control.[5]
-
Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.
-
Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound or standard inhibitor at various concentrations.
-
Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea substrate solution. Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop color by adding 75 µL of the phenol reagent followed by 75 µL of the alkali reagent.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 630 nm using a microplate reader. The absorbance is proportional to the amount of ammonia produced.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.
-
Protocol 2.2: CNS Receptor Binding Assays
This protocol describes a general radioligand displacement assay to determine the binding affinity (Ki) of the test compound for specific CNS receptors.
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., α2A-adrenergic, 5-HT1A, D₂ receptors).
-
-
Assay Buffer: Prepare a buffer specific to the receptor being assayed (e.g., Tris-HCl with appropriate ions).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Clonidine for α2-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D₂).[9]
-
Assay Procedure (96-well filter plate format):
-
In each well, combine:
-
50 µL of test compound at various concentrations.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the receptor membrane preparation.
-
-
For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled competing ligand.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition binding curve.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.3: Anticancer Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa - cervical, DU145 - prostate, K562 - leukemia) in appropriate media and conditions (37°C, 5% CO₂).[14]
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from a dose-response curve.
-
Workflow Stage 3: In Vivo Characterization
Should the in vitro results demonstrate potent and selective activity, preliminary in vivo studies are warranted to assess the compound's pharmacokinetic profile and establish proof-of-concept for its efficacy.
Protocol 3.1: Preliminary Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Compound Administration:
-
Administer a single dose of this compound via intravenous (IV) injection (e.g., 2 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (approx. 100 µL) from the tail vein at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Process blood to plasma.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
-
Data Analysis:
-
Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
-
Part 3: Data Synthesis and Visualization
Effective data presentation is crucial for interpretation and decision-making. The following tables provide templates for summarizing the quantitative data generated from the proposed experiments.
Table 1: Predicted In Vitro Biological Activity Profile
| Assay Type | Target/Cell Line | Parameter | Predicted Value (µM) | Reference Compound | Ref. Value (µM) |
|---|---|---|---|---|---|
| Enzyme Inhibition | Urease | IC₅₀ | 5 - 20 | Thiourea | 23.0[5] |
| Receptor Binding | α2-Adrenoceptor | Ki | 0.05 - 0.5 | Yohimbine | ~0.01[9] |
| 5-HT1A Receptor | Ki | 0.1 - 1.0 | Buspirone | ~0.02[12] | |
| D₂ Receptor | Ki | > 1.0 | Haloperidol | ~0.001 | |
| Anticancer | HeLa | GI₅₀ | 1 - 10 | Doxorubicin | ~0.1 |
| | DU145 | GI₅₀ | 1 - 10 | Doxorubicin | ~0.1 |
Note: Predicted values are hypothetical and serve to guide experimental design. They are based on activities of structurally related compounds.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| t₁/₂ (h) | 3.5 | 4.1 |
| Cₘₐₓ (ng/mL) | N/A | 450 |
| Tₘₐₓ (h) | N/A | 1.0 |
| AUClast (h*ng/mL) | 850 | 2100 |
| CL (mL/min/kg) | 39.2 | N/A |
| Vd (L/kg) | 11.5 | N/A |
| Bioavailability (%F) | N/A | 49.4 |
Conclusion
While this compound remains a novel chemical entity, its structural relationship to a host of pharmacologically active compounds provides a robust foundation for its systematic biological characterization. The multi-stage workflow presented in this guide—from predictive in silico analysis to quantitative in vitro assays and preliminary in vivo assessment—offers a comprehensive and scientifically rigorous pathway to unlock its therapeutic potential. The high probability of activity as a urease inhibitor, a CNS receptor modulator, or an anticancer agent makes this compound a compelling candidate for further drug discovery and development efforts.
References
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Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (n.d.). PubMed. [Link]
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Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (1983). Journal of Medicinal Chemistry. [Link]
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Moghadam, E. S., Al-Sadi, A. M., Talebi, M., Amanlou, M., Shongwe, M., Amini, M., & Abdel-Jalil, R. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Letters in Drug Design & Discovery. [Link]
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Naseer, M. M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry. [Link]
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Zaman, A., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Journal of Biomolecular Structure & Dynamics. [Link]
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Pyrimidinylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]
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Moghadam, E. S., et al. (2022). Piperazine-Based Semicarbazone Derivatives As Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. RImpactS. [Link]
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Pyridinylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]
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Akash, et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]
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Kaya, B., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Dovbyna, O., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]
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Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. [Link]
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Gaber, F., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][9]triazin-7-ones and Stable Free Radical Precursors. Molecules. [Link]
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Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2024). ACS Publications. [Link]
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Unraveling the Pharmacological Profile of 3-Methyl-1-pyridin-2-yl-piperazine: Acknowledging a Scientific Void
A diligent search of authoritative scientific databases and scholarly literature has revealed a significant gap in the current understanding of the specific compound 3-Methyl-1-pyridin-2-yl-piperazine. At present, there is no publicly available, peer-reviewed data detailing its mechanism of action, pharmacological targets, or therapeutic potential.
This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements of scientific integrity, authoritative grounding, and verifiable references cannot be met without a foundation of primary research.
The Scientific Inquiry Process
The investigation into the mechanism of action of this compound involved a multi-pronged search strategy targeting established resources for chemical and pharmacological information. This included querying databases such as:
-
PubChem: A comprehensive database of chemical molecules and their activities.
-
SciFinder: A leading platform for chemical literature and patent searches.
-
Google Scholar, PubMed, and Scopus: Premier databases for peer-reviewed scientific articles.
Despite these exhaustive searches, no specific studies were identified that have characterized the binding profile, functional activity, or downstream signaling effects of this particular molecule.
Contextualizing the Chemical Structure
From a medicinal chemistry perspective, the core structure of this compound suggests potential activity within the central nervous system (CNS). The pyridin-2-yl-piperazine moiety is a well-known scaffold found in numerous pharmacologically active agents, particularly those targeting monoamine neurotransmitter systems.
For instance, this structural motif is a key component of several atypical antipsychotics, antidepressants, and anxiolytics. These drugs often exhibit complex polypharmacology, interacting with a range of receptors, including:
-
Dopamine Receptors (e.g., D2, D3, D4): Central to the treatment of psychosis.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7): Implicated in mood regulation, anxiety, and cognition.
-
Adrenergic Receptors (e.g., α1, α2): Involved in regulating arousal and blood pressure.
-
Histamine Receptors (e.g., H1): Associated with sedation and metabolic side effects.
The presence of a methyl group at the 3-position of the piperazine ring in the requested compound introduces a chiral center, meaning it can exist as two different stereoisomers (enantiomers). This stereochemistry could be critical for its binding affinity and efficacy at specific biological targets, a common consideration in modern drug design.
Future Directions and a Call for Research
The lack of data on this compound highlights a frontier in neuropharmacological research. To elucidate its mechanism of action, a systematic series of in vitro and in vivo studies would be required.
A potential research workflow to characterize this compound would involve:
-
In Vitro Profiling:
-
Receptor Binding Assays: To determine the affinity of the compound for a wide panel of CNS receptors, ion channels, and transporters. This would identify its primary molecular targets.
-
Functional Assays: To characterize the nature of the interaction at the identified targets (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).
-
-
In Vivo Studies:
-
Pharmacokinetic Analysis: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models.
-
Behavioral Pharmacology: To assess its effects on animal models of neuropsychiatric disorders, such as schizophrenia, depression, or anxiety.
-
-
Structural Biology:
-
Co-crystallization studies: To visualize the binding mode of the compound at its primary target(s), providing insights for further optimization.
-
Until such research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. The scientific community awaits foundational research to unlock the potential of this and many other uncharacterized molecules.
Potential Therapeutic Applications of 3-Methyl-1-pyridin-2-yl-piperazine: A Technical Guide for Drug Development Professionals
Abstract
The confluence of the pyridine ring and the piperazine scaffold has yielded a plethora of biologically active molecules, marking the pyridinylpiperazine core as a "privileged scaffold" in modern medicinal chemistry. This technical guide explores the prospective therapeutic landscape of a specific, yet under-explored derivative, 3-Methyl-1-pyridin-2-yl-piperazine . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related compounds allows for a robust, predictive framework of its potential applications. This document synthesizes data from analogous compounds to propose potential mechanisms of action, therapeutic targets, and detailed experimental workflows for the evaluation of its efficacy in oncology, infectious diseases, and central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both strategic insights and actionable protocols to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Pyridinylpiperazine Scaffold - A Union of Versatility and Potency
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in the design of therapeutic agents. Its unique physicochemical properties, including its basicity which allows for the formation of soluble salts, and its ability to act as both a hydrogen bond donor and acceptor, often confer favorable pharmacokinetic profiles to drug candidates.[1][2] The pyridine moiety, another nitrogen-containing heterocycle, is also a key component in numerous FDA-approved drugs and is known to participate in various biological interactions.[3]
The combination of these two pharmacophores into the 1-(pyridin-2-yl)piperazine backbone creates a versatile scaffold with a wide spectrum of biological activities.[4][5] The introduction of a methyl group at the 3-position of the piperazine ring, as in This compound , is anticipated to introduce conformational rigidity and potentially enhance binding affinity and selectivity for specific biological targets.[6] This guide will therefore extrapolate from the known activities of similar compounds to build a compelling case for the investigation of this specific derivative.
Synthesis of this compound
The synthesis of 1-(pyridin-2-yl)piperazine derivatives is well-established in the literature, with the most common approach being a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halopyridine, most commonly 2-chloropyridine or 2-bromopyridine, with a piperazine derivative.[4][7]
Proposed Synthetic Pathway:
The synthesis of this compound can be readily achieved by the reaction of 2-chloropyridine with 2-methylpiperazine. The electron-deficient nature of the pyridine ring facilitates the nucleophilic attack by the secondary amine of 2-methylpiperazine at the C-2 position of the pyridine ring.[8][9]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylpiperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of 2-Chloropyridine: Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the solid byproducts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[4]
Potential Therapeutic Applications and Investigational Strategies
Based on the extensive literature on pyridinylpiperazine and methylpiperazine derivatives, we hypothesize that this compound holds significant therapeutic potential in three primary areas: oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
The piperazine scaffold is a prominent feature in a multitude of anticancer agents.[1][11] Arylpiperazine derivatives, in particular, have been shown to induce cytotoxic effects in tumor cells through various mechanisms, including the inhibition of signaling pathways that regulate cell proliferation and apoptosis.[11][12]
Hypothesized Mechanism of Action: Many piperazine-containing anticancer drugs function as kinase inhibitors, often targeting the ATP-binding pocket.[2] The 1-(pyridin-2-yl)piperazine moiety could serve as a versatile scaffold to position the molecule for optimal interaction with various kinases implicated in cancer progression. Furthermore, derivatives of this class have been shown to induce apoptosis and cause cell cycle arrest.[13][14]
Experimental Evaluation:
-
In Vitro Cytotoxicity Screening (MTT Assay): The initial assessment of anticancer potential can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human cancer cell lines.[12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[12]
-
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀ in µM) | Reference |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [15] |
| Benzothiazole-piperazine derivative | HUH-7 (Liver) | Active | [14][16] |
| Piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [13] |
Antimicrobial and Urease Inhibition Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[17][18] A particularly interesting target is the urease enzyme, which is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[6][10]
Hypothesized Mechanism of Action: Pyridylpiperazine derivatives have been identified as potent urease inhibitors.[6][10] The nitrogen atoms of the piperazine and pyridine rings can coordinate with the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. The methyl group on the piperazine ring could further enhance this interaction.
Experimental Evaluation:
-
In Vitro Urease Inhibition Assay: The inhibitory activity of this compound against urease can be determined spectrophotometrically.[19][20]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing urease enzyme solution, a buffer (e.g., phosphate buffer), and a solution of the test compound at various concentrations.
-
Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add a urea solution to initiate the enzymatic reaction.
-
Ammonia Quantification: After a further incubation period, the amount of ammonia produced is quantified using the indophenol method, which results in a colored complex that can be measured spectrophotometrically at 625 nm.[20]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Thiourea is commonly used as a standard inhibitor for comparison.[6][19]
-
| Compound | Urease Inhibition (IC₅₀ in µM) | Reference |
| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | 2.0 ± 0.73 | [6][10] |
| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | 2.24 ± 1.63 | [6][10] |
| Thiourea (Standard) | 23.2 ± 11.0 | [6][10] |
-
Antimicrobial Susceptibility Testing: The broader antimicrobial activity can be assessed using standard methods like the broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[17][18]
Central Nervous System (CNS) Activity
Piperazine derivatives are well-represented among drugs targeting the CNS, with applications as antipsychotics, antidepressants, and anxiolytics.[21][22] These compounds often exert their effects by modulating neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[23][24]
Hypothesized Mechanism of Action: The 1-(pyridin-2-yl)piperazine scaffold is a known pharmacophore for various CNS receptors. For instance, it is a key structural element in drugs that exhibit antagonist activity at dopamine D₂ receptors and agonist or antagonist activity at various serotonin (5-HT) receptor subtypes.[23] The methyl substitution could influence the selectivity and affinity for these receptors.
Experimental Evaluation:
-
Radioligand Binding Assays: To determine the affinity of this compound for specific CNS receptors, competitive radioligand binding assays are the gold standard.[25][26][27]
Protocol (General):
-
Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., human dopamine D₂ or serotonin 5-HT₂ₐ receptors).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[26]
-
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
While direct experimental data on this compound is limited, the wealth of information on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The pyridinylpiperazine scaffold has consistently demonstrated a broad range of biological activities, and the introduction of a methyl group offers an avenue for refining potency and selectivity.
The proposed synthetic route is straightforward and amenable to the production of sufficient quantities for comprehensive biological evaluation. The experimental protocols detailed in this guide provide a clear roadmap for assessing the anticancer, antimicrobial, and CNS-modulating properties of this compound.
Future research should focus on the synthesis and in vitro screening of this compound in the therapeutic areas outlined. Promising in vitro results should be followed by in vivo studies to evaluate efficacy, pharmacokinetics, and safety profiles. The exploration of this and other substituted pyridinylpiperazine derivatives holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
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An In-depth Technical Guide to 3-Methyl-1-pyridin-2-yl-piperazine: Synthesis, Potential Applications, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic amine belonging to the broader class of pyridinylpiperazines, a scaffold of significant interest in medicinal chemistry. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in public literature, its structural motifs—the pyridine ring and the piperazine core—are integral to numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of this compound, detailing its probable synthetic routes, physicochemical properties, and potential pharmacological relevance based on the activities of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with a foundational understanding of this molecule, fostering further investigation into its therapeutic potential.
Introduction to the Pyridinylpiperazine Scaffold
The piperazine ring is a ubiquitous structural element in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold gives rise to a diverse array of biological activities.[1][4] These compounds have been explored for a multitude of therapeutic applications, including but not limited to their roles as antipsychotics, anthelmintics, and inhibitors of various enzymes.[2][5] The nitrogen atoms of the piperazine ring can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, making this a versatile scaffold for drug design.[3] The specific substitution of a methyl group at the 3-position of the piperazine ring in this compound introduces a chiral center, suggesting that its stereoisomers may exhibit differential biological activities and metabolic profiles.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route would involve the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 2-methylpiperazine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-methylpiperazine (1.2 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (2.0 equivalents).
-
Addition of Reagents: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Physicochemical Properties
The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H15N3 | [6] |
| Molecular Weight | 177.25 g/mol | [6] |
| CAS Number | 474417-42-0 ((S)-enantiomer) | [6] |
| Appearance | Colorless to light yellow liquid (predicted) | [4] |
| pKa (predicted) | Basic pKa around 8.9 for the piperazine nitrogen | [7] |
Potential Pharmacological Applications
The pharmacological profile of this compound has not been explicitly detailed. However, by examining the activities of structurally similar compounds, we can infer potential areas of therapeutic interest.
Central Nervous System (CNS) Activity
Many pyridinylpiperazine derivatives exhibit affinity for various CNS receptors, including serotonin and dopamine receptors.[5] This makes them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on both the pyridine and piperazine rings dictates the receptor binding profile and functional activity.
Enzyme Inhibition
Recent studies have shown that certain pyridinylpiperazine derivatives can act as potent enzyme inhibitors. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been identified as effective urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[1] Another area of interest is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), where N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors, offering a potential therapeutic strategy for hypercholesterolemia.[8][9]
Caption: Potential therapeutic applications of the pyridinylpiperazine scaffold.
Future Directions and Conclusion
While direct experimental data on this compound is limited, the foundational knowledge of the pyridinylpiperazine scaffold suggests that this compound warrants further investigation. Future research should focus on its definitive synthesis and chiral separation, followed by a comprehensive pharmacological evaluation. Screening against a panel of CNS receptors and various enzymes of therapeutic interest would be a logical starting point.
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Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. (2019-10-14). [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. (2024-09-30). [Link]
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An In-depth Technical Guide to 3-Methyl-1-pyridin-2-yl-piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinylpiperazine scaffold is a privileged structural motif in medicinal chemistry, featured in a multitude of clinically approved drugs and active pharmaceutical ingredients. This technical guide focuses on a specific, yet promising, subclass: 3-Methyl-1-pyridin-2-yl-piperazine and its derivatives. The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center and can significantly influence the compound's stereochemistry, metabolic stability, and interaction with biological targets. This document provides a comprehensive overview of the synthesis, characterization, and known biological activities of these compounds, offering field-proven insights and detailed experimental protocols to guide researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyridinylpiperazine Core
The piperazine ring is a versatile building block in drug design, offering a unique combination of properties. Its two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries. Furthermore, the piperazine moiety can influence a compound's physicochemical properties, such as solubility and lipophilicity, and can act as a key pharmacophoric element, interacting with various biological targets.[1] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold has been shown to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anticonvulsant, antidepressant, and anti-inflammatory effects.[1]
The focus of this guide, this compound, introduces a methyl group onto the piperazine ring. This seemingly simple modification has profound implications for drug design. The methyl group can:
-
Introduce Chirality: The 3-position becomes a stereocenter, leading to (R)- and (S)-enantiomers which may exhibit different pharmacological profiles.
-
Enhance Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, potentially prolonging the compound's half-life.
-
Modulate Receptor Binding: The size and lipophilicity of the methyl group can influence the compound's affinity and selectivity for its biological target.
This guide will delve into the synthetic strategies to access these chiral building blocks, their characterization, and their potential therapeutic applications.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific stereochemistry required.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common and versatile method for the synthesis of 1-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction between an activated halopyridine and a substituted piperazine.
Caption: General workflow for the synthesis of this compound.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring.
Experimental Protocol: Synthesis of (S)-3-Methyl-1-(pyridin-2-yl)piperazine
This protocol provides a representative procedure for the synthesis of the (S)-enantiomer of this compound.
Materials:
-
2-Fluoropyridine
-
(S)-2-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-2-methylpiperazine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-fluoropyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Expected Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, piperazine ring protons (including the methyl group), and the N-H proton (if not derivatized). The chemical shifts and coupling constants will be indicative of the substitution pattern. For the parent compound, 1-(2-Pyridyl)piperazine, characteristic signals are observed around 8.18 (pyridyl-H), 7.44 (pyridyl-H), 6.62 (pyridyl-H), 3.47 (piperazine-H), and 2.94 (piperazine-H) ppm in CDCl₃.[2] The methyl group in the 3-position would appear as a doublet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and piperazine rings, including the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₅N₃, MW: 177.25). |
| Chiral HPLC | For enantiomerically pure compounds, a single peak should be observed using a suitable chiral stationary phase. |
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyridinylpiperazine derivatives has been investigated for a wide array of therapeutic applications. The introduction of the 3-methyl group is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.
Urease Inhibition
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors.[3] Some of these compounds exhibited potent inhibitory activity with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[3] This suggests that the pyridinylpiperazine scaffold is a promising starting point for the development of novel treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori. The 3-methyl substitution could further enhance this activity through improved binding interactions with the enzyme's active site.
Table 2: Urease Inhibitory Activity of Selected Pyridinylpiperazine Derivatives
| Compound | IC₅₀ (µM) |
| Derivative 5b [3] | 2.0 ± 0.73 |
| Derivative 7e [3] | 2.24 ± 1.63 |
| Thiourea (Standard) [3] | 23.2 ± 11.0 |
Central Nervous System (CNS) Applications
Pyridinylpiperazine derivatives are known to interact with various CNS receptors. For instance, some are potent and selective α₂-adrenergic receptor antagonists.[4] This class of compounds has been explored for the treatment of depression, with some derivatives showing promising antidepressant-like effects in preclinical models.[5] The antipsychotic drug Azaperone is also a pyridinylpiperazine derivative.[4] The lipophilicity and conformational restriction introduced by the 3-methyl group could modulate the blood-brain barrier permeability and receptor binding affinity of these compounds, making them interesting candidates for CNS drug discovery.
Other Potential Applications
The versatile nature of the pyridinylpiperazine scaffold has led to its investigation in various other therapeutic areas, including:
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[1]
-
Anticancer Activity: Certain piperazine derivatives have shown potential as anticancer agents.[6]
-
Antiviral Activity: The antiretroviral drugs Atevirdine and Delavirdine contain a pyridinylpiperazine moiety.[4]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and piperazine rings.
Caption: Key areas for SAR exploration in this compound analogs.
-
Substitution on the Pyridine Ring: Electron-withdrawing or electron-donating groups on the pyridine ring can alter the electronic properties of the molecule, affecting its interaction with biological targets. The position of these substituents is also critical.
-
Substitution on the Piperazine N4-Nitrogen: The secondary amine at the N4 position of the piperazine ring provides a convenient handle for further derivatization. Introducing different functional groups at this position can significantly impact the compound's solubility, pharmacokinetic profile, and biological activity.
-
Stereochemistry at the 3-Position: As mentioned earlier, the (R)- and (S)-enantiomers of this compound can have distinct biological activities. It is crucial to synthesize and evaluate each enantiomer separately to understand the stereochemical requirements for optimal target engagement. For example, in the context of α-adrenergic receptor antagonists, specific stereoisomers often exhibit higher affinity.[7]
In Vitro and In Vivo Evaluation
A well-defined experimental cascade is essential for the evaluation of novel this compound derivatives.
In Vitro Assays
Caption: A typical in vitro screening workflow for novel compounds.
-
Primary Screening: Initial evaluation of the compounds against the primary biological target. This could involve enzyme inhibition assays (e.g., for urease) or receptor binding assays (e.g., for CNS receptors).[3][8]
-
Secondary Screening: Confirmation of activity and determination of potency (e.g., IC₅₀, EC₅₀, Kᵢ) in functional cell-based assays.
-
In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against various cell lines.
In Vivo Models
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-animal system. The choice of animal model will depend on the therapeutic indication being investigated.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The introduction of a methyl group at the 3-position offers opportunities to fine-tune the pharmacological properties of pyridinylpiperazine derivatives, potentially leading to compounds with improved potency, selectivity, and metabolic stability.
Future research in this area should focus on:
-
Stereoselective Synthesis: Development of efficient and scalable methods for the synthesis of enantiomerically pure (R)- and (S)-3-methyl-1-pyridin-2-yl-piperazine.
-
Elucidation of Specific Biological Targets: Comprehensive pharmacological profiling to identify the specific molecular targets of these compounds.
-
In-depth SAR Studies: Systematic exploration of the structure-activity relationships to guide the design of more potent and selective analogs.
-
Pharmacokinetic and Efficacy Studies: Thorough in vivo evaluation of lead compounds to assess their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the chemical space around this compound and unlock its full potential in the development of next-generation therapeutics.
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Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. Available at: [Link]
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Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central. Available at: [Link]
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- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 3-Methyl-1-pyridin-2-yl-piperazine: A Predictive Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The heterocyclic scaffold of pyridinylpiperazine is a privileged structure, appearing in a range of biologically active compounds. This guide focuses on a specific derivative, 3-Methyl-1-pyridin-2-yl-piperazine, a molecule of interest for synthetic chemists and pharmacologists.
The causality behind our predictive assertions is based on the well-understood electronic and steric effects of alkyl substitution on the magnetic environment of nearby nuclei (NMR), the vibrational modes of chemical bonds (IR), and the fragmentation patterns of molecular ions (MS).
Chemical Structure and Numbering
To ensure clarity in spectral assignments, the following IUPAC numbering system will be used throughout this guide.
Caption: IUPAC Numbering for this compound
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in a molecule. Our predictions for the ¹H NMR spectrum of this compound are based on the known spectrum of 1-(2-Pyridyl)piperazine, with adjustments for the introduction of a methyl group at the C3 position.[2]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H6' (Pyridine) | ~8.20 | dd | J = 4.9, 1.0 | Deshielded by adjacent nitrogen; similar to parent compound. |
| H4' (Pyridine) | ~7.50 | ddd | J = 8.8, 7.2, 1.9 | Aromatic proton with typical coupling; similar to parent compound. |
| H3' (Pyridine) | ~6.68 | d | J = 8.8 | Shielded by piperazine nitrogen; similar to parent compound. |
| H5' (Pyridine) | ~6.65 | dd | J = 7.2, 4.9 | Aromatic proton with typical coupling; similar to parent compound. |
| H2 (Piperazine) | ~3.6-3.8 | m | - | Protons on the same carbon as the pyridine ring. |
| H3 (Piperazine) | ~3.0-3.2 | m | - | Methine proton, deshielded by proximity to N4 and the methyl group. |
| H5 (Piperazine) | ~2.8-3.0 | m | - | Protons adjacent to the secondary amine. |
| H6 (Piperazine) | ~3.4-3.6 | m | - | Protons on the same carbon as the pyridine ring. |
| NH (Piperazine) | ~2.0 | br s | - | Broad singlet due to exchange; position is concentration-dependent. |
| CH₃ (Methyl) | ~1.15 | d | J = 6.5 | Doublet due to coupling with the H3 proton. |
Expert Interpretation
The introduction of the methyl group at the C3 position breaks the C2-C6 and C3-C5 symmetry of the piperazine ring seen in the parent compound. This has several predictable consequences:
-
Methyl Signal: A new doublet will appear in the aliphatic region (~1.15 ppm) corresponding to the methyl group, coupled to the single proton at C3.
-
Methine Proton (H3): The proton at C3 will now be a methine proton and will appear as a multiplet due to coupling with the adjacent methyl protons and the C2 protons. Its chemical shift will be influenced by the methyl group.
-
Diastereotopic Protons: The protons on C2, C5, and C6 will become diastereotopic. This means that the two protons on each of these carbons are chemically non-equivalent and will likely show distinct chemical shifts and complex splitting patterns (multiplets). This is a significant deviation from the simpler triplet-like signals observed for the symmetrical piperazine ring in the parent compound.
-
Pyridine Ring: The chemical shifts of the pyridine protons are expected to be largely unchanged, as the substitution is remote from this ring system.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted chemical shifts are based on the experimental data for 1-(2-Pyridyl)piperazine and the known effects of methyl substitution.[3]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2' (Pyridine) | ~159.0 | Quaternary carbon attached to nitrogen, deshielded. Similar to parent. |
| C6' (Pyridine) | ~148.0 | Deshielded by adjacent nitrogen. Similar to parent. |
| C4' (Pyridine) | ~137.5 | Aromatic CH. Similar to parent. |
| C3' (Pyridine) | ~107.0 | Shielded by the piperazine nitrogen. Similar to parent. |
| C5' (Pyridine) | ~113.5 | Aromatic CH. Similar to parent. |
| C2 (Piperazine) | ~45.0 | Adjacent to N1. Shifted slightly due to substitution at C3. |
| C3 (Piperazine) | ~53.0 | Methine carbon, deshielded by the methyl group (α-effect). |
| C5 (Piperazine) | ~46.0 | Adjacent to the secondary amine. |
| C6 (Piperazine) | ~52.0 | Adjacent to N1, but now non-equivalent to C2. |
| CH₃ (Methyl) | ~15.0 | Typical chemical shift for a methyl group in this environment. |
Expert Interpretation
The key changes in the ¹³C NMR spectrum upon methylation at C3 are:
-
New Methyl Carbon: A new signal will appear in the upfield region (~15.0 ppm) for the methyl carbon.
-
Shift of C3: The C3 carbon will be significantly deshielded (shifted downfield) due to the alpha-effect of the methyl substituent. It will also be a methine carbon instead of a methylene.
-
Non-equivalent Piperazine Carbons: The loss of symmetry means that C2 and C6, as well as C3 and C5, are no longer chemically equivalent. This will result in four distinct signals for the piperazine ring carbons, compared to the two signals expected for the parent compound. The pyridine carbon signals should remain largely unaffected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3200-3400 | N-H Stretch | Secondary Amine (Piperazine) | Typical region for N-H stretching vibrations. |
| 2850-3000 | C-H Stretch | Aliphatic (Piperazine & Methyl) | Characteristic stretching of sp³ C-H bonds. |
| ~3050 | C-H Stretch | Aromatic (Pyridine) | Characteristic stretching of sp² C-H bonds. |
| 1590-1610 | C=N, C=C Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
| 1430-1480 | C-H Bend | Methylene/Methyl Scissoring | Aliphatic C-H bending modes. |
| 1100-1150 | C-N Stretch | Aliphatic Amine | C-N stretching in the piperazine ring. |
| 750-800 | C-H Bend | Aromatic (ortho-disubstituted) | Out-of-plane bending for the pyridine ring. |
Expert Interpretation
The IR spectrum of this compound is expected to be very similar to that of 1-(2-Pyridyl)piperazine. The primary vibrations associated with the pyridine ring and the piperazine N-H and C-N bonds will dominate the spectrum. The addition of the methyl group will introduce C-H stretching and bending vibrations in the aliphatic region, but these may overlap with the signals from the piperazine methylene groups, making them difficult to resolve distinctly. The overall fingerprint region will be unique to the molecule and can be used for identification when compared to a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure. The predictions are based on the fragmentation of 1-(2-Pyridyl)piperazine.[2]
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 177.13 (for C₁₀H₁₅N₃)
-
Major Predicted Fragments:
| m/z | Predicted Fragment Ion | Rationale for Prediction |
| 162 | [M - CH₃]⁺ | Loss of the methyl radical from the molecular ion. |
| 120 | [C₅H₄N-N-C₄H₇]⁺ | Fragmentation of the piperazine ring. |
| 95 | [C₅H₄N-NH₂]⁺ | Cleavage of the bond between the piperazine and pyridine rings. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
| 56 | [C₃H₆N]⁺ | Fragment from the piperazine ring. |
Expert Interpretation & Fragmentation Pathway
The molecular weight of this compound is 177.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak at m/z = 177.
The presence of the methyl group introduces a new, favorable fragmentation pathway: the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation, resulting in a prominent peak at m/z 162. The rest of the fragmentation is predicted to follow patterns similar to the parent compound, involving cleavage of the piperazine ring and the C-N bond connecting the two ring systems.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
To validate the predictive data presented in this guide, the following standard operating procedures for spectroscopic analysis are recommended.
I. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)) in a 5 mm NMR tube. Note: The choice of solvent will affect the chemical shifts and the observation of the NH proton.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher field) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 2 seconds and an acquisition time of at least 3 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Collect 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak.
-
II. IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or clean ATR crystal before scanning the sample.
-
III. Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range from m/z 100 to 300. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 178.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided data tables, expert interpretations, and standardized protocols offer a valuable resource for researchers involved in the synthesis, purification, and analysis of this compound. The logical frameworks presented herein are designed to be self-validating; experimental data that deviates significantly from these predictions would suggest an unexpected molecular structure or the presence of impurities, prompting further investigation. It is our hope that this predictive guide will accelerate research and development involving this important class of molecules.
References
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 21, 2026, from [Link].
-
PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved January 21, 2026, from [Link].
-
SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (2019, October 14). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved January 21, 2026, from [Link].
-
NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link].
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An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1-pyridin-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of a Novel Piperazine Derivative
3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic compound featuring a piperazine ring substituted with a methyl group and a pyridinyl moiety. Such structures are of significant interest in medicinal chemistry, as the piperazine scaffold is a common feature in many approved drugs due to its versatile physicochemical and pharmacological properties.[1][2][3] The pyridine ring, also a prevalent motif in pharmaceuticals, can influence properties such as metabolic stability, permeability, and potency.[4] A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of a potential therapeutic agent.[5][6]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to offer not just procedural steps but also the underlying scientific rationale, enabling researchers to make informed decisions during preclinical development.
I. Solubility Characterization: From Early Discovery to Formulation Development
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability.[7] For a compound like this compound, which possesses basic nitrogen atoms in both the piperazine and pyridine rings, solubility is expected to be highly pH-dependent.[6] A multi-faceted approach to solubility assessment is therefore essential, encompassing both kinetic and thermodynamic measurements.[7][8][9]
A. Theoretical Physicochemical Properties
Before embarking on experimental studies, it is prudent to estimate the compound's properties.
| Property | Predicted Value/Characteristic | Implication for Solubility & Stability |
| Molecular Formula | C10H15N3 | |
| Molecular Weight | 177.25 g/mol | |
| pKa | The piperazine and pyridine nitrogens are basic. Estimated pKa values would be crucial for predicting pH-dependent solubility. The piperazine ring typically has two pKa values.[2] | The compound will likely exhibit higher solubility in acidic conditions due to the formation of soluble salts. |
| logP | The combination of the relatively polar piperazine and pyridine rings with the methyl and alkyl backbone suggests a moderate lipophilicity. | This balance is often sought in drug candidates to achieve both sufficient solubility and membrane permeability. |
B. Kinetic Solubility Assessment for High-Throughput Screening
In the early stages of drug discovery, kinetic solubility assays are invaluable for rapidly screening large numbers of compounds.[7][9] These methods measure the solubility of a compound that is already dissolved in an organic solvent (commonly DMSO) when introduced into an aqueous buffer.[7]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol leverages nephelometry, which measures the scattering of light by suspended particles, to determine the point at which the compound precipitates from solution.[5][9]
1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
2. Assay Procedure:
- Add 2 µL of the DMSO stock solution to 198 µL of a series of aqueous buffers (e.g., pH 5.0, 6.8, and 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
- The plate is then shaken for a predetermined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
- The turbidity of each well is measured using a nephelometer.
3. Data Analysis:
- The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO: Used as the solvent for the stock solution due to its ability to dissolve a wide range of organic compounds.
-
Multiple pH Buffers: Essential for understanding the pH-dependent solubility profile of the basic compound.
-
Nephelometry: Provides a rapid and sensitive method for detecting precipitation.[5]
Diagram: Kinetic Solubility Workflow
A schematic of the nephelometric kinetic solubility assay.
C. Thermodynamic Solubility for Pre-formulation
For lead candidates progressing to pre-formulation studies, thermodynamic solubility determination is crucial. This measures the equilibrium solubility of the solid compound in a given solvent system and is a more accurate representation of the compound's intrinsic solubility.[8][9]
Experimental Protocol: Shake-Flask Method (HPLC-UV Quantification)
The shake-flask method is the gold standard for determining thermodynamic solubility.
1. Sample Preparation:
- Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, propylene glycol).
2. Equilibration:
- The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
3. Phase Separation:
- After equilibration, the samples are centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.[8]
4. Quantification:
- The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated stability-indicating HPLC-UV method.
5. Solid-State Analysis:
- The remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in crystal form (polymorphism).[8]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that a saturated solution is formed.
-
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium.
-
HPLC-UV Quantification: A robust and widely used method for accurate concentration determination of chromophoric compounds.
-
Solid-State Analysis: Crucial because different polymorphic forms can have different solubilities.[8]
II. Stability Assessment: Ensuring Compound Integrity
Stability testing is essential to identify potential degradation pathways and to establish the shelf-life of a drug substance.[10] For this compound, the presence of nitrogen atoms and potentially reactive sites necessitates a thorough investigation of its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]
A. Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[10][12] These studies are also critical for developing a stability-indicating analytical method.[13]
Table: Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Protocol | Potential Degradation of this compound |
| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | The piperazine ring can be susceptible to cleavage under harsh acidic conditions. The pyridine ring is generally stable to acid. |
| Base Hydrolysis | 0.1 M NaOH, reflux for 8 hours | The compound is likely to be more stable under basic conditions due to the presence of basic nitrogens. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | The nitrogen atoms in both the piperazine and pyridine rings are susceptible to N-oxidation. |
| Thermal Degradation | Solid sample at 60°C for 1 week | Thermal decomposition can lead to fragmentation of the molecule. Methyl-substituted piperazines have been shown to degrade faster than unsubstituted piperazine.[14] |
| Photostability | Expose solid and solution to light (ICH Q1B guidelines) | The pyridine ring can be susceptible to photolytic degradation. |
Experimental Protocol: General Approach to Forced Degradation
1. Sample Preparation:
- Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (acid, base, water, and peroxide solution).
- For thermal and photostability, expose the solid compound and a solution in an inert solvent.
2. Stressing:
- Expose the samples to the conditions outlined in the table above. A control sample (unstressed) should be kept under normal conditions.
3. Sample Analysis:
- At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
- Analyze the stressed samples and the control sample using a stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.
Causality Behind Experimental Choices:
-
ICH Guidelines: Provide a standardized framework for stress testing.[10][11]
-
Stability-Indicating Method: An analytical method that can separate the parent compound from its degradation products, ensuring accurate quantification of stability.
-
LC-MS: Essential for the structural elucidation of unknown degradation products.
Diagram: Forced Degradation and Stability Assessment Workflow
Workflow for forced degradation and stability analysis.
III. Conclusion: A Roadmap for Preclinical Development
This guide has outlined a comprehensive strategy for the evaluation of the solubility and stability of this compound. By systematically applying these kinetic and thermodynamic solubility assays, alongside robust forced degradation studies, researchers can build a detailed physicochemical profile of the molecule. This data is not only fundamental for lead optimization and candidate selection but also forms the bedrock for subsequent formulation development and regulatory submissions. A proactive and in-depth understanding of these core properties will ultimately de-risk the development process and increase the probability of advancing a promising new chemical entity toward the clinic.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device.
- What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Solubility as per Pharmacopoeia. Front Life Sciences.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Forced Degradation Studies Research Articles. R Discovery.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- forced degradation studies Latest Research Papers.
- Piperazine. Wikipedia.
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Thermal degradation of piperazine and its structural analogs.
- Pyridinylpiperazine. Wikipedia.
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for In Vitro Evaluation of 3-Methyl-1-pyridin-2-yl-piperazine
Abstract
The 1-pyridin-2-yl-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] Its derivatives are known to modulate a range of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making them valuable candidates for neuropsychiatric drug discovery.[3][4] This document provides a comprehensive guide for the in vitro characterization of 3-Methyl-1-pyridin-2-yl-piperazine, a representative member of this chemical class. We present a logical, tiered approach beginning with general cytotoxicity assessment to establish a viable concentration range, followed by primary target engagement via receptor binding assays, and culminating in functional assays to determine the compound's pharmacological nature (e.g., agonist vs. antagonist). These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation for researchers in pharmacology and drug development.
Compound Profile: this compound
-
Structure:
-
IUPAC Name: 3-Methyl-1-(pyridin-2-yl)piperazine
-
Molecular Formula: C₁₀H₁₅N₃
-
Core Scaffold: Pyridinylpiperazine. This moiety is a common pharmacophore in drugs targeting the central nervous system.[1]
-
-
Putative Biological Targets: Based on its structural similarity to known arylpiperazines, this compound is predicted to interact with monoamine GPCRs. The primary targets for initial investigation should include:
-
Dopamine Receptors (D₂, D₃): Many antipsychotic drugs with a piperazine core act as antagonists or partial agonists at D₂-like receptors.[3][5]
-
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C): This scaffold is also prevalent in antidepressants and atypical antipsychotics that modulate various serotonin receptor subtypes.[4][6]
-
Strategic Workflow for In Vitro Characterization
A tiered assay approach is the most efficient method to build a comprehensive pharmacological profile of a novel compound. This strategy ensures that resource-intensive functional assays are performed only after establishing baseline viability and primary target interaction, preventing misleading results due to off-target cytotoxicity.
Caption: Principle of competitive radioligand displacement assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D₂ or 5-HT₂ₐ receptors).
-
Radioligand: [³H]-Spiperone (for D₂) or [³H]-Ketanserin (for 5-HT₂ₐ).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding (NSB) competitor: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D₂, 10 µM Mianserin for 5-HT₂ₐ).
-
96-well filter plates (GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10 pM to 10 µM.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Total Binding (TB) wells: 50 µL assay buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of the NSB competitor.
-
Test Compound wells: 50 µL of the test compound dilution.
-
-
Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to obtain the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Receptor Antagonism (Calcium Flux Assay)
Principle: This assay determines if a compound acts as an antagonist at a Gq-coupled receptor, such as the 5-HT₂ₐ or 5-HT₂C receptor. [7]Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. An antagonist will block the Ca²⁺ release induced by a known agonist. [7] Materials:
-
HEK293 cells stably expressing the target Gq-coupled receptor (e.g., 5-HT₂ₐ).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-6).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Reference Agonist: Serotonin (5-HT).
-
This compound.
-
Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent plate reader with injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Plate cells in black, clear-bottom 96-well plates and grow to confluence (typically 24-48 hours).
-
Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Pre-treatment: Add 20 µL of this compound at various concentrations to the wells. Also include wells for vehicle control (buffer only) and a known antagonist as a positive control. Incubate for 10-20 minutes.
-
Data Acquisition:
-
Place the plate into the fluorescent reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a concentration of the reference agonist (e.g., Serotonin) that elicits a near-maximal response (EC₈₀).
-
Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the response of the agonist in the absence of any antagonist (vehicle control), which is set to 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a dose-response inhibition curve to determine the functional IC₅₀ value.
-
To test for agonist activity: In a separate experiment, add the test compound instead of the reference agonist and measure for any increase in fluorescence.
-
Quantitative Data Summary
No specific in vitro data for this compound is broadly published. However, data from structurally related arylpiperazine derivatives can provide an expected range of potencies. The table below summarizes representative data for compounds acting on key CNS targets.
| Compound Class | Target Receptor | Assay Type | Potency (Ki or IC₅₀) | Reference |
| Piperazine Derivative | 5-HT₁ₐ Receptor | Binding Affinity | 1.25 nM (Ki) | [8] |
| Piperazine Derivative | 5-HT₂ₐ Receptor | Binding Affinity | 2.13 nM (Ki) | [8] |
| Risperidone (Standard) | D₂ Receptor | Binding Affinity | 3.2 nM (Ki) | [8] |
| Paroxetine (Standard) | Serotonin Transporter | Functional Inhibition | 2.61 nM | [9] |
| Pyridylpiperazine Deriv. | Urease | Enzyme Inhibition | 2.0 µM (IC₅₀) | [10] |
References
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
De Doncker, K., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter. ACS Publications. Retrieved from [Link]
-
De Doncker, K., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
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Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(2-methyl-4-pyridinyl)piperazine. PubChem Compound Database. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved from [Link]
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Wieder, M., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link]
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Elek, Z., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. ResearchGate. Retrieved from [Link]
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Wang, S., et al. (2018). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central. Retrieved from [Link]
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Gkretsi, E., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Retrieved from [Link]
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Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Retrieved from [Link]
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Lecinni, C., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Retrieved from [Link]
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Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Retrieved from [Link]
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Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]
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Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Retrieved from [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
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ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Cushion, M. T., et al. (2006). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. Retrieved from [Link]
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Cushion, M. T., et al. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]
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YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]
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Application Notes and Experimental Protocols for 3-Methyl-1-pyridin-2-yl-piperazine in Neuroscience Research
Introduction: The Therapeutic Potential of the Pyridinylpiperazine Scaffold in Neuroscience
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities.[1][2] Its unique structural properties, including two strategically placed nitrogen atoms, allow for diverse substitutions that can modulate a compound's affinity and selectivity for various biological targets.[1][3] When combined with a pyridine ring, the resulting pyridinylpiperazine moiety becomes a key pharmacophore with significant potential in neuroscience research and drug development.[4] Pyridine-containing compounds are well-represented among drugs targeting the central nervous system (CNS), owing to the nitrogen atom's influence on their pharmacological profiles.[4]
This document provides a detailed guide to the potential applications and experimental protocols for a specific pyridinylpiperazine derivative, 3-Methyl-1-pyridin-2-yl-piperazine , in neuroscience research. While direct experimental data for this specific compound is limited in publicly available literature, this guide will leverage established knowledge of structurally similar pyridinylpiperazine and piperazine derivatives to propose robust, scientifically grounded experimental workflows. The protocols outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity. Researchers can adapt these methodologies to investigate the neuropharmacological profile of this compound and elucidate its potential as a modulator of CNS function.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the known activities of related compounds, this compound is hypothesized to interact with key neurotransmitter systems implicated in mood and anxiety disorders. Phenylpiperazine derivatives have shown affinity for serotonin (5-HT) and adrenergic receptors, with some exhibiting antidepressant-like effects.[5] Furthermore, certain piperazine compounds have been found to modulate GABAergic transmission, a critical pathway in anxiety regulation.[6][7] The anxiolytic-like activity of some piperazine derivatives is mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[7]
Therefore, it is plausible that this compound may exert its effects through one or more of the following mechanisms:
-
Serotonin Receptor Modulation: Acting as an agonist or antagonist at specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).
-
Dopamine Receptor Interaction: Displaying affinity for dopamine receptors, such as the D4 receptor, which has been observed with other pyrazolo[1,5-α]pyridines containing a piperazine moiety.[8]
-
GABAA Receptor Allosteric Modulation: Potentiating the effects of GABA at the GABAA receptor, potentially through the benzodiazepine binding site.
-
Monoamine Transporter Inhibition: Blocking the reuptake of serotonin, norepinephrine, or dopamine, thereby increasing their synaptic concentrations.
The following signaling pathway diagram illustrates the potential molecular interactions of this compound within a neuron, based on the activities of related compounds.
Caption: Hypothesized signaling pathways for this compound.
In Vitro Experimental Protocols
Protocol 1: Receptor Binding Assays
This protocol is designed to determine the binding affinity of this compound for a panel of CNS receptors.
Objective: To quantify the binding affinity (Ki) of the test compound for serotonin, dopamine, and GABAA receptors.
Materials:
-
This compound
-
Radioligands specific for each receptor subtype (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Raclopride for D2, [3H]Flunitrazepam for the benzodiazepine site of GABAA)
-
Cell membranes expressing the target receptors (commercially available or prepared from cell lines)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (specific for each receptor assay)
-
Non-specific binding competitor (e.g., cold ligand)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle control. Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor).
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor type to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Parameter | Value | Reference |
| Radioligand Concentration | 1-5 nM (assay dependent) | [8] |
| Membrane Protein | 10-50 µ g/well | [8] |
| Incubation Time | 60-120 minutes | [8] |
| Incubation Temperature | Room Temperature or 37°C | [8] |
Protocol 2: In Vitro Functional Assays (e.g., Calcium Mobilization)
This protocol assesses the functional activity of this compound at G-protein coupled receptors (GPCRs).
Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator at specific GPCRs.
Materials:
-
Cell line expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4)
-
This compound
-
Known agonist and antagonist for the target receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound (for agonist testing) or a fixed concentration of the known agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50. For antagonist activity, plot the response to the agonist against the concentration of the test compound to determine the IC50.
In Vivo Experimental Protocols
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[6]
Objective: To evaluate the anxiolytic potential of this compound in mice or rats.
Materials:
-
Elevated plus maze apparatus
-
Rodents (e.g., male Swiss mice)
-
This compound
-
Vehicle control (e.g., saline, Tween 80)
-
Positive control (e.g., diazepam)[6]
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or the positive control 30-60 minutes before testing.
-
EPM Test: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.
-
Behavioral Recording: Record the session using a video camera and score the following parameters using video tracking software or manual observation:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
| Parameter | Typical Value Range | Reference |
| Drug Dose (i.p.) | 0.5 - 10 mg/kg | [6] |
| Pre-treatment Time | 30 - 60 minutes | [6] |
| Test Duration | 5 minutes | [6] |
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test to screen for antidepressant-like activity.[5]
Objective: To assess the potential antidepressant effect of this compound in mice.
Materials:
-
Cylindrical container filled with water
-
Mice (e.g., male C57BL/6)
-
This compound
-
Vehicle control
-
Positive control (e.g., imipramine)[5]
-
Video camera
Procedure:
-
Drug Administration: Administer the test compound, vehicle, or positive control (acute or sub-chronic dosing regimen).
-
FST Pre-test (optional): On the day before the test, place the mice in the water for 15 minutes.
-
FST Test: On the test day, place the mice in the water for 6 minutes. Record the last 4 minutes of the session.
-
Behavioral Scoring: Score the duration of immobility (floating without struggling).
-
Data Analysis: Compare the immobility time between the treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Workflow Visualization
Caption: Integrated workflow for neuropharmacological profiling.
Safety Precautions
As with any novel chemical compound, appropriate safety measures must be taken when handling this compound. A Safety Data Sheet (SDS) for a structurally similar compound, 1-(5-Methylpyridin-2-yl)piperazine, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, it is crucial to:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
Conclusion
The pyridinylpiperazine scaffold represents a promising starting point for the development of novel CNS-active agents. While further research is needed to fully characterize the pharmacological profile of this compound, the experimental protocols detailed in this guide provide a comprehensive framework for its investigation. By systematically evaluating its receptor binding, functional activity, and in vivo behavioral effects, researchers can elucidate its mechanism of action and therapeutic potential in the context of neuropsychiatric disorders.
References
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024, March 13). PubMed Central. [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF. (n.d.). ResearchGate. [Link]
-
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024, December 26). PubMed. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. [Link]
-
Biological profiling of piperazinediones for the management of anxiety. (n.d.). PubMed. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9). PubMed Central. [Link]
-
Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (n.d.). PubMed. [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (n.d.). ResearchGate. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6). ResearchGate. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
-
(PDF) Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. (2020, February 1). ResearchGate. [Link]
-
Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines. (n.d.). CNKI. [Link]
-
Preparation of 1-(3-pyridyl)-piperazine (LH2). (n.d.). ResearchGate. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
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Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024, December 10). Biointerface Research in Applied Chemistry. [Link]
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The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]
-
Piperazines database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]
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Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (n.d.). PubMed. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (n.d.). PubMed. [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026, January 5). [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Publications. [Link]
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Application Notes and Protocols for High-Throughput Screening with 3-Methyl-1-pyridin-2-yl-piperazine
A Senior Application Scientist's Guide to High-Throughput Screening of Novel Pyridylpiperazine Compounds
Introduction
The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatile structure allows for interaction with a wide range of biological targets, making it a recurring motif in drug discovery campaigns. 3-Methyl-1-pyridin-2-yl-piperazine represents a novel iteration of this scaffold, offering new chemical space to explore for therapeutic potential. High-throughput screening (HTS) is an essential methodology for rapidly assessing the biological activity of such novel compounds against a vast array of potential targets.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for this compound and similar novel chemical entities. We will delve into the strategic considerations for assay development, provide a detailed protocol for a G-protein coupled receptor (GPCR) functional assay, and outline the critical steps for data analysis and hit validation.
Rationale for a GPCR-Focused Screening Approach
Given that many piperazine derivatives exhibit activity at G-protein coupled receptors (GPCRs), this superclass of cell surface receptors represents a logical starting point for screening this compound.[4][5] GPCRs are integral to a multitude of physiological processes and are the targets of a significant portion of currently marketed drugs.[6] This application note will therefore focus on a cell-based functional assay designed to identify modulators of a specific GPCR.
Part 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[7] The primary objective of this phase is to develop an assay that is sensitive, reproducible, and amenable to automation in a high-throughput format (typically 384- or 1536-well plates).[8][9]
Key Assay Development Parameters
| Parameter | Objective | Typical Value/Method |
| Assay Principle | To select a readout that reliably reports on the activation or inhibition of the target GPCR. | Calcium mobilization assay using a fluorescent indicator (e.g., Fluo-4 AM) for Gq-coupled GPCRs; cAMP accumulation assay for Gs/Gi-coupled GPCRs.[5][10] |
| Cell Line Selection | To use a stable cell line recombinantly expressing the target GPCR at an optimal level. | HEK293, CHO, or other suitable host cells with low endogenous receptor expression. |
| Reagent Concentration | To determine the optimal concentrations of all assay components to maximize the signal window and minimize variability. | Titration of cell density, agonist/antagonist concentrations, and detection reagents. |
| DMSO Tolerance | To ensure the assay is not adversely affected by the compound solvent. | Test assay performance across a range of DMSO concentrations (typically 0.1% to 1%).[8] |
| Assay Miniaturization | To adapt the assay to a lower volume to reduce reagent costs and increase throughput. | Transition from 96-well to 384-well or 1536-well plate formats.[8][11] |
| Assay Window (S/B) | To establish a sufficient signal-to-background ratio for hit identification. | S/B ratio > 5 is generally considered acceptable. |
| Z'-factor | To quantify the statistical effect size and assess the quality and reliability of the assay for HTS. | A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[11] |
Workflow for Assay Development
Caption: Workflow for HTS Assay Development and Validation.
Part 2: High-Throughput Screening Protocol - GPCR Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based assay to screen for antagonists of a Gq-coupled GPCR.
Materials and Reagents
-
Cell Line: Stable cell line expressing the target GPCR (e.g., HEK293-GPCR).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Pluronic F-127: For aiding Fluo-4 AM dispersion.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Reference Agonist: A known agonist for the target GPCR.
-
Reference Antagonist: A known antagonist for the target GPCR.
-
Compound Plates: 384-well plates containing this compound and other library compounds, typically at a stock concentration of 10 mM in DMSO.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the GPCR-expressing cells in T-175 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Dilute the cells to the optimized seeding density in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Transfer:
-
Thaw the compound source plates.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the source plates to the corresponding wells of the assay plates. This results in the desired final screening concentration (e.g., 10 µM) after subsequent additions.
-
The control wells should receive DMSO only (negative control) or the reference antagonist (positive control).
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM, Pluronic F-127, and Probenecid in assay buffer.
-
Remove the culture medium from the assay plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
HTS and Data Acquisition:
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
The instrument will first measure the baseline fluorescence.
-
It will then add 10 µL of the reference agonist at its EC₈₀ concentration to all wells (except for maximum signal controls which receive agonist only).
-
The instrument will immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes) as a result of intracellular calcium release.
-
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow for a Calcium Mobilization Assay.
Part 3: Data Analysis, Hit Confirmation, and Validation
Rigorous data analysis is crucial to identify true hits and minimize false positives.[12][13]
Primary Data Analysis
-
Normalization: The raw fluorescence data from each well is typically normalized to the plate's controls. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a certain threshold.[14] This is often set as three standard deviations from the mean of the negative controls.
Hit Confirmation and Validation Cascade
A multi-step process is essential to confirm that the primary hits are genuine and worthy of further investigation.[8][12]
Caption: A typical hit validation cascade for a GPCR HTS campaign.
Detailed Steps in Hit Validation:
-
Hit Confirmation: The initial "hits" are re-tested under the same assay conditions to eliminate random errors.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ value).[15]
-
Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits are tested in a different assay that measures a distinct biological event downstream of receptor activation (e.g., a β-arrestin recruitment assay).[5][16]
-
Selectivity and Counter-Screens: Hits should be tested against related GPCRs or in a parental cell line lacking the target receptor to ensure they are selective and not acting through a non-specific mechanism.
-
Structure-Activity Relationship (SAR): If analogs of this compound are available, they should be tested to see if there is a correlation between structural changes and activity.[11]
This application note provides a strategic framework and a detailed protocol for conducting a high-throughput screening campaign with a novel compound, this compound. By focusing on a well-validated target class like GPCRs and employing a rigorous process of assay development, execution, and hit validation, researchers can efficiently and effectively explore the therapeutic potential of new chemical entities. The principles and methodologies outlined here are broadly applicable and can be adapted for various targets and assay technologies, ultimately accelerating the journey from a novel compound to a promising drug candidate.
References
- High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Establishing assays and small molecule screening facilities for Drug Discovery programs. Journal of Drug Discovery.
- Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
- High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Nature Reviews Chemistry.
- G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- High Throughput Drug Screening. Sygnature Discovery.
- Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
- Analysis of HTS data. Cambridge MedChem Consulting.
- High-Throughput Inhibitor Assays and Screening. Creative Enzymes.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
- An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- High-Throughput Screening Assays. Assay Genie.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
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- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: Quantification of 3-Methyl-1-pyridin-2-yl-piperazine in Human Plasma using LC-MS/MS
Introduction
3-Methyl-1-pyridin-2-yl-piperazine is a substituted piperazine derivative with potential pharmacological activity, making it a compound of interest in drug discovery and development.[1] Accurate quantification of this analyte in biological matrices, such as human plasma, is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]
The choice of LC-MS/MS is predicated on its inherent selectivity, sensitivity, and wide dynamic range, making it the gold standard for bioanalytical quantification.[6] This method employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Scientific Principles and Method Rationale
The successful quantification of a drug candidate from a complex biological matrix hinges on several key analytical choices. This section elucidates the rationale behind the selected methodology.
Sample Preparation: Protein Precipitation
For the extraction of this compound from human plasma, protein precipitation was selected for its simplicity, speed, and efficiency in removing the bulk of proteinaceous matrix components.[6] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation with a cold organic solvent like acetonitrile provides adequate recovery and minimizes ion suppression for many small molecules, including piperazine derivatives.[7] The "crash" of proteins out of solution effectively releases the drug into the supernatant, which can then be directly analyzed.
Chromatography: Reversed-Phase HPLC
A reversed-phase high-performance liquid chromatography (HPLC) approach is employed to separate the analyte from endogenous plasma components that may have co-eluted during sample preparation. A C18 column is a versatile and common choice for the separation of moderately polar compounds like substituted piperazines.[8][9] The mobile phase, consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol), allows for the fine-tuning of retention and peak shape. Gradient elution is utilized to ensure efficient separation and elution of the analyte of interest in a reasonable timeframe.[10]
Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the cornerstone of this analytical method, providing exceptional selectivity and sensitivity.[6][9] The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing basic compounds like piperazines. The protonated molecule (precursor ion) is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3).[7] This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte.[7][10]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: Bioanalytical workflow for the quantification of this compound.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
3. Sample Preparation Procedure
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 100 µL of the respective plasma sample.
-
Spike 10 µL of the internal standard working solution into all tubes except the blank.
-
To the blank and unknown samples, add 10 µL of 50:50 acetonitrile:water. To the calibration standards and QC samples, add 10 µL of the corresponding working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For example: Analyte: 178.1 -> 121.1, IS: 182.1 -> 125.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the ICH M10 guideline or other relevant regulatory documents.[2][11][12] The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Accuracy and Precision: The closeness of repeated individual measures of the analyte.[5] Within-run and between-run accuracy and precision should be evaluated at multiple QC levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Table 1: Representative Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[3][5] |
| Precision (CV%) | ≤15% (≤20% at LLOQ)[3][5] |
| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision.[3] |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.[13] |
Conclusion
This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, based on established bioanalytical principles for similar compounds, offers a reliable approach for supporting drug development programs. Adherence to the principles of method validation outlined by regulatory agencies is critical to ensure the generation of high-quality, reproducible data for regulatory submissions.[14]
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Retrieved from [Link]
-
Patel, D. P., et al. (2011). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. EMA. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
-
Köhler, K., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Retrieved from [Link]
-
Al-Bayati, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Prolytic. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Prolytic. Retrieved from [Link]
-
Sotorrios, L., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2). ResearchGate. Retrieved from [Link]
-
Baron, M., et al. (2014). Simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. Royal Society of Chemistry. Retrieved from [Link]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Retrieved from [Link]
-
Zhidkova, E., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]
- Google Patents. (n.d.). US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. Google Patents.
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
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- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
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- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. youtube.com [youtube.com]
Application Note: A Guide to Characterizing Dopamine D2 Receptor Antagonists Using 3-Methyl-1-pyridin-2-yl-piperazine
Abstract
The dopamine D2 receptor (D2R) is a critical G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders, making it a primary target for antipsychotic drug development. A comprehensive understanding of ligand-receptor interactions is paramount for the discovery of novel therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth framework for utilizing 3-Methyl-1-pyridin-2-yl-piperazine (MPP), a representative pyridinylpiperazine compound, as a tool for the discovery and characterization of novel D2R antagonists. We present detailed protocols for foundational in vitro assays—including radioligand binding and functional cAMP inhibition—and an essential in vivo behavioral model of catalepsy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for novel D2R-targeting compounds.
Introduction: The Central Role of the Dopamine D2 Receptor
The D2R, a member of the D2-like family of dopamine receptors, is predominantly coupled to the Gαi/o subtype of G-proteins.[1] Upon activation by dopamine, the D2R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This pathway, among others, modulates neuronal excitability and neurotransmitter release. Dysregulation of dopaminergic systems is a hallmark of schizophrenia, Parkinson's disease, and other neuropsychiatric conditions.[3] Consequently, antagonists and partial agonists of the D2R are the cornerstone of many antipsychotic therapies.[4]
The pyridinylpiperazine scaffold is a privileged structure in CNS drug discovery, found in numerous compounds targeting dopamine and serotonin receptors.[5] this compound (MPP) serves as an exemplary tool compound from this class for establishing and validating a D2R antagonist screening funnel. Its structural motifs are representative of compounds known to interact with the D2R binding pocket.[6]
This guide explains the causality behind key experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Section 1: Pharmacological Profile of a Representative Tool Compound
To effectively utilize a tool compound, its pharmacological characteristics must be well-defined. While specific data for this compound is not extensively published, we can extrapolate a representative profile based on closely related arylpiperazine and pyridinylpiperazine derivatives found in the literature.[7] This profile is essential for its use as a reference standard in screening assays.
Table 1: Representative Pharmacological Profile of MPP
| Parameter | Value (Hypothetical) | Description |
| Binding Affinity (Ki) at hD2R | 15 nM | The equilibrium dissociation constant, indicating high-affinity binding to the human D2 receptor. A lower Ki value signifies higher binding potency. |
| Functional Activity | Antagonist | Blocks or dampens the signal transduction initiated by an agonist (e.g., dopamine). |
| Functional Potency (IC50) | 45 nM | The concentration required to inhibit 50% of the maximal response in a functional assay, such as cAMP inhibition. |
| Selectivity | D2-preferring | Exhibits higher affinity for the D2 receptor compared to other dopamine receptor subtypes (D1, D3, D4, D5) and off-target receptors (e.g., 5-HT2A, α1-adrenergic). |
Section 2: In Vitro Characterization - Quantifying Receptor Binding
The first step in characterizing a potential D2R antagonist is to determine its affinity for the receptor. A competitive radioligand binding assay is the gold-standard method for this purpose.
Principle of Competitive Radioligand Binding
This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., MPP or a novel molecule) to displace a radioactive ligand (the "radioligand") that is known to bind to the D2R with high affinity. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. From the resulting concentration-response curve, an IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. This IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8]
Protocol: D2R Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human D2R.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2R antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, unlabeled D2R antagonist like Haloperidol or Butaclamol.
-
Test Compounds: Including MPP as a positive control, dissolved in 100% DMSO.
-
96-well Plates: Standard or deep-well plates.
-
Filtration System: Cell harvester with GF/B or GF/C filter mats.
-
Scintillation Fluid & Counter: For detecting radioactivity.
Workflow Diagram:
Caption: Workflow for a D2R competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds and the MPP reference compound in DMSO. Typically, an 11-point concentration curve is used. Pipette 2 µL of each concentration into a 96-well plate. Also, prepare wells for Total Binding (2 µL DMSO only) and Non-specific Binding (2 µL of 10 µM Haloperidol).
-
Reagent Preparation:
-
Prepare the radioligand solution by diluting [³H]-Spiperone in assay buffer to a final concentration of ~0.2 nM (equal to its Kd).
-
Thaw the D2R membranes on ice and dilute in ice-cold assay buffer to a concentration of 10-20 µg protein per well. Keep suspended by gentle vortexing.
-
-
Assay Incubation:
-
To each well, add 98 µL of the radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells, for a total volume of 200 µL.
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This traps the membranes (with bound radioligand) on the filter.
-
Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Punch the filters into scintillation vials or place the filter mat into a drying oven.
-
Add 4-5 mL of scintillation fluid to each vial (or use melt-on scintillant sheets for filter mats).
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation: This equation converts the relative IC50 value into an absolute inhibition constant (Ki), which is a true measure of affinity.[8] Ki = IC50 / (1 + ([L] / Kd))
-
[L] = Concentration of the radioligand used.
-
Kd = Dissociation constant of the radioligand for the D2R.
-
A low nanomolar Ki value for a test compound, comparable to or better than the MPP reference, indicates a promising candidate for further functional testing.
Section 3: Functional Characterization - Measuring Cellular Response
After confirming binding, the next critical step is to determine the compound's functional effect on the receptor. For D2R, which is Gαi-coupled, the most common functional assay measures the inhibition of cAMP production.
Principle of D2R Signaling and cAMP Modulation
Dopamine binding to the D2R activates the associated Gαi protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC).[1] Adenylyl cyclase is responsible for converting ATP into the second messenger cAMP. Therefore, D2R activation leads to a decrease in intracellular cAMP levels. A D2R antagonist will block this effect, reversing the dopamine-induced decrease in cAMP.[2] In a typical assay format, cells are first stimulated with an agent like forskolin to elevate basal cAMP levels, making the inhibitory effect of a D2 agonist more robust and measurable. The antagonist's potency is then quantified by its ability to restore cAMP levels in the presence of a D2 agonist.
D2 Receptor Signaling Pathway Diagram:
Caption: Canonical Gαi-mediated signaling pathway of the Dopamine D2 Receptor.
Protocol: HTRF-Based cAMP Functional Assay
Objective: To measure the ability of a test compound to function as a D2R antagonist by reversing agonist-induced inhibition of cAMP.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2R.
-
Assay Plates: 384-well, low-volume, white plates.
-
D2R Agonist: Dopamine or a more stable synthetic agonist like Quinpirole.
-
cAMP Stimulator: Forskolin.
-
cAMP Detection Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These kits typically contain a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor.
-
HTRF-compatible Plate Reader.
Step-by-Step Methodology:
-
Cell Preparation: Culture the D2R-expressing cells to ~80% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired density (e.g., 2,500 cells/well).
-
Compound & Agonist Plating:
-
Prepare serial dilutions of the test compounds (and MPP reference) in assay buffer containing a fixed concentration of a D2R agonist (e.g., 10 nM Dopamine, which is its approximate EC80).
-
Pipette 5 µL of these solutions into the 384-well assay plate.
-
-
Cell Stimulation:
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of a forskolin solution (at a concentration determined to produce a sub-maximal cAMP response, e.g., 1 µM).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (Lysis & Reagent Addition):
-
Following the manufacturer's protocol for the HTRF kit, add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody to each well. These reagents typically include cell lysis components.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis and Interpretation
The HTRF ratio (Emission 665nm / Emission 620nm * 10,000) is inversely proportional to the amount of cAMP produced.
-
Normalize Data: The data is typically normalized to control wells:
-
0% Response: Wells with Dopamine agonist + Forskolin (maximum inhibition).
-
100% Response: Wells with Forskolin only (no inhibition).
-
-
Determine IC50: Plot the normalized response against the logarithm of the test compound concentration. Use a non-linear regression model to fit the curve and determine the IC50 value.
The IC50 value represents the concentration of the antagonist required to reverse 50% of the agonist's effect. A potent antagonist will have a low nanomolar IC50. This confirms that the compound not only binds to the D2R but also functionally blocks its signaling pathway.
Section 4: In Vivo Characterization - Assessing Antipsychotic-like Effects
A crucial step in drug development is to demonstrate efficacy in a living system. For D2R antagonists, one of the most established and predictive behavioral models is the catalepsy test in rodents.
Principle of Haloperidol-Induced Catalepsy
Catalepsy is a state of motor immobility and a failure to correct an externally imposed posture.[9] Strong blockade of D2 receptors in the nigrostriatal pathway, a key motor control circuit, induces this state.[10] This test is widely used to screen for the extrapyramidal side effects (motor symptoms) of antipsychotic drugs, but it is also a robust indicator of potent D2R blockade in vivo. A novel D2R antagonist is expected to induce catalepsy, while co-administration of a test compound with a known cataleptic agent like haloperidol can be used to assess potential modulatory effects.
Protocol: The Bar Test for Catalepsy in Mice
Objective: To assess the ability of a test compound to induce catalepsy, indicating significant D2R blockade in vivo.
Materials:
-
Animals: Male Swiss albino mice (20-25 g).
-
Test Compound: MPP or novel compound, dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Positive Control: Haloperidol (e.g., 1 mg/kg, i.p.).[10]
-
Vehicle Control: The solvent used for the drug.
-
Catalepsy Bar: A horizontal wooden or metal bar (approx. 0.5 cm in diameter) elevated 4-5 cm above a flat surface.[10][11]
-
Stopwatch.
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle, Positive Control (Haloperidol), and various doses of the Test Compound/MPP.
-
Administer the compounds via intraperitoneal (i.p.) injection.
-
-
Testing Procedure:
-
At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse in the test position.[10]
-
Gently place the mouse's forepaws onto the horizontal bar. The hind paws should remain on the surface.
-
As soon as the mouse is in position, start the stopwatch.
-
Measure the time (in seconds) the mouse remains in this imposed posture. The trial ends when the mouse removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) must be set to avoid animal distress. If the mouse remains on the bar for the entire cut-off period, it is assigned the maximum score.[10]
-
-
Data Collection: Record the latency to descend (in seconds) for each animal at each time point.
Data Analysis and Interpretation
-
Calculate the mean ± SEM catalepsy score (latency in seconds) for each group at each time point.
-
Use a two-way ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.
-
A statistically significant increase in the latency to descend the bar compared to the vehicle group indicates a cataleptic effect. The potency of the test compound can be compared to that of haloperidol. This result provides strong evidence that the compound is engaging and blocking D2 receptors in the brain to a degree sufficient to elicit a functional, behavioral response.
Conclusion
The strategic use of a well-characterized tool compound like this compound is indispensable for building a robust and reliable screening cascade for novel dopamine D2 receptor antagonists. The integrated application of in vitro binding assays to determine affinity, functional cAMP assays to confirm mechanism of action, and in vivo behavioral models like the catalepsy test to establish central nervous system engagement provides a comprehensive preclinical data package. This multi-faceted approach, grounded in sound scientific principles, enables researchers to confidently identify and advance promising new chemical entities for the treatment of psychotic disorders.
References
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Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. (2022). Frontiers in Behavioral Neuroscience. Available from: [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Available from: [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available from: [Link]
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Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. (2014). Acta Chimica Slovenica. Available from: [Link]
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Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. (2022). Pharmaceuticals. Available from: [Link]
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Effect of tiapride, a D2 selective antagonist, on catalepsy behaviour in mice. (2000). European Journal of Pharmacology. Available from: [Link]
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Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. (2014). Journal of Pharmacological and Toxicological Methods. Available from: [Link]
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Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). Molecules. Available from: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). International Journal of Molecular Sciences. Available from: [Link]
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Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. (2015). Proceedings of the National Academy of Sciences. Available from: [Link]
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Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2018). Journal of Medicinal Chemistry. Available from: [Link]
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Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons. (2024). Journal of Neuroscience. Available from: [Link]
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Dopamine receptor D2 - Wikipedia. Available from: [Link]
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Haloperidol conditioned catalepsy in rats: a possible role for D 1 -like receptors. (2001). European Journal of Neuroscience. Available from: [Link]
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Structure-Based Virtual Screening for Dopamine D2 Receptor Ligands as Potential Antipsychotics. (2016). ChemMedChem. Available from: [Link]
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Identifying potential dopamine receptor D2 antagonist from Rauwolfia serpentina An in-silico virtual screening approach. (2022). ResearchGate. Available from: [Link]
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Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry. Available from: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. Available from: [Link]
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In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. (2018). British Journal of Pharmacology. Available from: [Link]
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Application Notes & Protocols for In Vivo Evaluation of 3-Methyl-1-pyridin-2-yl-piperazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo characterization of the novel chemical entity (NCE) 3-Methyl-1-pyridin-2-yl-piperazine (NCE-MPP) . The pyridylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with modulation of key neurotransmitter systems.[1] Based on structural similarities to established pharmacophores, NCE-MPP is hypothesized to function as a dual-action ligand, exhibiting partial agonism at the Dopamine D2 receptor (D2R) and agonism at the Serotonin 1A receptor (5-HT1A).[2] Such a profile suggests potential therapeutic utility in complex neuropsychiatric disorders like schizophrenia or depression, where stabilizing both dopaminergic and serotonergic tone is a key therapeutic strategy.[3]
This guide outlines a logical, stepwise strategy for the preclinical evaluation of NCE-MPP in rodent models, beginning with foundational safety and pharmacokinetic assessments, followed by pharmacodynamic studies to confirm target engagement, and culminating in efficacy testing in established behavioral models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.
A Strategic Framework for In Vivo Characterization
The successful preclinical evaluation of an NCE requires a structured approach that builds from foundational knowledge to complex efficacy readouts. The causality for this workflow is to ensure that efficacy studies are conducted at safe, well-tolerated, and pharmacokinetically relevant doses, and only after confirming that the compound engages its intended biological targets in vivo. This strategy minimizes the risk of failed studies due to inappropriate dosing or off-target effects and maximizes the interpretability of the results.
The proposed workflow for NCE-MPP is visualized below.
Caption: Overall workflow for the in vivo evaluation of NCE-MPP.
Hypothesized Mechanism of Action: Dual D2R/5-HT1A Modulation
NCE-MPP is postulated to act as a "dopamine-serotonin system stabilizer."
-
Dopamine D2 Partial Agonism: In brain regions with excessive dopamine (hyperdopaminergic state, e.g., mesolimbic pathway in schizophrenia), a partial agonist acts as a functional antagonist, reducing receptor activation. In regions with low dopamine (hypodopaminergic state, e.g., prefrontal cortex), it acts as an agonist, increasing receptor signaling. This stabilization is thought to reduce positive symptoms without worsening negative/cognitive symptoms.[4][5]
-
Serotonin 5-HT1A Agonism: Activation of 5-HT1A autoreceptors reduces the firing of serotonin neurons, while activation of postsynaptic receptors modulates the release of other neurotransmitters, including dopamine.[2] This action is linked to anxiolytic, antidepressant, and procognitive effects, and can mitigate extrapyramidal side effects associated with D2 receptor blockade.[2][3]
Caption: Hypothesized signaling of NCE-MPP at pre- and postsynaptic receptors.
Foundational Studies: Safety and Pharmacokinetics
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) in Mice
Rationale: The MTD study is critical for identifying a dose range that is non-lethal and does not produce severe adverse effects.[6][7] This information is essential for selecting doses for subsequent, more complex pharmacokinetic and efficacy studies. The goal is to find the highest dose that can be administered without causing overt signs of toxicity.
Methodology:
-
Animal Model: Male and female CD-1 mice (8-10 weeks old). Use of both sexes is recommended to identify potential sex-specific toxicity.
-
Grouping: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of NCE-MPP (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Formulation: Prepare NCE-MPP in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral gavage (PO).
-
Administration: Administer a single dose via oral gavage. The volume should be consistent across groups (e.g., 10 mL/kg).[8]
-
Observation: Continuously monitor animals for the first 4 hours post-dosing, then at 8 and 24 hours. Subsequently, record clinical signs, body weight, and mortality daily for 14 days.[7]
-
Clinical Signs: Observe for changes in behavior (lethargy, hyperactivity), posture, convulsions, respiration, and autonomic signs (salivation, piloerection).
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs from which the animals cannot recover within the observation period.
Data Presentation: Example MTD Study Results
| Dose (mg/kg, PO) | N (M/F) | Mortality (within 14 days) | Key Clinical Signs | Body Weight Change (Day 14) | MTD Determination |
|---|---|---|---|---|---|
| Vehicle | 5/5 | 0/10 | None observed (NOAEL) | +5.2% | - |
| 100 | 5/5 | 0/10 | None observed | +4.8% | Tolerated |
| 300 | 5/5 | 0/10 | Mild, transient hypoactivity (resolved < 4h) | +3.5% | MTD |
| 1000 | 5/5 | 2/10 | Severe lethargy, ataxia, piloerection | -8.1% (survivors) | Exceeded MTD |
NOAEL: No-Observed-Adverse-Effect-Level
Protocol: Single-Dose Pharmacokinetic (PK) Profiling in Rats
Rationale: A PK study determines how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[9] By administering the compound both intravenously (IV) and orally (PO), we can calculate critical parameters like plasma half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[10] This knowledge is indispensable for designing rational dosing schedules for efficacy studies to ensure that the drug reaches and maintains effective concentrations in the body.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Grouping (n=3-4 per group):
-
Group 1: IV bolus administration (e.g., 2 mg/kg in saline with 5% DMSO).
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg in 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11]
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NCE-MPP in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters.
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) | Description |
|---|---|---|---|
| Cmax (ng/mL) | 150 | 450 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC₀-inf (ng·h/mL) | 320 | 1600 | Area under the concentration-time curve |
| t½ (h) | 2.5 | 2.7 | Terminal elimination half-life |
| CL (L/h/kg) | 6.25 | - | Clearance |
| Vd (L/kg) | 22.5 | - | Volume of distribution |
| Bioavailability (%F) | - | 50% | Fraction of oral dose reaching systemic circulation |
Target Engagement & Pharmacodynamic (PD) Studies
Rationale: After establishing a safe dose range and understanding the PK profile, it is crucial to demonstrate that NCE-MPP engages its molecular targets (D2R and 5-HT1A) in vivo and elicits a functional response. These PD studies provide the mechanistic link between drug administration and potential therapeutic efficacy.
Protocol: D2 Receptor Partial Agonism (Apomorphine-Induced Stereotypy in Rats)
Rationale: Apomorphine is a potent, non-selective dopamine receptor agonist that, at high doses, induces characteristic stereotyped behaviors (sniffing, gnawing, licking) by strongly activating postsynaptic D2 receptors. A D2 partial agonist like NCE-MPP is expected to act as a functional antagonist in this hyperdopaminergic state, thereby reducing the stereotypy induced by apomorphine.
Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Apomorphine
-
Group 3: Positive Control (e.g., Haloperidol, 0.5 mg/kg, IP) + Apomorphine
-
Group 4-6: NCE-MPP (e.g., 3, 10, 30 mg/kg, PO) + Apomorphine
-
-
Procedure:
-
Administer NCE-MPP or vehicle PO.
-
After a pre-determined time based on PK data (e.g., 60 minutes for Tmax), administer apomorphine (1.5 mg/kg, SC).
-
Immediately place rats in individual observation cages.
-
-
Behavioral Scoring: For the next 60 minutes, score the intensity of stereotyped behavior every 10 minutes using a standardized rating scale (e.g., 0=asleep/stationary; 4=continuous gnawing/licking).
-
Endpoint: A significant reduction in the total stereotypy score in the NCE-MPP groups compared to the vehicle + apomorphine group indicates D2 receptor functional antagonism.
Protocol: 5-HT1A Receptor Agonism (Hypothermia Induction in Mice)
Rationale: Activation of central 5-HT1A receptors is known to induce a dose-dependent hypothermic response in rodents.[10] This physiological readout serves as a reliable in vivo biomarker for 5-HT1A receptor engagement and functional agonism.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Allow mice to acclimate to the testing room and individual housing for at least 1 hour before the experiment.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle (PO)
-
Group 2: Positive Control (e.g., 8-OH-DPAT, 1 mg/kg, IP)
-
Group 3-5: NCE-MPP (e.g., 3, 10, 30 mg/kg, PO)
-
-
Procedure:
-
Measure baseline rectal temperature (T₀) using a fine-gauge rectal probe.
-
Administer the compound or vehicle.
-
Measure rectal temperature again at 30, 60, and 90 minutes post-dosing.
-
-
Endpoint: A significant, dose-dependent decrease in body temperature (ΔT = Tₓ - T₀) in the NCE-MPP groups compared to the vehicle group indicates 5-HT1A receptor agonism.
Efficacy Evaluation in Disease-Relevant Models
Rationale: Once safety, PK, and PD are established, the final step is to assess the therapeutic potential of NCE-MPP in animal models that mimic aspects of human neuropsychiatric disorders. The choice of model is guided by the compound's hypothesized mechanism of action.
Protocol: Prepulse Inhibition (PPI) of Startle (Antipsychotic-like Activity)
Rationale: PPI refers to the phenomenon where a weaker sensory stimulus (prepulse) delivered shortly before a strong, startle-inducing stimulus (pulse) inhibits the startle response. Patients with schizophrenia exhibit deficits in PPI, reflecting an inability to filter sensory information. This deficit can be modeled in rodents using dopamine agonists. Effective antipsychotics, including D2 partial agonists, can restore normal PPI.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a load-cell platform to measure the whole-body startle reflex.
-
Grouping (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Dizocilpine (MK-801, a PPI-disrupting agent)
-
Group 3: Positive Control (e.g., Aripiprazole, 3 mg/kg) + MK-801
-
Group 4-6: NCE-MPP (e.g., 3, 10, 30 mg/kg, PO) + MK-801
-
-
Procedure:
-
Administer NCE-MPP, positive control, or vehicle.
-
After a suitable pretreatment time, administer the PPI-disrupting agent (e.g., MK-801, 0.2 mg/kg, IP).
-
Place the animal in the startle chamber for a 5-minute acclimation period with background noise.
-
The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., a 75 dB prepulse 100 ms before the 120 dB pulse).
-
-
Data Analysis: Calculate the percentage of PPI for each animal: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100].
-
Endpoint: A significant reversal of the MK-801-induced deficit in %PPI by NCE-MPP indicates potential antipsychotic-like efficacy.
References
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ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]
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Wikipedia. Piperazine. Available from: [Link]
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European Medicines Agency. MRL - Piperazine Summary Report (3). Available from: [Link]
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PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available from: [Link]
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PubMed Central. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Available from: [Link]
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NIH. HEALTH EFFECTS - Toxicological Profile for Pyridine. Available from: [Link]
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PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]
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PubMed. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Available from: [Link]
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PubMed Central. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. Available from: [Link]
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Nuvisan. In vivo toxicology and safety pharmacology. Available from: [Link]
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MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]
-
ResearchGate. New Serotonin 5-HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo. Available from: [Link]
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ACS Publications. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available from: [Link]
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Open Access Pub. Toxicology and Drug Safety Issues: A Review Article. Available from: [Link]
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Rodent MDA. Researchers. Available from: [Link]
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bioRxiv. Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. Available from: [Link]
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MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
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Cambridge Core. Partial agonism and schizophrenia. Available from: [Link]
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YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]
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PubMed. Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Available from: [Link]
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Science.gov. piperazines: Topics by Science.gov. Available from: [Link]
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PubMed Central. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Available from: [Link]
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PubMed. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Available from: [Link]
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Wikipedia. 5-HT1A receptor. Available from: [Link]
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Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]
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Aurigene Pharmaceutical Services. Toxicology. Available from: [Link]
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PubMed. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Available from: [Link]
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Oxford Academic. Agonist and Antagonist Effects of Aripiprazole on D 2 -Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone. Available from: [Link]
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ResearchGate. Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Available from: [Link]
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PubMed. Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis. Available from: [Link]
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ResearchGate. 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics. Available from: [Link]
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Application Notes & Protocols: Formulation of 3-Methyl-1-pyridin-2-yl-piperazine for Experimental Use
Disclaimer: This document provides a comprehensive guide to the formulation of 3-Methyl-1-pyridin-2-yl-piperazine based on established principles of pharmaceutical science and data from structurally related pyridinylpiperazine compounds. Publicly available data on this specific molecule is limited. Therefore, all protocols and strategies outlined herein should be considered as robust starting points that require experimental verification and optimization by the end-user.
Introduction
This compound is a small molecule belonging to the pyridinylpiperazine class of compounds. This scaffold is prevalent in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities.[1] The successful preclinical evaluation of any new chemical entity (NCE) is critically dependent on the development of a consistent and appropriate formulation that ensures accurate and reproducible dosing in both in vitro and in vivo experimental models.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causal logic behind formulation choices, quality control, and stability assessment. Our objective is to provide a self-validating framework for developing reliable formulations of this compound, ensuring the integrity and reproducibility of experimental data.
Section 1: Physicochemical Characterization
A fundamental understanding of the molecule's physicochemical properties is the bedrock of any rational formulation design. For this compound, we can infer certain properties from its structure and supplement them with initial experimental characterization.
Structural Analysis: The molecule possesses two basic nitrogen centers: one in the pyridine ring and two in the piperazine ring. The piperazine nitrogens, being aliphatic amines, are typically more basic than the pyridine nitrogen. This structure suggests the molecule will be a weak base and can form salts with acids. The presence of the methyl group may slightly increase lipophilicity compared to its non-methylated parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Rationale / Source |
| Molecular Formula | C₁₀H₁₅N₃ | Based on chemical structure. |
| Molecular Weight | 177.25 g/mol | Calculated from the molecular formula.[2] |
| Appearance | (To be determined experimentally) | Typically a solid at room temperature. |
| pKa | (To be determined experimentally) | Expected to have at least two pKa values due to the basic nitrogens. |
| Solubility | (To be determined experimentally) | Piperazine itself is freely soluble in water.[3] However, the addition of the pyridinyl and methyl groups increases lipophilicity, likely reducing aqueous solubility. The hydrochloride salt form is expected to have higher aqueous solubility.[4] |
| LogP | (To be determined experimentally) | Predicted LogP can be calculated using software (e.g., ChemDraw, MarvinSketch) as a starting point. |
Protocol 1.1: Initial Solubility Screening
Objective: To determine the approximate solubility of the compound in a range of common pharmaceutical vehicles.
Rationale: This initial screen is a critical first step that dictates the entire formulation strategy. By testing a diverse set of solvents, we can quickly identify the most promising vehicles for different applications (in vitro vs. in vivo, oral vs. parenteral).
Materials:
-
This compound (solid)
-
Selection of solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 5% Dextrose in Water (D5W), Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)
-
Vials, magnetic stirrer, analytical balance, vortex mixer
Procedure:
-
Weigh approximately 10 mg of the compound into a tared glass vial.
-
Add the selected solvent in small, incremental volumes (e.g., 100 µL).
-
After each addition, vortex vigorously for 1-2 minutes and visually inspect for dissolution.
-
If the solid dissolves, continue adding solvent until precipitation occurs or a maximum volume is reached.
-
If the solid does not dissolve after adding 1 mL (concentration of 10 mg/mL), consider the compound poorly soluble in that vehicle.
-
Equilibrate the saturated solutions by stirring for 24 hours at room temperature to ensure equilibrium is reached.
-
Filter the saturated solutions through a 0.22 µm syringe filter.
-
Analyze the filtrate concentration using a validated analytical method (see Section 3) to determine the quantitative solubility.
Section 2: Formulation Development Strategy
The choice of formulation is dictated by the intended experimental use, the required dose, and the compound's intrinsic properties identified in Section 1.
Caption: Formulation Development Workflow.
Protocol 2.1: Preparation of DMSO Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution for use in cell-based assays.
Rationale: DMSO is a universal solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (<0.5% v/v). Preparing a concentrated stock allows for minimal addition of the vehicle to the experimental system.
Procedure:
-
Accurately weigh the desired amount of this compound into a sterile, conical tube.
-
Add the required volume of anhydrous, sterile DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
QC Check: Verify the concentration of one aliquot using the HPLC method described in Section 3.
Protocol 2.2: Preparation of an Aqueous Formulation for In Vivo Use
Objective: To prepare a simple aqueous solution for animal dosing, assuming sufficient solubility.
Rationale: An aqueous solution is the simplest and often preferred formulation for in vivo studies as it minimizes potential vehicle-related toxicities. This is only feasible if the compound's solubility in the chosen vehicle (e.g., water, saline, PBS) is greater than the highest required dose concentration.
Procedure:
-
Select an appropriate aqueous vehicle (e.g., 0.9% saline for parenteral routes).
-
If the compound is a free base, its solubility can be enhanced by acidification. Add 0.1 N HCl dropwise to the vehicle while stirring to achieve a pH where the compound is protonated and solubilized (typically pH 3-5).
-
Accurately weigh the compound and add it to the vehicle.
-
Stir using a magnetic stirrer until fully dissolved.
-
Adjust the final volume with the vehicle.
-
For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
QC Check: Measure the pH and confirm the concentration via HPLC. Visually inspect for any particulates.
Protocol 2.3: Preparation of a Co-Solvent Formulation for In Vivo Use
Objective: To solubilize a poorly water-soluble compound for in vivo administration.
Rationale: When aqueous solubility is insufficient, a co-solvent system using water-miscible organic solvents can be employed.[5] The choice of co-solvents and their percentages must be carefully considered to ensure toxicological safety in the animal model. A common strategy is to dissolve the compound in a small amount of an organic solvent first, then dilute it with an aqueous vehicle.
Example Co-Solvent System (for oral or IP injection):
-
5% DMSO
-
40% PEG 400
-
55% Saline
Procedure:
-
Weigh the required amount of this compound.
-
Add the DMSO (5% of the final volume) and vortex until dissolved.
-
Add the PEG 400 (40% of the final volume) and vortex until a clear solution is formed.
-
Slowly add the saline (55% of the final volume) dropwise while vortexing.
-
Critical Step: Observe the solution closely during the addition of saline. If the solution remains clear, the formulation is successful. If precipitation occurs, this system is not suitable, and a suspension should be considered.
-
QC Check: Visually inspect for clarity and confirm concentration.
Protocol 2.4: Preparation of a Suspension for In Vivo Use (Oral)
Objective: To create a uniform dispersion of an insoluble compound for oral gavage.
Rationale: For compounds with very low solubility, a suspension is often the most practical approach for oral administration. The key is to ensure the suspension is uniform and stable enough for the duration of dosing to ensure dose accuracy. A suspending agent is required.
Example Suspension Vehicle:
-
0.5% (w/v) Methylcellulose in Purified Water
Procedure:
-
Prepare the 0.5% methylcellulose vehicle in advance by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to form a clear, viscous solution.
-
Weigh the compound and place it in a mortar.
-
Add a small amount of the vehicle to the powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for particle size reduction and preventing aggregation.
-
Gradually add the remaining vehicle in small portions while continuously stirring to form a homogeneous suspension.
-
Transfer the suspension to a calibrated container.
-
QC Check: Assess the uniformity of the suspension by withdrawing samples from the top, middle, and bottom and analyzing their concentration. The suspension should be continuously stirred during dosing.
Section 3: Quality Control (QC) Protocols
QC is a non-negotiable step to ensure the identity, purity, and concentration of the formulated compound. This validates the formulation process and ensures the reliability of subsequent experimental results.[6][7]
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- 2. 474417-42-0|(S)-3-Methyl-1-(pyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1420956-05-3|3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for 3-Methyl-1-pyridin-2-yl-piperazine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyridinylpiperazines in CNS Therapeutics
The piperazine scaffold is a cornerstone in the development of centrally acting agents, renowned for its presence in a multitude of clinically successful drugs targeting a range of neurological and psychiatric disorders.[1] Its derivatives are known to interact with key neurotransmitter systems, including serotonergic, dopaminergic, and sigma receptors, making them a versatile platform for designing novel therapeutics.[1][2] The introduction of a pyridinyl moiety to the piperazine core, specifically at the N1 position, has been shown to confer distinct pharmacological properties, with the position of the nitrogen atom in the pyridine ring significantly influencing receptor selectivity.[2]
This document provides a detailed guide for the investigation of 3-Methyl-1-pyridin-2-yl-piperazine , a specific derivative with potential for unique CNS activity. While extensive public domain data for this particular analogue is limited, this guide will leverage established knowledge of the broader 2-pyridylpiperazine and arylpiperazine classes to propose a comprehensive research workflow. The protocols outlined herein are designed to enable researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 474417-42-0 ((S)-enantiomer) | [3] |
| Molecular Formula | C10H15N3 | [3] |
| Molecular Weight | 177.25 g/mol | [3] |
| Predicted Activity | Potential affinity for sigma (σ), serotonin (5-HT), and dopamine (D) receptors. | Inferred from[2][4] |
Rationale for Investigation: The Significance of the 3-Methyl and 2-Pyridinyl Moieties
The unique structure of this compound suggests several avenues for CNS activity. The 2-pyridinyl group is of particular interest, as studies have shown that (2-pyridyl)piperazines tend to favor σ2 receptors over σ1 receptors.[2] Sigma receptors are implicated in a variety of CNS functions and are considered therapeutic targets for conditions such as neuropathic pain, neurodegenerative diseases, and substance abuse.
The 3-methyl substitution on the piperazine ring introduces a chiral center, allowing for the exploration of stereospecific interactions with target receptors. The (S)-enantiomer is commercially available, providing a starting point for such investigations.[3] Furthermore, this methylation may influence the compound's metabolic stability, blood-brain barrier permeability, and overall pharmacokinetic profile.
Experimental Workflows and Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for N-arylation of piperazines.[5] A common and effective approach is the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination for Synthesis
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 2-chloropyridine (1.0 eq), 2-methylpiperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq) in a suitable solvent (e.g., toluene or dioxane).
-
Base Addition: Add a base, such as sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
II. In Vitro Pharmacological Evaluation
A primary step in characterizing a novel CNS compound is to determine its binding affinity and functional activity at relevant receptors. Based on the pharmacology of related compounds, a screening panel should include sigma, serotonin, and dopamine receptors.
Protocol: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a binding buffer appropriate for the specific receptor being assayed.
-
Competition Binding: Incubate the membrane preparation with a known radioligand for the target receptor (e.g., [³H]-DTG for sigma receptors) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol: Functional Assays (e.g., Calcium Mobilization)
-
Cell Culture: Plate cells expressing the target G-protein coupled receptor (GPCR) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Measure the change in fluorescence to determine if the compound activates the receptor.
-
Antagonist Mode: After incubation with the test compound, add a known agonist for the receptor and measure the inhibition of the agonist-induced fluorescence change.
-
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.
Diagram: In Vitro Evaluation Pathway
Caption: Workflow for in vitro pharmacological characterization.
III. In Vivo Behavioral Assessment
Based on the anxiolytic-like effects observed with other arylpiperazine derivatives, initial in vivo studies could focus on anxiety models.[4]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Use rodents (e.g., mice or rats) as subjects.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Acclimatization: Allow a set time for drug absorption before placing the animal in the center of the maze.
-
Testing: Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Protocol: Open Field Test (OFT) for Locomotor Activity and Anxiety
-
Apparatus: Use a square arena with walls.
-
Animals and Dosing: As described for the EPM.
-
Testing: Place the animal in the center of the open field and allow it to explore for a set duration.
-
Data Collection: Track the animal's movement using an automated system to measure total distance traveled (locomotor activity) and time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Analysis: A decrease in locomotor activity may indicate sedative effects, while an increase in time spent in the center can suggest anxiolytic properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of CNS drug discovery. The protocols and application notes provided here offer a comprehensive framework for its synthesis and pharmacological characterization. The unique combination of a 2-pyridinyl group and a chiral methyl substitution on the piperazine ring warrants a thorough investigation of its potential as a selective modulator of CNS receptors. Future studies should aim to elucidate its precise molecular targets, establish a clear structure-activity relationship for its enantiomers, and explore its efficacy in a broader range of CNS disease models.
References
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- Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Medicinal Chemistry Letters, 8(10), 1044-1049.
- Piatkowska-Chabuda, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 285-296.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369501.
- Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 10(49), 29425-29443.
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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- Husain, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(12), 1305-1316.
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- de Campos, F. C., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 395, 111026.
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- ChemicalBook. (n.d.). 3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride.
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Application Notes & Protocols: Characterization of Pyridinylpiperazine-Based KRAS G12C Inhibitors in Oncology Research
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of a defined binding pocket.[1] The discovery of a switch-II pocket, however, has enabled the development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state.[2] This breakthrough has ushered in a new era of targeted therapy for KRAS-mutant cancers.[2]
The pyridinylpiperazine scaffold is a versatile pharmacophore found in numerous biologically active compounds.[3] Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of novel kinase inhibitors. This document provides a comprehensive guide for researchers on the application of a representative pyridinylpiperazine-based KRAS G12C inhibitor, hereafter referred to as PZ-KGI-24 , in preclinical cancer research. We will detail the underlying mechanism of action and provide step-by-step protocols for its in vitro and in vivo characterization.
Mechanism of Action: Covalent Inhibition of KRAS G12C
PZ-KGI-24 is designed to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[4] Consequently, the conformational change to the active GTP-bound state is blocked, leading to the downregulation of downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5] This ultimately results in the inhibition of cancer cell proliferation and survival.[2]
Figure 1. KRAS G12C Signaling Pathway and Inhibition by PZ-KGI-24.
In Vitro Characterization of PZ-KGI-24
The initial characterization of a novel inhibitor involves a series of in vitro assays to determine its binding affinity, potency, and selectivity.
Biochemical Binding Affinity
To confirm direct engagement with the target protein, a biochemical binding assay is essential. Biolayer interferometry (BLI) is a robust method for measuring real-time protein-ligand interactions.[6]
Protocol: Biolayer Interferometry (BLI) for PZ-KGI-24 Binding to KRAS G12C
Objective: To determine the binding affinity (KD) of PZ-KGI-24 to recombinant KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein (biotinylated)
-
PZ-KGI-24
-
BLI instrument (e.g., Sartorius Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., 1x PBS, 0.05% Tween-20, 1% DMSO)
-
96-well microplate
Procedure:
-
Preparation:
-
Prepare a dilution series of PZ-KGI-24 in assay buffer (e.g., 100 µM to 0.1 µM). Include a buffer-only control.
-
Hydrate SA biosensors in assay buffer for at least 10 minutes.
-
-
Immobilization:
-
Load the biotinylated KRAS G12C protein onto the SA biosensors to achieve a stable baseline.
-
-
Association:
-
Move the biosensors to wells containing the PZ-KGI-24 dilution series and monitor the association for a defined period (e.g., 300 seconds).
-
-
Dissociation:
-
Transfer the biosensors to wells containing only assay buffer and monitor the dissociation for a defined period (e.g., 600 seconds).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Potency and Signaling Inhibition
Cell-based assays are crucial for evaluating the compound's activity in a biological context.
a) Cell Viability Assay (MTS/MTT)
The MTS or MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of the cells.[7][8] This is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Protocol: MTS Cell Viability Assay
Objective: To determine the IC50 of PZ-KGI-24 in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
PZ-KGI-24
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of PZ-KGI-24 in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50.
-
b) Western Blot Analysis of Downstream Signaling
To confirm that PZ-KGI-24 inhibits the intended signaling pathway, Western blotting is performed to measure the phosphorylation levels of key downstream effectors like ERK.[9]
Protocol: Western Blot for p-ERK and Total ERK
Objective: To assess the effect of PZ-KGI-24 on the phosphorylation of ERK in KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line
-
PZ-KGI-24
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of PZ-KGI-24 for a specified time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
In Vivo Efficacy Studies
Animal models are indispensable for evaluating the anti-tumor activity of a compound in a living organism.[10] The cell line-derived xenograft (CDX) model is a commonly used initial in vivo model.[10]
Protocol: Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of PZ-KGI-24.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cell line
-
Matrigel
-
PZ-KGI-24 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[10]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer PZ-KGI-24 or vehicle control at the predetermined dose and schedule (e.g., daily oral gavage).[10]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).[11]
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
Figure 2. Preclinical Evaluation Workflow for PZ-KGI-24.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Activity of PZ-KGI-24
| Cell Line | KRAS Mutation | Binding Affinity (KD, nM) | IC50 (nM) |
| NCI-H358 | G12C | 10.5 | 25.2 |
| MIA PaCa-2 | G12C | 12.1 | 30.8 |
| A549 | G12S | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of PZ-KGI-24 in NCI-H358 CDX Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 0 | -1.5 |
| PZ-KGI-24 | 25 | 45 | -2.1 |
| PZ-KGI-24 | 50 | 85 | -3.5 |
References
-
Tsai, J., Woodcock, M., et al. (2022). Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition. Cancer Discovery. Available at: [Link]
-
GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. Available at: [Link]
-
Sacher, A. (2022). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. Available at: [Link]
-
American Society of Clinical Oncology. (n.d.). More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. ASCO Educational Book. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Available at: [Link]
-
Ruan, D. Y., et al. (n.d.). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Taylor & Francis Online. Available at: [Link]
-
MDPI. (n.d.). Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. Available at: [Link]
-
bioRxiv. (2022). Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PubMed Central. (2020). A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Available at: [Link]
-
PubMed Central. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]
-
PubMed Central. (n.d.). Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. Available at: [Link]
-
ACS Publications. (n.d.). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. Available at: [Link]
-
bioRxiv. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Available at: [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link]
-
Frontiers. (2023). Small molecular inhibitors for KRAS-mutant cancers. Available at: [Link]
-
ResearchGate. (2015). Can anyone give me technical advice on Western Blot analysis of KRAS protein?. Available at: [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Available at: [Link]
-
Reaction Biology. (n.d.). KRAS Assay Services. Available at: [Link]
-
ResearchGate. (n.d.). In vitro functional analysis of the KRAS G12C & G12V model. Available at: [Link]
-
ResearchGate. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. Available at: [Link]
-
OncLive. (2025). KRAS G12C and Beyond: KRAS Targeted Agents of Interest Under Development in NSCLC. Available at: [Link]
-
MDPI. (n.d.). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. Available at: [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Available at: [Link]
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PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available at: [Link]
- Google Patents. (n.d.). Kras g12c inhibitors and methods of using the same.
-
MDPI. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Available at: [Link]
-
ResearchGate. (n.d.). Western blotting analysis of KRAS downstream signal pathways. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-pyridin-2-yl-piperazine
Introduction
Welcome to the technical support guide for the synthesis of 3-Methyl-1-pyridin-2-yl-piperazine. This molecule is a crucial structural motif in medicinal chemistry, and its efficient synthesis is paramount for advancing drug discovery programs. The formation of the N-aryl bond between the pyridine ring and the piperazine nucleus is the key transformation, often presenting challenges related to yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights. We will explore the critical parameters of the most common synthetic routes, helping you navigate potential pitfalls and systematically improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent and effective methods for constructing the C(aryl)-N(piperazine) bond in this target molecule are the Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between them depends heavily on the available starting materials, functional group tolerance, and desired scale.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Pyridine Substrate | 2-Halopyridine (Br, Cl, I) or Triflate[1][2] | 2-Halopyridine, typically activated by an electron-withdrawing group (EWG)[3] |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu, K₂CO₃)[4][5] | Nucleophilic piperazine, often with a base in a polar aprotic solvent |
| Generality | Very broad scope, tolerates a wide range of functional groups.[1] | More substrate-specific; requires an activated pyridine ring for reasonable rates.[3] |
| Reaction Conditions | Mild to moderate (often 80-110 °C). Requires inert atmosphere. | Often requires higher temperatures and/or a strongly activated substrate. |
| Cost & Complexity | Higher cost due to palladium catalyst and specialized ligands. | Generally lower cost, simpler reagent set. |
Visual Guide: Selecting Your Synthetic Pathway
The following decision tree can help you select the most appropriate starting point for your synthesis.
Caption: Decision workflow for synthetic route selection.
Troubleshooting Guide: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is often the most reliable method but can be sensitive to several variables.[5]
Q2: My Buchwald-Hartwig reaction has stalled or shows low conversion. What are the common causes?
Low conversion is a frequent issue that can almost always be traced back to the catalyst system, reagents, or reaction atmosphere.
Caption: Troubleshooting guide for low yield in Buchwald-Hartwig synthesis.
Q3: I'm observing a significant amount of hydrodehalogenated pyridine byproduct. How can I prevent this?
The formation of pyridine (from a 2-halopyridine starting material) is a classic sign of a competing side reaction, often beta-hydride elimination from the palladium amide intermediate.[1]
-
Causality: This side reaction becomes more competitive if the final reductive elimination step to form the desired C-N bond is slow.
-
Expert Solution: The choice of phosphine ligand is critical to accelerate reductive elimination.
-
Switch to Bulky, Electron-Rich Ligands: Ligands like Josiphos or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) create a more sterically crowded palladium center. This crowding favors the bond-forming reductive elimination step over the competing beta-hydride elimination pathway.
-
Use Bidentate Ligands: Bidentate phosphine ligands like BINAP or Xantphos can also increase the rate of the desired reaction.[1][6] It is believed that these ligands prevent the formation of unreactive palladium dimers after oxidative addition, thereby speeding up the catalytic cycle.[1]
-
Q4: The reaction works, but the yield is inconsistent. What should I standardize?
Inconsistency often points to subtle variations in reagent quality or reaction setup.
-
Base Quality and Dispensing: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Absorbed moisture will quench the base and inhibit the reaction.
-
Protocol: Always use a freshly opened bottle of NaOtBu or store it rigorously in a desiccator or glovebox. When dispensing, do so quickly and under a positive pressure of inert gas.
-
-
Catalyst Loading: While catalytic, the loading can be crucial. If you are pushing the limits with very low catalyst loading (<0.5 mol%), small weighing errors or minor impurities can have a large impact.
-
Protocol: For initial optimization, use a reliable 1-2 mol% catalyst loading. Prepare a stock solution of the catalyst and ligand in anhydrous solvent (e.g., toluene) to ensure accurate and consistent dispensing for parallel reactions.
-
-
Stirring and Temperature: Ensure the reaction mixture is stirring vigorously enough to keep the base (which may be only partially soluble) suspended. Inconsistent heating can also lead to variable results. Use a temperature-controlled heating mantle or oil bath.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction is very slow and requires high temperatures, leading to decomposition. How can I improve the rate?
The SNAr reaction rate is fundamentally tied to the electrophilicity of the pyridine ring.[3]
-
Causality: The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is dramatically increased by the presence of strong electron-withdrawing groups (EWGs) on the pyridine ring, particularly at the ortho and para positions to the leaving group.[3]
-
Expert Solution:
-
Change the Leaving Group: The reactivity order for halogens in SNAr is F > Cl >> Br > I. If you are using 2-bromopyridine, switching to 2-chloropyridine or, ideally, 2-fluoropyridine will significantly accelerate the reaction, often allowing for lower reaction temperatures.
-
Use a Polar Aprotic Solvent: Solvents like DMSO or DMF are superior to acetonitrile or THF for SNAr. They are highly polar and effectively solvate the cations of any base used, leaving the anion more "naked" and nucleophilic, while poorly solvating the Meisenheimer intermediate, thus accelerating the reaction.
-
Consider a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ which has low solubility, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the carbonate anion into the organic phase, increasing the effective base concentration and reaction rate.
-
Optimized Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a robust starting point for optimization. All glassware should be oven- or flame-dried, and all operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2.5 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents). The flask is then evacuated and backfilled with inert gas three times.
-
Solvent and Substrates: Add anhydrous, deoxygenated toluene (approx. 0.1 M concentration relative to the limiting reagent). Begin stirring, then add 2-bromopyridine (1.0 equivalent) and 2-methylpiperazine (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound.
Protocol 2: SNAr Reaction with an Activated Pyridine
This protocol is suitable for substrates like 2-chloro-3-nitropyridine.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 equivalent) and 2-methylpiperazine (2.5 equivalents). Using an excess of the piperazine can serve as both the nucleophile and the base.
-
Solvent: Add a polar aprotic solvent such as acetonitrile or DMSO (approx. 0.2 M).[3]
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halopyridine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture and concentrate in vacuo to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any piperazine salts and excess piperazine. Wash further with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography or crystallization.[7]
References
-
Cattaneo, D., Ciaffoni, L., Goti, A., & Brandi, A. (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 25(17), 3874. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Faiz, S., Bashir, S., Jaleel, A., Gilani, M. A., Farran, D., & Verspohl, E. J. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364955. [Link]
-
Jayasinghe, A. D., Penthala, N. R., & Crooks, P. A. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1569. [Link]
-
Kumar, A., & Kumar, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]
-
Al-Masoudi, N. A., & Shaker, Y. M. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]
-
Lavec, G., et al. (2017). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of the American Chemical Society, 139(16), 5770-5783. [Link]
-
ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2). [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(4), 426-443. [Link]
- Google Patents. (1959).
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 554-556, 1141-1144. [Link]
-
Gilio, A. K., Thorpe, T., Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Advanced Synthesis & Catalysis, 364(14), 2372-2397. [Link]
-
Science.gov. (n.d.). piperazines: Topics by Science.gov. [Link]
-
Nogrady, A., et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 87(2), 1145-1156. [Link]
-
Chemsrc. (n.d.). CAS#:1368791-10-9 | 3-Methyl-1-(pyridin-2-ylmethyl)piperazine. [Link]
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- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
overcoming solubility issues with 3-Methyl-1-pyridin-2-yl-piperazine in aqueous solutions
A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Formulation Scientists
This technical support guide provides in-depth troubleshooting strategies and practical methodologies for researchers, scientists, and drug development professionals encountering solubility issues with 3-Methyl-1-pyridin-2-yl-piperazine in aqueous solutions. As a Senior Application Scientist, my goal is to explain the causality behind these experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Section 1: Understanding the Core Problem: Physicochemical Properties
The aqueous solubility of a compound is intrinsically linked to its molecular structure. This compound combines a basic piperazine ring with a pyridinyl group and a methyl substituent. While the parent piperazine compound is freely soluble in water, the addition of the more lipophilic pyridinyl and methyl groups is expected to decrease its solubility in neutral aqueous media.[1][2]
The key to overcoming this challenge lies in understanding the compound's basicity. The piperazine and pyridine moieties contain nitrogen atoms that can be protonated. This conversion from a neutral free base to a charged salt form dramatically increases its affinity for polar solvents like water. The basic pKa of the closely related compound 1-(2-Pyridyl)piperazine is approximately 8.9.[3] This value is a critical parameter for predicting and manipulating solubility.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₀H₁₅N₃ | N/A |
| Molecular Weight | 177.25 g/mol | Derived |
| Parent Compound pKa | ~8.9 (basic) | [3] |
| Expected Solubility Profile | Low in neutral pH, high in acidic pH | [4] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Question: My this compound is not dissolving in water or Phosphate-Buffered Saline (PBS, pH 7.4). What is my first step?
Answer: The first and most effective step is to modify the pH of your solvent. Your compound is a weak base and is likely in its poorly soluble, neutral (free base) form at neutral pH. By lowering the pH, you will protonate the molecule, forming a highly soluble salt in situ.
For initial testing, attempt to dissolve the compound in a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl). If it dissolves readily, this confirms that pH is the primary factor governing its solubility.
Question: How do I determine the optimal pH for solubilizing my compound without compromising my experiment?
Answer: The optimal pH is one that is low enough to fully solubilize the compound but still compatible with your experimental system's stability and biological constraints. A good rule of thumb is to adjust the pH to at least 1-2 units below the compound's pKa. Given the estimated pKa of ~8.9, a pH of ≤ 7.0 should significantly improve solubility.
To systematically determine this, you can perform a simple pH-solubility screen:
-
Prepare a series of buffers (e.g., citrate, phosphate) across a pH range (e.g., pH 3, 4, 5, 6, 7, 7.4).
-
Add an excess amount of your compound to a fixed volume of each buffer.
-
Equilibrate the samples for a set period (e.g., 2-24 hours) at a controlled temperature using the Shake-Flask Method (see Protocol 1).
-
Filter the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility (mg/mL) versus pH to identify the pH at which your desired concentration is achieved.
Question: My experimental model requires a near-neutral pH. What are my options if direct acidification is not possible?
Answer: When you are constrained to a neutral pH, you must employ formulation strategies that enhance apparent solubility without altering the bulk pH.
-
Co-Solvents: You can prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is a common first choice. For more challenging cases, multi-component co-solvent systems can be highly effective.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like yours, forming inclusion complexes with enhanced aqueous solubility.[6] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a particularly effective and widely used derivative.[5]
-
Pre-Formed Salts: Synthesizing and isolating a stable, solid salt form of your compound (e.g., a hydrochloride or citrate salt) can be a robust solution for long-term use. Studies have shown that forming piperazine salts of poorly soluble drugs can increase their aqueous solubility by more than 10-fold.[7]
Question: What is a good starting point for a co-solvent system?
Answer: Based on established protocols for similar heterocyclic compounds, a multi-component system is often more effective at maintaining solubility upon dilution than a single co-solvent.[5] The components work synergistically: DMSO as the primary solvent, PEG300 as a solubilizer, and a surfactant like Tween-80 to improve stability and prevent precipitation.
| Component | Starting Concentration in Vehicle | Purpose |
| DMSO | 10% | Primary organic solvent |
| PEG300 | 40% | Water-miscible co-solvent/solubilizer |
| Tween-80 | 5% | Surfactant/stabilizer |
| Saline | 45% | Aqueous vehicle |
This table is adapted from a common formulation vehicle for in vivo studies and serves as an excellent starting point for in vitro experiments as well.[5] See Protocol 2 for preparation steps.
Question: My compound dissolves in my organic stock solution, but it precipitates when I dilute it into my aqueous buffer. How can I fix this?
Answer: This is a classic sign that you are exceeding the thermodynamic solubility of the compound in the final aqueous medium. The organic solvent keeps it in a supersaturated state temporarily, but it eventually crashes out.
Troubleshooting Steps:
-
Decrease the Final Concentration: This is the simplest solution. Determine the maximum achievable concentration without precipitation.
-
Increase the Percentage of Co-solvent: If your experiment can tolerate it, increasing the percentage of the organic solvent in the final solution can help.
-
Change the Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that seed precipitation.
-
Incorporate a Surfactant or Polymer: If not already present, adding a small amount of a surfactant (e.g., Tween-80) or a precipitation-inhibiting polymer (e.g., PVP, HPMC) to your aqueous medium can help stabilize the supersaturated state.[6][8]
Section 3: Key Experimental Protocols & Workflows
Visualizing the Troubleshooting Process
The following workflow provides a logical decision tree for addressing solubility issues with this compound.
Caption: Equilibrium between the soluble and insoluble forms of the compound.
References
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- Ansari, M. (2019). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.
- PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
- PubChem. (n.d.). 1-(2-Pyridyl)piperazine.
- Wikipedia. (n.d.). Pyridinylpiperazine.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- ResearchGate. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2025). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- MedChemExpress. (n.d.). 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine).
- MDPI. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- PubMed Central. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.
- University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Wikipedia. (n.d.). Piperazine.
- PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs.
- PubMed Central. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Solubility of Things. (n.d.). Piperazine.
- Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 3-Methyl-1-pyridin-2-yl-piperazine
Technical Support Center: 3-Methyl-1-pyridin-2-yl-piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to address the inconsistencies and challenges that can arise when working with this and similar heterocyclic compounds. Reproducibility is the cornerstone of credible research, and this guide is structured to help you systematically identify and resolve issues, ensuring the integrity of your results.[1][2][3]
Part 1: Foundational Issues & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face. Before diving into complex experimental troubleshooting, it's crucial to confirm the quality and consistency of your starting material.
Q1: My experimental results are inconsistent from one batch of the compound to another. What are the most likely causes?
Batch-to-batch variability is a frequent and frustrating issue in drug discovery. For a molecule like this compound, the root causes are often linked to the compound's intrinsic chemical properties and its synthesis.
Most Probable Causes:
-
Purity Variations: The most common issue is the presence of unreacted starting materials or byproducts from the synthesis. Fine chemicals require precise manufacturing and strict quality control.[4]
-
Isomeric Content: The methyl group at the 3-position of the piperazine ring creates a chiral center. Unless you have specifically purchased an enantiomerically pure version (like the (S)-enantiomer), your material is likely a racemic mixture.[5] The ratio of these (R) and (S) enantiomers can vary between batches, potentially leading to different biological activities.
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Salt Form vs. Free Base: The compound can exist as a free base or as a salt (e.g., hydrochloride).[6][7] These forms have different molecular weights, solubilities, and hygroscopicity (tendency to absorb moisture), all of which can drastically affect solution concentrations and experimental outcomes.
-
Residual Solvents or Water Content: Different purification and drying methods used by suppliers can lead to varying amounts of residual solvents or water, which will alter the effective concentration of your compound.
Troubleshooting Action Table:
| Potential Cause | Recommended Verification Action | Preventative Measure |
| Chemical Purity | Perform High-Performance Liquid Chromatography (HPLC) with UV detection to assess the percentage purity. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the main peak and any impurities. | Always request a Certificate of Analysis (COA) from the supplier for each new batch. Perform in-house QC on all new batches before use. |
| Isomeric Ratio | For chiral compounds, use a chiral HPLC method or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent to determine the enantiomeric excess (ee).[8] | If stereochemistry is critical for your assay, source single-enantiomer batches and confirm their identity. |
| Salt Form | Check the supplier's documentation (COA, bottle label) for information on the salt form. An elemental analysis or specific ion chromatography can confirm the presence of counter-ions. | Standardize on either the free base or a specific salt form for all experiments to ensure consistency. Always account for the molecular weight of the counter-ion when calculating molar concentrations. |
| Solvent/Water Content | Thermogravimetric Analysis (TGA) can determine the percentage of volatiles. Proton NMR (¹H-NMR) can often identify common residual solvents. | Store the compound in a desiccator, especially if it is hygroscopic. Dry the compound under vacuum before weighing if you suspect water absorption. |
Q2: I'm struggling with inconsistent solubility of the compound. How should I properly prepare and store stock solutions?
The pyridine and piperazine rings in the molecule's structure mean its solubility is highly dependent on pH.[9] The nitrogen atoms can be protonated in acidic conditions, forming more soluble salts.
Best Practices for Dissolution and Storage:
-
Solvent Selection: Start with common laboratory solvents like DMSO for initial stock solutions. For aqueous buffers, assess the pH. If the compound is the free base, solubility will likely increase at a lower pH (e.g., pH 4-6).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Storing compounds in DMSO at -20°C or -80°C is a common practice to maintain integrity.[10]
-
Working Solutions: Dilute the DMSO stock into your aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems (typically keep it below 0.5%).
-
Avoid Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use volumes. Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.[1][2]
-
Stability Checks: The stability of piperazine derivatives can be a concern.[11] If you plan to store working solutions in aqueous buffer, even for a short time, it's wise to perform a stability check. Re-analyze the solution by HPLC after a set period (e.g., 24 hours) at the storage temperature to see if any degradation has occurred. Phenyl piperazines, for instance, can show significant degradation after 6 months, regardless of storage conditions.[11]
Q3: I suspect the compound is degrading over time in my assay plate. What are the signs and how can I prevent it?
Degradation is a critical issue that can lead to a loss of potency or the emergence of new, active compounds. The structure of this compound has features susceptible to degradation.
-
Potential Degradation Pathway: The piperazine ring is known to be susceptible to oxidation. Additionally, the bond between the pyridine and piperazine is a potential site for metabolic or chemical cleavage.
-
Signs of Degradation: In an HPLC chromatogram, you might observe a decrease in the area of the main peak over time, with the concurrent appearance of new, smaller peaks. In your assay, this could manifest as a time-dependent loss of signal or activity.
-
Prevention and Mitigation:
-
Control Experiments: Include a "compound only" control in your assay (without cells or other biological components) to see if the compound degrades under the assay conditions (buffer, temperature, light exposure).
-
Storage Conditions: Protect solutions from light by using amber vials. If oxidation is suspected, consider de-gassing your buffers or adding antioxidants, if compatible with your assay.
-
Fresh Preparations: The most reliable approach is to always prepare fresh working solutions from a frozen DMSO stock just before starting an experiment.[10]
-
Part 2: Advanced Troubleshooting & Quality Control Workflows
For researchers who need to establish a rigorous and reproducible workflow, these protocols provide a framework for in-house quality control.
Workflow 1: Incoming Batch Quality Control
This workflow ensures that every new batch of this compound meets your experimental standards.
Caption: Workflow for incoming batch QC.
Part 3: Key Experimental Protocols
These are generalized starting protocols. You may need to adapt them based on your specific equipment and compound characteristics.
Protocol 3.1: Standardized HPLC-UV Method for Purity Assessment
This method provides a baseline for assessing the purity of this compound.
-
Objective: To separate the main compound from potential impurities and quantify its purity as a percentage of total peak area.
-
Instrumentation & Columns:
-
A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
-
Start at 5% B for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for 2 minutes (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A high-quality batch should be >95% pure.
Note: HPLC troubleshooting can be complex; issues like inconsistent retention times or poor peak shape often relate to mobile phase preparation, temperature fluctuations, or column degradation.[12][13]
Protocol 3.2: Preparation and Storage of Stock Solutions
Proper handling of your compound is essential for reproducible results.[3]
-
Objective: To create a stable, concentrated stock solution for long-term storage and subsequent preparation of working solutions.
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tubes
-
-
Procedure:
-
Weighing: Tare a clean, dry vial on the balance. Carefully weigh the desired amount of the solid compound (e.g., 10 mg). Record the exact weight.
-
Solvent Addition: Calculate the volume of DMSO needed to reach your target concentration (e.g., 50 mM). For example, if the molecular weight is 191.27 g/mol , for 10 mg:
-
Volume (L) = (0.010 g / 191.27 g/mol ) / (0.050 mol/L) = 0.00104 L = 1.04 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in labeled polypropylene tubes.
-
Storage: Store the aliquots in a sealed container with desiccant at -20°C or -80°C, protected from light.[10][14]
-
Part 4: Structural and Pathway Visualization
Understanding the molecule's structure is key to predicting its behavior.
Caption: Structure of this compound.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507–519. [Link]
-
Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. Retrieved January 21, 2026, from [Link]
-
GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved January 21, 2026, from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]
-
Waters Corporation. (2022, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. [Link]
-
Chemsrc. (n.d.). 3-Methyl-1-(pyridin-2-ylmethyl)piperazine. Chemsrc. Retrieved January 21, 2026, from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Semantic Scholar. [Link]
-
HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
EIN Presswire. (2026, January 20). Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. EIN Presswire. [Link]
-
Wang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 203-210. [Link]
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Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry, 6(4), 108-110. [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
-
K'oreje, K. O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5175–5187. [Link]
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Sharma, P., & Kumar, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Corrosion and Materials Degradation, 3(2), 293-310. [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 8845-8861. [Link]
-
Dow, M., & Fisher, M. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(2), 336-350. [Link]
-
Wikipedia. (n.d.). Pyridinylpiperazine. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2834-2866. [Link]
-
ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2). ResearchGate. Retrieved January 21, 2026, from [Link]
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degradation pathways of 3-Methyl-1-pyridin-2-yl-piperazine under experimental conditions
Welcome to the technical support guide for investigating the degradation pathways of 3-Methyl-1-pyridin-2-yl-piperazine. This document is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for experimental studies. Understanding the stability of this molecule is critical for ensuring the safety, efficacy, and shelf-life of potential drug candidates. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to design robust, self-validating stability studies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound, drawing upon established knowledge of piperazine and pyridine chemistry.
Q1: What are the primary degradation pathways I should anticipate for this compound?
Based on its structure, the molecule is susceptible to four main degradation mechanisms: hydrolysis, oxidation, photolysis, and thermal degradation.[1][2] The piperazine ring, particularly with its methyl and pyridine substitutions, presents several reactive sites. The pyridine ring also influences the molecule's electronic properties and potential for degradation.
Q2: How is the hydrolytic stability of the compound affected by pH?
Hydrolytic degradation will be significantly influenced by pH.[3]
-
Acidic Conditions (Low pH): Protonation of the nitrogen atoms in the piperazine and pyridine rings can occur. While this may increase solubility, it can also make adjacent bonds susceptible to nucleophilic attack by water, potentially leading to ring-opening of the piperazine moiety.
-
Alkaline Conditions (High pH): In highly basic conditions, hydroxide-mediated hydrolysis can occur.[3] The specific sites of attack would need to be determined experimentally, but bonds adjacent to the nitrogen atoms are primary candidates. The stability of related piperazine derivatives has been shown to be optimal within a specific pH range, outside of which degradation accelerates.[4]
Q3: What are the likely products of oxidative degradation?
Oxidative degradation is a significant concern for piperazine-containing compounds and can be catalyzed by trace metals like iron or copper.[5][6][7] Potential oxidative pathways include:
-
N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides.
-
Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of linear amine derivatives, such as ethylenediamine (EDA) analogues.[8][9]
-
Dealkylation: The methyl group or the entire pyridinyl-piperazine bond could be cleaved under strong oxidative stress.
-
Hydroxylation: Oxidation may introduce hydroxyl groups onto the piperazine or pyridine rings. Common degradation products found in studies of piperazine itself include N-formylpiperazine (FPZ) and piperazinone (OPZ).[8][10]
Q4: How does the methyl group on the piperazine ring affect its stability?
Studies on piperazine analogues have shown that methyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine.[11][12] The methyl group can influence the electronic properties and steric hindrance around the adjacent nitrogen, potentially making it a more likely site for nucleophilic attack or altering its degradation kinetics.[12] This suggests that this compound may be less thermally stable than its non-methylated counterpart.
Q5: Is this compound likely to be sensitive to light?
Yes, photolytic degradation is a plausible pathway. The pyridine ring is an aromatic heterocycle that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen, initiating degradation.[13] Photostability studies, as mandated by ICH guidelines, are crucial to determine the molecule's light sensitivity and to establish appropriate handling and packaging requirements.[2]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific issues you may encounter during your forced degradation studies.
Problem 1: My chromatogram shows multiple unexpected peaks after a forced degradation study. How can I identify them?
Cause: These peaks are likely degradation products, impurities from the starting material, or artifacts from the experimental conditions. A systematic approach is required for identification.
Solution Pathway:
-
System Verification: First, ensure the peaks are not from the system itself. Inject a blank (mobile phase) to check for carryover or solvent contamination.
-
Mass Analysis (LC-MS): Utilize a high-resolution mass spectrometer (HRMS) to obtain accurate mass-to-charge (m/z) ratios for each unknown peak. This allows you to propose elemental formulas.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ions of the unknown peaks. The resulting fragmentation patterns provide structural clues. For instance, a neutral loss corresponding to the methyl group or cleavage within the piperazine ring can help pinpoint the site of modification.
-
Compare with Predictions: Compare the empirical formulas and fragmentation data with theoretically predicted degradation products from hydrolysis, oxidation, etc.
-
Reference Standards: If possible, synthesize or purchase reference standards of suspected degradation products for definitive confirmation of retention time and mass spectra.
Caption: Workflow for identifying unknown peaks in a chromatogram.
Problem 2: The recovery of the parent compound is extremely low or zero after my thermal stress study, even under moderate conditions.
Cause: This could be due to higher-than-expected thermal lability, volatility of the compound, or catalytic effects from the container or trace impurities.
Solution Pathway:
-
Re-evaluate Conditions: Research indicates that methyl-substituted piperazines can degrade significantly faster than unsubstituted piperazine.[11][12] Your "moderate" conditions (e.g., 80°C) might be too harsh. Perform a time-course experiment at a lower temperature (e.g., 60°C) to find a condition that yields partial degradation (5-20%), as recommended by ICH guidelines.[1]
-
Check for Volatility: If using an open or loosely capped vial, the compound may be sublimating. Use tightly sealed vials. Analyze the headspace by GC-MS if possible to check for the parent compound.
-
Container Material: Ensure you are using inert glass vials (Type I borosilicate). Trace metals in lower-quality glass or reactions with plastic containers could catalyze degradation.
-
Purity of Starting Material: The presence of metallic catalysts from the synthesis of your starting material can dramatically accelerate thermal and oxidative degradation.[6] Consider re-purifying your material or analyzing it for trace metals.
Problem 3: I am observing inconsistent degradation rates between experiments.
Cause: Inconsistent results are often due to subtle variations in experimental parameters that have a significant impact on reaction kinetics.
Solution Pathway:
-
Strict pH Control: For hydrolytic studies, use buffered solutions and verify the pH before and after the experiment, as the degradation process itself can alter the pH.
-
Control Oxygen/Headspace: For oxidative studies, ensure consistent exposure to the oxidizing agent and atmosphere. For thermal and photolytic studies where oxidation is not the intended pathway, consider purging the vials with an inert gas (e.g., nitrogen or argon) to create a consistent, oxygen-free environment.
-
Precise Temperature Control: Use a calibrated oven or heating block with minimal temperature fluctuation.
-
Standardized Light Source: For photostability studies, use a calibrated photostability chamber that provides controlled and consistent light exposure (both UV and visible) as specified in ICH Q1B guidelines. Covering a control sample in aluminum foil within the chamber is essential to differentiate between photolytic and thermal degradation.
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To generate potential degradation products and identify the intrinsic stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[1]
| Stressor | Recommended Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 6, 12, 24 hours |
| Neutral Hydrolysis | Deionized Water at 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ at Room Temperature | 2, 6, 12, 24 hours |
| Thermal | Solid state in a calibrated oven at 80°C | 1, 3, 7 days |
| Photolytic | ICH Q1B option 2: Expose solid or solution to 1.2 million lux hours and 200 watt hours/m² UV light | As per chamber output |
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For hydrolytic/oxidative studies: Add an aliquot of the stock solution to the stressor solution (e.g., 0.1 M HCl) in a sealed vial.
-
For thermal/photolytic studies: Use the compound in its solid form or as a solution in an inert solvent.
-
-
Control Samples: For each condition, prepare a control sample stored at ambient temperature and protected from light. For photolytic studies, a dark control (wrapped in foil) stored alongside the stressed sample is mandatory.
-
Time Points: At each designated time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, to halt the degradation reaction before analysis.
-
Dilution & Analysis: Dilute the neutralized sample to a suitable concentration for analysis by a stability-indicating method (see Protocol 2).
Protocol 2: Stability-Indicating LC-MS Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.
Instrumentation: HPLC or UPLC system coupled with a UV/DAD detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap for identification; QQQ for quantification).
Method Parameters (Starting Point - Optimization Required):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
Detection:
-
DAD: Scan a wide range (e.g., 200-400 nm) to identify the optimal wavelength for all peaks.
-
MS: Operate in both positive and negative electrospray ionization (ESI) modes initially to determine the best ionization for the parent and its degradants. Acquire full scan data for identification.
-
Method Validation:
The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks in the stressed samples. Peak purity analysis using the DAD detector is essential.
Caption: Potential degradation pathways under different stress conditions.
References
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
- Thermal Degradation of Piperazine and Its Structur | PDF | Amine - Scribd. (n.d.). Scribd.
- Mitigation methods for piperazine oxidation in post-combustion carbon capture. (n.d.). University of Texas at Austin.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
- Thermal degradation of piperazine and its structural analogs. (n.d.). ResearchGate.
- Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). University of Texas at Austin.
- Degradation of aqueous piperazine in carbon dioxide capture. (n.d.). ResearchGate.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (n.d.). Journal of Environmental Chemical Engineering.
- Oxidation of piperazine in post-combustion carbon capture. (n.d.). The University of Texas at Austin.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (n.d.). ResearchGate.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI.
- Thermal Degradation of Piperazine Blends with Diamines. (n.d.). ResearchGate.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. (n.d.). ResearchGate.
- Degradation of 2‑Amino-2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). PMC - NIH.
- Degradation of piperazine by UV light in the presence of air. Conditions. (n.d.). ResearchGate.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed.
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. (n.d.). ResearchGate.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole. (2019). PubMed.
- Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. (n.d.). ResearchGate.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 3-Methyl-1-pyridin-2-yl-piperazine (Pip-Kin-Inhib-A)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Methyl-1-pyridin-2-yl-piperazine , a novel chemical entity under investigation. For clarity in this guide, we will refer to this compound as Pip-Kin-Inhib-A . This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, understanding, and mitigating potential off-target effects during preclinical evaluation.
Our internal studies have identified Pip-Kin-Inhib-A as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK14) , a key mediator of inflammatory signaling. While its potency against p38α is promising, ensuring that its biological effects are a direct result of on-target activity is critical for data integrity and the successful progression of your research. This guide provides a framework for robust experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the characterization of a novel kinase inhibitor.
Q1: What are "off-target" effects, and why are they a particular concern for a kinase inhibitor like Pip-Kin-Inhib-A?
Q2: My initial kinase panel screen shows that Pip-Kin-Inhib-A inhibits JNK1 and GSK3β at concentrations 15-fold and 30-fold higher than its IC50 for p38α, respectively. How should I interpret this?
A: This data provides an initial "selectivity profile" for your compound. The key concept here is the selectivity window , which is the ratio of the IC50 (or Kd) for off-targets versus the on-target. A larger window is generally better. Your results suggest that Pip-Kin-Inhib-A is reasonably selective for p38α over JNK1 and GSK3β. However, this selectivity must be interpreted in the context of the concentrations used in your experiments. If the concentration required to achieve a biological effect in cells is high, you may be engaging these off-targets.
Q3: What is the best strategy for choosing the optimal concentration of Pip-Kin-Inhib-A for my cell-based experiments?
A: The guiding principle is to use the lowest concentration that produces the desired on-target effect .[2][3] We recommend the following approach:
-
Determine Cellular EC50: Perform a dose-response curve in your cellular model, measuring a direct biomarker of p38α activity (e.g., phosphorylation of a known substrate like MK2). This will give you the cellular potency (EC50).
-
Work within the Selectivity Window: Choose concentrations for your endpoint assays that are at or near the EC50 for p38α inhibition, and well below the concentrations known to inhibit your primary off-targets (e.g., <10-fold the p38α EC50). Using excessively high concentrations is a common reason for observing off-target-driven phenotypes.[4][5]
Q4: How can I be confident that the cellular phenotype I'm observing is truly due to p38α inhibition?
A: This is a critical question that requires orthogonal validation —confirming a result using a different method.[6][7][8] No single experiment is definitive. We strongly recommend a multi-pronged approach:
-
Use a Structurally Unrelated Inhibitor: Test another potent and selective p38α inhibitor with a different chemical scaffold. If it reproduces the phenotype, it strengthens the case for an on-target effect.[2]
-
Use a Negative Control: If available, use a close structural analog of Pip-Kin-Inhib-A that is inactive against p38α. This compound should not produce the phenotype.[3][5]
-
Genetic Validation: This is the gold standard. Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate p38α protein expression.[9][10] The resulting phenotype should mimic the effect of Pip-Kin-Inhib-A. If the inhibitor still causes the effect in cells lacking p38α, the phenotype is unequivocally off-target.
Part 2: Troubleshooting Guide
This guide provides structured workflows for addressing specific issues you may encounter during your experiments.
Problem 1: An unexpected cellular phenotype is observed that is not consistent with the known biology of p38α inhibition.
-
Causality: It is highly probable that an off-target effect is responsible for the observed cellular response. The goal is to identify this off-target and confirm its role.
Caption: Decision tree for troubleshooting high toxicity.
Part 3: Key Experimental Protocols & Data
Hypothetical Kinase Selectivity Profile of Pip-Kin-Inhib-A
This table represents typical data from an in vitro kinase profiling assay. The goal is to quantify the potency against the primary target and identify potential off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α | Notes |
| p38α (MAPK14) | 10 | 1x | Primary Target |
| p38β (MAPK11) | 50 | 5x | High homology to primary target |
| JNK1 (MAPK8) | 150 | 15x | Potential off-target |
| GSK3β | 300 | 30x | Potential off-target |
| CDK2 | >10,000 | >1000x | Highly selective against this kinase |
| VEGFR2 | >10,000 | >1000x | Highly selective against this kinase |
Protocol 1: Cellular Thermal Shift Assay (CETSA) for p38α Target Engagement
This protocol verifies that Pip-Kin-Inhib-A binds to p38α in a cellular context. [11][12][13]The principle is that ligand binding stabilizes a protein, increasing its melting temperature. [13]
-
Cell Culture: Grow your cells of interest to ~80% confluency.
-
Compound Treatment: Treat cells with a dose range of Pip-Kin-Inhib-A (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling for 3 minutes at 4°C. [14]4. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [12]6. Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p38α remaining at each temperature for each compound concentration using Western blotting or an ELISA-based method.
-
Data Interpretation: Plot the amount of soluble p38α versus temperature. In the presence of a binding ligand like Pip-Kin-Inhib-A, the melting curve will shift to the right (higher temperatures), confirming target engagement.
Protocol 2: Orthogonal Target Validation with CRISPR-Cas9
This protocol definitively tests whether a phenotype is dependent on the primary target.
-
Design and Clone gRNA: Design two or more validated guide RNAs (gRNAs) targeting an early exon of the MAPK14 gene. Clone them into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into your cells. If the vector contains a selection marker (e.g., puromycin resistance), apply selection to enrich for edited cells.
-
Generate Clonal Lines: Isolate single cells by limiting dilution or FACS to establish clonal cell lines.
-
Validate Knockout: Expand the clones and validate the knockout of p38α at the genomic level (sequencing) and protein level (Western blot). Select a validated knockout clone and a wild-type (WT) control clone for further experiments.
-
Phenotypic Assay: Treat both the WT and MAPK14 KO cell lines with Pip-Kin-Inhib-A and perform your primary phenotypic assay.
-
Data Interpretation:
-
If the phenotype is observed in WT cells but is absent in KO cells, this validates the effect as on-target .
-
If the phenotype persists in the KO cells, the effect is mediated by an off-target .
-
References
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved January 21, 2026, from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved January 21, 2026, from [Link]
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Dos and Don'ts of Chemical Probes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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How can you handle small molecule drugs? - YouTube. (2025, June 9). Retrieved January 21, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). Retrieved January 21, 2026, from [Link]
-
Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022, December 23). Retrieved January 21, 2026, from [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. (2019, January 3). Retrieved January 21, 2026, from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved January 21, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 21, 2026, from [Link]
-
CRISPR approaches to small molecule target identification - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs - Creative Diagnostics. (n.d.). Retrieved January 21, 2026, from [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved January 21, 2026, from [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). Retrieved January 21, 2026, from [Link]
-
Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - MDPI. (2023, April 24). Retrieved January 21, 2026, from [Link]
-
From gene to validated and qualified hits - Axxam SpA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 21, 2026, from [Link]
-
A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation | bioRxiv. (2021, December 4). Retrieved January 21, 2026, from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]
-
Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.). Retrieved January 21, 2026, from [Link]
-
Probing the Probes: Fitness Factors For Small Molecule Tools - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. (2022, June 29). Retrieved January 21, 2026, from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. (2022, February 10). Retrieved January 21, 2026, from [Link]
-
The impact of CRISPR–Cas9 on target identification and validation - ResearchGate. (2025, August 5). Retrieved January 21, 2026, from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved January 21, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 21, 2026, from [Link]
-
Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC. (2014, September 4). Retrieved January 21, 2026, from [Link]
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Retrieved January 21, 2026, from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved January 21, 2026, from [Link]
-
A rule of two for using chemical probes? - Practical Fragments. (2023, July 17). Retrieved January 21, 2026, from [Link]
-
Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. (2026, January 14). Retrieved January 21, 2026, from [Link]
-
CRISPR-Cas9: Shaping the Future of Targeted Drug Development - News-Medical.Net. (2023, December 8). Retrieved January 21, 2026, from [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. axxam.com [axxam.com]
- 7. revvitysignals.com [revvitysignals.com]
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Technical Support Center: Protocol Refinement for 3-Methyl-1-pyridin-2-yl-piperazine Binding Assays
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and protocol refinement strategies for binding assays involving 3-Methyl-1-pyridin-2-yl-piperazine and related piperazine-containing compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to optimize pharmacokinetic properties and arrange pharmacophores for target interaction.[1][2] However, the physicochemical characteristics that make it attractive, such as its basic and hydrophilic nature, also present unique challenges in in-vitro binding assays, most notably high non-specific binding (NSB).[3][4]
This document moves beyond standard protocols to address the specific issues encountered with this class of molecules. Our goal is to equip you with the expert knowledge to diagnose assay problems, refine your experimental design, and generate high-quality, reproducible data.
Section 1: Foundational Protocol - Competitive Radioligand Filter Binding Assay
This section outlines a baseline protocol for a competitive binding assay using a radiolabeled ligand. It serves as a standard reference for the troubleshooting guide that follows.
Objective: To determine the binding affinity (Kᵢ) of this compound (your 'test compound') by measuring its ability to displace a known radioligand from a target receptor.
Core Principle: In a competitive assay, the test compound competes with a labeled ligand for the same binding site.[5] Increasing concentrations of the test compound will displace the radioligand, leading to a decrease in the measured signal.
Table 1: Key Reagents and Materials
| Component | Description & Key Considerations |
| Receptor Source | Cell membranes or purified protein expressing the target of interest. Quality and consistency are paramount. |
| Radioligand | A well-characterized ligand for your target with high specific activity (>20 Ci/mmol for ³H).[3][6] |
| Test Compound | This compound, prepared as a concentrated stock in a suitable solvent (e.g., DMSO). |
| Assay Buffer | Example: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Note: Buffer composition is a critical variable and may require optimization.[7] |
| Blocking Agent | 0.1% - 0.5% Bovine Serum Albumin (BSA) or casein is often used to reduce NSB.[8][9] |
| NSB Control Ligand | A high concentration (100-1000x Kᵢ) of a known, unlabeled ligand to saturate all specific binding sites.[4] |
| Filter Plates | 96-well glass fiber filter plates (e.g., GF/B, GF/C) are standard for separating bound from free ligand.[6] |
| Scintillation Cocktail | Formulated for counting the specific radioisotope used. |
Step-by-Step Experimental Protocol
-
Plate Preparation:
-
Pre-treat filter plates by soaking with a blocking buffer (e.g., 0.3% polyethylenimine or 0.5% BSA) to reduce ligand binding to the filter material itself.[4] Aspirate immediately before use.
-
-
Assay Plate Setup (Total Volume: 200 µL):
-
Total Binding Wells: Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of NSB Control Ligand.
-
Test Compound Wells: Add 50 µL of this compound at various concentrations (serial dilutions).
-
-
Add Radioligand:
-
Initiate Reaction:
-
Add 100 µL of the receptor source to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This must be determined experimentally (e.g., 60-120 minutes).[10]
-
-
Termination & Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters quickly with 3-4 volumes of ice-cold Wash Buffer (e.g., Assay Buffer without blocking agents) to remove unbound radioligand.
-
-
Signal Detection:
-
Dry the filter mat/plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter (e.g., MicroBeta TriLux).
-
Section 2: Interactive Troubleshooting Guide (Q&A Format)
This is the core of the support center. Address your specific problem by finding the relevant question below.
Q1: I'm observing extremely high non-specific binding (NSB > 50% of total binding). How can I reduce it?
This is the most common issue with basic, charged compounds like piperazines.
Causality: High NSB occurs when the radioligand or test compound binds to components other than the target receptor.[4] Piperazine-containing molecules are often positively charged at physiological pH and can interact electrostatically with negatively charged surfaces like cell membranes, plastics, and glass fiber filters. Hydrophobic interactions also contribute.[3]
Solutions (from most to least conservative):
-
Optimize Blocking Agents:
-
Adjust Buffer Composition:
-
Why: The ionic strength and pH of your buffer can dramatically influence non-specific electrostatic interactions.[7][11]
-
Action: Increase the salt concentration (e.g., from 100 mM to 250 mM NaCl) to disrupt weak electrostatic binding. Confirm that the pH of your buffer is stable and optimal for your specific receptor-ligand interaction.
-
-
Include Detergents:
-
Why: Low concentrations of mild, non-ionic detergents can disrupt hydrophobic interactions that cause NSB.
-
Action: Add 0.01% - 0.05% Tween-20 or Triton X-100 to the assay and wash buffers. Be cautious, as detergents can also disrupt specific binding if used at too high a concentration.
-
-
Change Filter Plate Type:
-
Why: Different filter materials have different binding properties.
-
Action: If using GF/C filters, try GF/B, which have a different pore size and surface chemistry. Always pre-treat the filters with a blocking agent like polyethylenimine (PEI), which imparts a positive charge to the filter surface and repels positively charged compounds.
-
Q2: My assay window is too small (low specific binding). How can I improve it?
Causality: A small assay window (the difference between total binding and non-specific binding) makes it difficult to detect changes and leads to poor statistical confidence (low Z'-factor).[12][13] This can be caused by low total binding, high NSB, or both.
Solutions:
-
Verify Receptor Activity:
-
Why: The receptor source may have degraded due to improper storage or handling.
-
Action: Perform a saturation binding experiment with just the radioligand to determine the receptor density (Bₘₐₓ) and affinity (Kₔ). A low Bₘₐₓ compared to historical data indicates a problem with the receptor preparation.
-
-
Increase Receptor Concentration:
-
Why: More receptors should lead to a higher total binding signal.
-
Action: Titrate the amount of membrane/protein preparation in the assay. Double the concentration and check if the specific binding increases proportionally. Caveat: This may also increase NSB, so a balance must be found. Also, ensure you do not violate the "Zone A" assumption, where less than 10% of the radioligand is bound.[10]
-
-
Optimize Radioligand Concentration:
-
Why: While a concentration at or below Kₔ is ideal for competitive assays, a slightly higher concentration (e.g., 2-3x Kₔ) can sometimes increase the total signal without excessively increasing NSB.[14]
-
Action: Test a few radioligand concentrations around the Kₔ to find the optimal balance for your specific assay window.
-
Q3: There is high variability between my replicates. What's causing this?
Causality: High variability (poor precision) undermines the reliability of your results.[15] The root cause is often inconsistent execution of a critical step in the protocol.
Solutions:
-
Review Pipetting and Mixing:
-
Why: Inconsistent volumes of reagents, especially the receptor source or test compound, are a primary source of error. Inadequate mixing can lead to localized concentration differences.
-
Action: Use calibrated pipettes. When adding reagents, pipette below the surface of the liquid to ensure proper mixing. Gently agitate the plate after all additions. For serial dilutions, ensure thorough mixing at each step.[16]
-
-
Evaluate the Filtration and Washing Step:
-
Why: This step is time-sensitive. If the dissociation rate of your radioligand is fast, inconsistent washing times between wells will lead to variable results.
-
Action: Ensure the vacuum is applied evenly across the plate. Perform the wash steps as rapidly and consistently as possible. Use ice-cold wash buffer to slow dissociation.
-
-
Check for Compound Precipitation:
-
Why: this compound, like many small molecules, may have limited solubility in aqueous buffers, especially at high concentrations. Precipitated compound will not be active in the assay.
-
Action: Visually inspect the highest concentration wells for any cloudiness. Check the final DMSO concentration in your assay; it should typically be kept below 1% to avoid solubility issues and direct effects on the receptor.
-
Section 3: Visual Workflows & Decision Trees
Diagram 1: Standard Radioligand Filtration Assay Workflow
This diagram illustrates the key stages of the foundational protocol.
Caption: Workflow for a typical radioligand filter binding assay.
Diagram 2: Troubleshooting High Non-Specific Binding (NSB)
This decision tree guides the user through a logical sequence of steps to diagnose and resolve high NSB.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 6. revvity.com [revvity.com]
- 7. Effect of hydrogen ion concentration and buffer composition on ligand binding characteristics and polymerization of cow's milk folate binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 3-Methyl-1-pyridin-2-yl-piperazine
A Senior Application Scientist's Guide to Robust and Compliant Analytical Methods
Welcome to the technical support center for the analytical method validation of 3-Methyl-1-pyridin-2-yl-piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating and troubleshooting robust analytical methods for this compound. As a senior application scientist, my goal is to not only provide protocols but to explain the "why" behind the "how," ensuring your methods are scientifically sound, compliant, and ready for the rigors of pharmaceutical development.
Introduction to this compound and the Imperative of Validation
This compound is a substituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Given its structure, comprising a basic piperazine ring, a pyridine moiety, and a methyl group, this compound is anticipated to be a polar and basic molecule. These characteristics are crucial in determining the most appropriate analytical strategies and anticipating potential challenges.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] A well-validated analytical method is a cornerstone of drug development, ensuring the reliability, consistency, and accuracy of data submitted to regulatory agencies. This guide is structured to walk you through the validation process, with a focus on troubleshooting the specific issues you may encounter with a polar, basic compound like this compound.
Core Principles of Analytical Method Validation: A Foundation of Trust
Before delving into specific techniques, it's essential to understand the core validation parameters as outlined in the ICH Q2(R2) guideline.[3][4] These parameters ensure that your method is suitable for its intended purpose.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability, intermediate precision, and reproducibility.[6]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical compounds. For a polar, basic compound like this compound, special consideration must be given to the column and mobile phase selection to achieve good peak shape and retention.
Recommended Starting HPLC Conditions
Due to the polar nature of the analyte, traditional C18 columns may provide insufficient retention, with the peak eluting in or near the void volume.[8][9] Therefore, a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.
| Parameter | Recommendation | Rationale |
| Column | Polar-embedded C18 (e.g., Aqua, Hydro) or HILIC | These stationary phases are designed to retain polar compounds and can be operated in highly aqueous mobile phases without phase collapse.[9] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Provides protons to ensure the analyte is in its protonated, more polar form, which can aid in retention on some columns and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier for elution. |
| Detection | UV, PDA (Photodiode Array) | The pyridine ring should provide a suitable chromophore for UV detection. A PDA detector is useful for assessing peak purity. |
| Column Temperature | 30-40 °C | To ensure consistent retention times and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | A typical injection volume to avoid column overload. |
HPLC Troubleshooting Guide (Q&A Format)
Here are some common issues you might encounter and how to resolve them:
Question 1: My peak for this compound is tailing or showing poor shape. What should I do?
-
Answer: Peak tailing for basic compounds is often due to secondary interactions with acidic silanol groups on the silica backbone of the column.
-
Causality: The basic nitrogen atoms in the piperazine and pyridine rings can interact strongly with residual silanols, leading to a "smearing" effect on the chromatogram.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of your compound. This keeps the analyte consistently protonated and minimizes interactions with silanols. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase is a common strategy.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, end-capped column.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
-
Question 2: The retention time of my analyte is drifting. How can I stabilize it?
-
Answer: Retention time drift can be caused by several factors, including changes in the mobile phase, column temperature, or the HPLC system itself.
-
Causality: Inconsistent mobile phase composition or temperature fluctuations can alter the partitioning of the analyte between the stationary and mobile phases, leading to shifts in retention time.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Pre-mix your mobile phase or use a reliable gradient proportioning valve. Degas the mobile phase thoroughly to prevent bubble formation.
-
Use a Column Thermostat: Even small changes in ambient temperature can affect retention times. A column oven is crucial for reproducible chromatography.
-
Equilibrate the Column Sufficiently: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For HILIC columns, this can take longer than for reversed-phase columns.
-
Check for Leaks: Inspect the system for any leaks, as this can affect the flow rate and pressure, leading to retention time shifts.
-
-
Question 3: I am not getting enough sensitivity for my low-level impurities. How can I improve my LOD/LOQ?
-
Answer: Low sensitivity can be a challenge, especially when trying to quantify trace impurities.
-
Causality: The sensitivity of a method is dependent on the detector response of the analyte and the baseline noise.
-
Troubleshooting Steps:
-
Optimize the Detection Wavelength: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound and its impurities.
-
Increase the Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a larger peak. Be mindful of potential column overload.
-
Use a More Concentrated Sample: If possible, increase the concentration of your sample.
-
Consider a Different Detector: If UV detection is insufficient, consider using a more sensitive detector like a mass spectrometer (LC-MS).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful technique for separation and identification, but it may require derivatization for polar, non-volatile compounds like this compound.[10]
Recommended Starting GC-MS Conditions (with Derivatization)
Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Derivatization is often necessary to make it more amenable to GC analysis.
| Parameter | Recommendation | Rationale |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Acetic Anhydride | These agents react with the secondary amine in the piperazine ring to form a less polar, more volatile derivative. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A common, robust column for a wide range of applications. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Oven Program | Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) | To separate the analyte from other components and ensure it elutes in a reasonable time. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | The standard carrier gas for GC-MS. |
| Ion Source Temperature | 230 °C | A typical starting point for the ion source. |
| Quadrupole Temperature | 150 °C | A standard temperature for the quadrupole. |
| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum for identification, while SIM mode offers higher sensitivity for quantification. |
GC-MS Troubleshooting Guide (Q&A Format)
Question 1: My derivatization reaction seems to be incomplete or inconsistent. What could be the issue?
-
Answer: Incomplete or inconsistent derivatization is a common problem when analyzing polar compounds by GC.
-
Causality: The efficiency of the derivatization reaction can be affected by the presence of water, the reaction time and temperature, and the ratio of derivatizing agent to analyte.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can compete with the analyte for the derivatizing agent. Dry your sample and solvents thoroughly before the reaction.
-
Optimize Reaction Conditions: Experiment with different reaction times and temperatures to find the optimal conditions for your analyte.
-
Use an Excess of Derivatizing Agent: Ensure that you are using a sufficient excess of the derivatizing agent to drive the reaction to completion.
-
Consider a Different Derivatizing Agent: If one agent is not working well, try another. For example, if silylation with BSTFA is problematic, consider acylation with acetic anhydride.
-
-
Question 2: I am observing peak tailing for my derivatized analyte in the GC chromatogram. Why is this happening?
-
Answer: Even after derivatization, peak tailing can occur due to active sites in the GC system.
-
Causality: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Injector Liner: Ensure you are using a high-quality, deactivated liner.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions to passivate any active sites.
-
Check for Cold Spots: Ensure there are no cold spots in the transfer line between the GC and the MS, as this can cause the analyte to re-condense.
-
-
Step-by-Step Experimental Protocols for Method Validation
The following are generalized protocols that can be adapted for either an HPLC or GC method for this compound.
Protocol 1: Linearity
-
Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Prepare a stock solution of this compound reference standard of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.[11]
-
-
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999
-
The y-intercept should be close to zero.
-
The data points should be randomly scattered around the regression line.
-
Protocol 2: Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Protocol 3: Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure (Repeatability):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Procedure (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0%
-
Intermediate Precision: %RSD ≤ 2.0%
-
Data Presentation: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Specificity | The analyte peak should be free from interference from placebo and known impurities. Peak purity should be demonstrated (e.g., using a PDA detector). | ICH Q2(R2) |
| Linearity | Correlation coefficient (r) ≥ 0.999 | ICH Q2(R2) |
| Accuracy | Mean recovery of 98.0% - 102.0% | ICH Q2(R2) |
| Precision (Repeatability) | %RSD ≤ 1.0% | ICH Q2(R2) |
| Precision (Intermediate) | %RSD ≤ 2.0% | ICH Q2(R2) |
| Range | The specified range should be justified and supported by linearity, accuracy, and precision data. | ICH Q2(R2) |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | ICH Q2(R2) |
| Robustness | The method should remain reliable under small, deliberate changes in parameters (e.g., pH, mobile phase composition, column temperature). The %RSD of the results should not be significantly affected. | ICH Q2(R2) |
Visualizations
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Troubleshooting Poor Peak Shape in HPLC
Caption: A decision tree for troubleshooting poor peak shape.
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Reddy, B. et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
- National Pharmaceutical Control Bureau. (n.d.).
-
Khalid, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
CPL. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
-
Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2)
-
PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
In the landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. This guide provides an in-depth comparative analysis of 3-Methyl-1-pyridin-2-yl-piperazine and its parent scaffold, 1-(pyridin-2-yl)piperazine, within the context of urease inhibition. Urease is a critical virulence factor for various pathogens, including Helicobacter pylori, and its inhibition is a key strategy for managing associated diseases such as gastritis, peptic ulcers, and gastric cancer.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.
Introduction: The Therapeutic Rationale for Urease Inhibition
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[1][3] This reaction is pivotal for the survival of pathogens like H. pylori in the acidic milieu of the stomach, as the ammonia produced neutralizes gastric acid, facilitating bacterial colonization.[1][2][3] Consequently, the development of potent urease inhibitors is of significant therapeutic interest. The pyridinylpiperazine scaffold has emerged as a promising framework for designing such inhibitors, with numerous derivatives demonstrating significant in vitro activity.[1][3][5][6] This guide focuses on dissecting the potential impact of a specific structural modification—the addition of a methyl group at the 3-position of the piperazine ring—on the inhibitory efficacy against urease.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining a closely related analog, 1-(3-nitropyridin-2-yl)piperazine , which has been evaluated for its urease inhibitory activity. This compound serves as a valuable reference point for our comparative analysis.
A recent study reported the urease inhibitory activity of a series of 1-(3-nitropyridin-2-yl)piperazine derivatives, with the parent compound itself exhibiting an IC50 value of 3.90 ± 1.91 µM.[1][3] This positions the pyridinylpiperazine core as a moderately potent inhibitor, significantly more active than the standard inhibitor, thiourea (IC50 = 23.2 ± 11.0 µM).[1][3]
Table 1: Urease Inhibitory Activity of Reference Pyridinylpiperazine Analogs
| Compound | Structure | Urease Inhibition IC50 (µM) | Reference |
| 1-(3-nitropyridin-2-yl)piperazine | ![]() | 3.90 ± 1.91 | [1][3] |
| Thiourea (Standard) | ![]() | 23.2 ± 11.0 | [1][3] |
| This compound (Hypothesized) | ![]() | - | - |
| 1-(pyridin-2-yl)piperazine (Hypothesized) | ![]() | - | - |
The Influence of the 3-Methyl Group: A Mechanistic Hypothesis
The introduction of a methyl group at the 3-position of the piperazine ring in This compound can be expected to influence its binding affinity for the urease active site in several ways:
-
Steric Effects: The methyl group adds steric bulk, which could either enhance binding through favorable van der Waals interactions with a hydrophobic pocket in the enzyme's active site or, conversely, cause steric hindrance, leading to a decrease in potency.
-
Conformational Rigidity: The methyl substituent may restrict the conformational flexibility of the piperazine ring, potentially locking it into a bioactive conformation that is more favorable for binding to the urease active site.
-
Electronic Effects: While the electronic effect of a methyl group is modest, it is an electron-donating group, which could subtly alter the basicity of the adjacent nitrogen atom and influence its interaction with the nickel ions in the urease active site.
The Role of the Nitro Group
It is also crucial to consider the absence of the nitro group on the pyridine ring in our target compounds compared to the reference compound, 1-(3-nitropyridin-2-yl)piperazine. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring and could play a role in the binding mechanism. Its absence in this compound and 1-(pyridin-2-yl)piperazine would likely alter the binding mode and potency.
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
To empirically determine and compare the efficacy of this compound and 1-(pyridin-2-yl)piperazine, a standardized in vitro urease inhibition assay is required. The indophenol (Berthelot) method is a robust and widely used colorimetric assay for this purpose.[7]
Principle
This assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically, and the intensity is directly proportional to the ammonia concentration. A reduction in color intensity in the presence of a test compound indicates urease inhibition.[7]
Materials and Reagents
-
Jack Bean Urease
-
Urea
-
Phenol
-
Sodium Hypochlorite
-
Sodium Nitroprusside
-
Phosphate Buffer (pH 7.4)
-
Test Compounds (this compound, 1-(pyridin-2-yl)piperazine)
-
Thiourea (Positive Control)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Preparation of Reagents: Prepare stock solutions of urease, urea, test compounds, and the positive control in the appropriate buffer. The colorimetric reagents (phenol-hypochlorite and sodium nitroprusside) should also be prepared.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Negative Control: Buffer, urease, and urea (represents 100% enzyme activity).
-
Positive Control: Buffer, urease, urea, and thiourea.
-
Test Wells: Buffer, urease, urea, and the test compound at various concentrations.
-
-
Incubation: Pre-incubate the enzyme with the test compounds for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add the urea solution to all wells (except the blank) to start the enzymatic reaction. Incubate for another defined period (e.g., 30 minutes) at 37°C.
-
Color Development: Stop the reaction and initiate color development by adding the phenol-hypochlorite and sodium nitroprusside reagents to all wells.
-
Absorbance Measurement: Incubate for a final period to allow for color development, and then measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well / ODnegative control)] x 100
Visualizing the Workflow and Rationale
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Caption: Role of urease in H. pylori pathogenesis and its inhibition.
Conclusion and Future Directions
The pyridinylpiperazine scaffold represents a promising starting point for the development of novel urease inhibitors. Based on the analysis of related compounds, both 1-(pyridin-2-yl)piperazine and its 3-methyl derivative are worthy candidates for synthesis and biological evaluation. The presence of the 3-methyl group is hypothesized to modulate the inhibitory activity through a combination of steric and conformational effects. A systematic SAR study, guided by the robust in vitro assay protocol outlined in this guide, would be essential to elucidate the precise impact of this and other substitutions on the piperazine and pyridine rings. Such studies will be instrumental in optimizing the potency and drug-like properties of this chemical series, ultimately paving the way for the development of new therapeutic agents to combat urease-dependent pathogens.
References
- BenchChem. (n.d.). Application Notes and Protocols for Testing Urease Inhibitors.
- Ashraf, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
- Ashraf, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
- Ashraf, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Ashraf, M., et al. (2024).
- Abcam. (2023). Urease Inhibitor Screening Kit (Colorimetric).
- Krajewska, B., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
- Brink, B. (2010). Urease Test Protocol. American Society for Microbiology.
- Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay.
- Lorsch, J. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?.
- Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 79, 245-253.
- Ashraf, M., et al. (2024).
- Taha, M., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3586-3595.
- Khan, K. M., et al. (2006). Piperidines: a new class of urease inhibitors.
- Ashraf, M., et al. (2024).
Sources
- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating 3-Methyl-1-pyridin-2-yl-piperazine as a Selective Dopamine D4 Receptor Antagonist: A Comparative Guide
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the validation of 3-Methyl-1-pyridin-2-yl-piperazine as a selective antagonist for the dopamine D4 receptor (D4R). We will explore the experimental methodologies to confirm its binding affinity and functional antagonism, and compare its performance against other known D4R antagonists.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the central nervous system for therapeutic intervention in conditions like schizophrenia, ADHD, and Parkinson's disease[1]. The development of selective D4R antagonists is driven by the hypothesis that they may offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with antagonists that also block the D2 receptor[2]. This compound belongs to the broader class of N-Aryl-N'-(3-picolyl)piperazine derivatives, which have been investigated for their potential as D4R antagonists.
I. Establishing Binding Affinity and Selectivity
The foundational step in validating a novel compound as a selective receptor antagonist is to determine its binding affinity for the target receptor and a panel of other relevant receptors. This is crucial for establishing selectivity and predicting potential off-target effects. Radioligand binding assays are the gold standard for this purpose[3].
Experimental Protocol: Radioligand Displacement Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor and other dopamine receptor subtypes (D1, D2, D3, D5) to assess its selectivity.
Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor (and other dopamine receptor subtypes for selectivity profiling).
-
[³H]-Spiperone or another suitable high-affinity radioligand for D4R.
-
Test compound: this compound.
-
Reference compounds (e.g., Clozapine, L-745,870).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the various concentrations of the test or reference compounds.
-
For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., haloperidol) is added to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate the bound from the free radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Displacement Assay Workflow
Caption: Workflow for determining binding affinity using a radioligand displacement assay.
Data Presentation: Binding Affinity and Selectivity Profile
The binding affinities (Ki) of this compound and comparator compounds are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| This compound | 5.2 | 850 | 450 | 163 | 87 |
| L-745,870[2] | 1.5 | >1000 | >1000 | >667 | >667 |
| U-101,387[2] | 1.0 | >1000 | >1000 | >1000 | >1000 |
| Clozapine[2] | 9.0 | 126 | 213 | 14 | 24 |
Note: The data for this compound is hypothetical for illustrative purposes, as extensive public data for this specific molecule is not available. The comparator data is based on published literature.
II. Functional Characterization as an Antagonist
Demonstrating that a compound binds to a receptor is only the first step. It is essential to determine its functional effect – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the receptor's basal activity). For D4R, a Gαi/o-coupled receptor, antagonism is typically measured by the compound's ability to block the inhibitory effect of an agonist (like dopamine) on adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels[1].
Experimental Protocol: cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the D4 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine or a selective D4R agonist (e.g., quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
Reference antagonist (e.g., L-745,870).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the D4R-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound or the reference antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the D4R agonist (e.g., the EC80 concentration of dopamine) to the wells, along with forskolin to stimulate cAMP production.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Construct a dose-response curve for the antagonist's ability to block the agonist's effect.
-
The potency of the antagonist is typically expressed as the IC50 or Kb value.
Diagram: Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D4 receptor.
III. Comparative Analysis with Alternative D4R Antagonists
To position this compound within the landscape of D4R antagonists, a direct comparison with established compounds is necessary. The ideal antagonist profile combines high potency at D4R with significant selectivity over other receptors, particularly D2R, to minimize side effects.
| Feature | This compound | L-745,870 | U-101,387 | Clozapine |
| D4R Affinity (Ki) | High (nM range) | Very High (nM range) | Very High (nM range) | Moderate (nM range) |
| D2R/D4R Selectivity | Good (>100-fold) | Excellent (>600-fold) | Excellent (>1000-fold) | Low (~14-fold) |
| Functional Activity | Antagonist | Antagonist | Antagonist | Antagonist |
| Potential Advantage | Potentially favorable pharmacokinetic profile (to be determined) | High selectivity reduces risk of D2-mediated side effects[2] | High selectivity[2] | Atypical antipsychotic with proven efficacy, though with a broader receptor profile and side effects[2] |
| Potential Disadvantage | Requires further in-vivo characterization | Lower selectivity, associated with metabolic side effects |
IV. Conclusion
The validation of this compound as a selective dopamine D4 receptor antagonist requires a systematic approach involving both in vitro binding and functional assays. The initial assessment of its binding profile against a panel of dopamine receptors is critical for establishing its selectivity. A high D2/D4 selectivity ratio is a key indicator of a potentially favorable side-effect profile. Functional assays, such as the cAMP inhibition assay, are then necessary to confirm its antagonist properties.
When compared to other selective D4R antagonists like L-745,870 and U-101,387, this compound would need to demonstrate a competitive or superior profile in terms of potency, selectivity, and ultimately, in vivo efficacy and safety. The data presented in this guide, while using some hypothetical values for the lead compound, provides a robust framework for the experimental validation and comparative analysis essential for the progression of any new selective receptor antagonist in the drug discovery pipeline.
V. References
-
Di Martino, R. M. C., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(18), 12124–12139. [Link][4][5]
-
Mansbach, R. S., et al. (1998). Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology, 135(2), 194–200. [Link][2]
-
Wikipedia contributors. (2023). Dopamine receptor D4. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942. [Link][6]
-
Butini, S., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1152-1164. [Link][7]
-
Tallman, J. F., et al. (1997). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Molecular Pharmacology, 52(4), 675-684. [Link][8]
Sources
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-pyridin-2-yl-piperazine Analogs
The 3-methyl-1-pyridin-2-yl-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile backbone for the development of a wide array of pharmacologically active agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing on comparative data from studies on related pyridinylpiperazine and arylpiperazine derivatives. We will explore how subtle modifications to this scaffold can profoundly influence biological activity, with a particular focus on its interactions with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as other important biological targets.
The inherent properties of the piperazine ring, including its ability to be substituted at two distinct nitrogen atoms, offer a high degree of modularity for tuning the physicochemical and pharmacological properties of the resulting molecules.[1] The presence of the pyridinyl moiety introduces a key aromatic system capable of various interactions with biological targets. This guide will dissect the SAR of this class of compounds by examining modifications at three key positions: the piperazine ring, the pyridine ring, and the linker connecting the piperazine to other pharmacophoric elements.
The Core Scaffold: this compound
The foundational structure consists of a piperazine ring attached to a pyridine ring at the 2-position, with a methyl group at the 3-position of the piperazine ring. The presence of the 3-methyl group introduces a chiral center, which can be a critical determinant of biological activity and selectivity.
Caption: The core chemical structure of this compound.
Comparative Analysis of Structural Modifications
Modifications on the Pyridine Ring
Substitutions on the pyridine ring have a pronounced effect on the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group at the 3-position of the pyridine ring, can enhance the electrophilicity of the carbon atom attached to the piperazine nitrogen. This has been shown to facilitate the synthesis of these analogs and can significantly impact their biological activity. For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine derivatives, potent urease inhibitors were identified, with IC50 values in the low micromolar range.[2]
-
Halogenation: The addition of halogen atoms, such as chlorine, to the pyridine ring can modulate the lipophilicity and metabolic stability of the compounds. In studies of pyridazinylpiperazine analogs as vanilloid receptor 1 (VR1) antagonists, a 3-chloropyridin-2-yl moiety was part of the lead compound, and further modifications around this core led to potent antagonists.[3]
Modifications on the Piperazine Ring
The piperazine ring offers multiple points for modification, with substitutions at the N4-position being the most extensively studied for introducing diverse functionalities and tuning pharmacological profiles.
-
N4-Substitution with Arylacetamides and Arylpropanamides: The attachment of various N-arylacetamide and N-arylpropanamide moieties to the N4-position of the piperazine ring has yielded compounds with significant biological activities. In the case of the aforementioned urease inhibitors, this diversification led to a range of potencies, with some analogs exhibiting significantly lower IC50 values than the standard, thiourea.[2]
-
Bioisosteric Replacement: The piperazine moiety itself can be replaced with other cyclic diamines to explore different conformational constraints and their impact on activity. However, such modifications can sometimes lead to a loss of affinity for the target receptor.[4]
The Significance of the 3-Methyl Group
The methyl group at the 3-position of the piperazine ring introduces stereochemistry, which can be crucial for selective interactions with chiral biological targets like receptors and enzymes. While specific SAR studies on a series of 3-methyl analogs are not extensively documented in the public domain, the principles of stereospecificity in drug-receptor interactions are well-established. The (R)- and (S)-enantiomers of a given analog can exhibit vastly different potencies, efficacies, and even pharmacological profiles. For example, in the optimization of JNJ4796 as an anti-influenza A virus agent, the stereochemistry of a methyl group on the piperazine ring was found to be critical for activity.[5]
Comparative Performance Data
The following table summarizes the biological activities of various pyridinylpiperazine and related arylpiperazine analogs, highlighting the impact of different structural modifications.
| Compound Class | Modification(s) | Biological Target | Key Findings | Reference |
| 1-(3-Nitropyridin-2-yl)piperazine Derivatives | N4-arylacetamides/propanamides | Urease | Potent inhibitors with IC50 values as low as 2.0 µM. | [2] |
| Pyridazinylpiperazine Analogs | Varied substitutions | Vanilloid Receptor 1 (VR1) | Identification of potent antagonists with improved pharmacological profiles. | [3] |
| Phenylpiperazine Analogs | Substituted N-phenyl ring and extended side chains | Dopamine D2/D3 Receptors | High affinity and selectivity for D3 over D2 receptors achieved through specific substitutions. | [1][6] |
| Pyridylpiperazine Hybrids | Isonicotinic and picolinic nuclei | Serotonin Receptors | Antidepressant-like activity mediated by interaction with 5-HT1A receptors. | [7] |
Experimental Protocols
General Synthesis of 1-(Pyridin-2-yl)piperazine Derivatives
A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazine or a substituted piperazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate substituted piperazine in a suitable solvent (e.g., acetonitrile, DMF), add the corresponding 2-halopyridine.
-
Base: A base such as potassium carbonate or triethylamine is typically added to scavenge the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, often monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically by column chromatography or recrystallization.[2]
Caption: Key structural determinants influencing the biological activity of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data on related structures clearly indicate that modifications to both the pyridine and piperazine rings are critical for modulating biological activity and achieving target selectivity. Future research should focus on a systematic exploration of the SAR of the 3-methyl group, including the synthesis and evaluation of individual enantiomers. A deeper understanding of how this chiral center influences receptor binding and functional activity will be instrumental in designing next-generation therapeutics with improved efficacy and safety profiles. Furthermore, expanding the diversity of substituents at the N4-position of the piperazine ring remains a promising strategy for targeting a wider range of biological entities.
References
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Tafesse, L., et al. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5513-5519. [Link]
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Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369542. [Link]
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Chemel, B. R., et al. (2006). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Molecular Pharmacology, 70(4), 1211-1221. [Link]
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Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Molecules, 27(19), 6649. [Link]
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Di Pietro, O., & Blasi, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238. [Link]
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Minovski, N., & Vianello, R. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Current Medicinal Chemistry, 19(7), 1059-1068. [Link]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
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Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 571-582. [Link]
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Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1075. [Link]
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Chen, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-577. [Link]
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Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486. [Link]
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Minovski, N., & Vianello, R. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 19(14), 2549-2558. [Link]
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Lumma, W. C., et al. (1978). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 21(6), 536-542. [Link]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
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Wang, M., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113591. [Link]
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Kumar, R., et al. (2025). SAR studies of piperazine derivatives as antidepressant compounds. Journal of Molecular Structure, (In Press). [Link]
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Guide to Characterizing the Cross-Reactivity Profile of 3-Methyl-1-pyridin-2-yl-piperazine and its Analogs
An objective comparison guide by a Senior Application Scientist.
Introduction: The Critical Role of Selectivity Profiling
In modern drug discovery, the principle of "one molecule, one target" is a rare exception rather than the rule. Most small molecules exhibit some degree of polypharmacology, binding to multiple biological targets. While this can sometimes be exploited for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in de-risking a drug candidate.
The subject of this guide, 3-Methyl-1-pyridin-2-yl-piperazine, belongs to the 1-arylpiperazine class of compounds. This scaffold is a privileged structure in central nervous system (CNS) drug discovery, found in numerous approved drugs targeting monoamine receptors. Its structure strongly suggests a potential affinity for aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
This guide will outline a logical, experimentally-driven workflow to:
-
Predict the likely cross-reactivity profile of this compound based on its structural analogs.
-
Provide detailed protocols for in-vitro assays to empirically determine its binding affinities.
-
Offer a framework for interpreting the resulting data to build a comprehensive selectivity profile.
Structural Analysis and Predicted Target Landscape
The 1-arylpiperazine motif is a well-established pharmacophore that anchors molecules to the binding pockets of various monoamine receptors. The specific substitutions on this core structure dictate the affinity and selectivity profile.
-
1-pyridin-2-yl moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature common in ligands for aminergic GPCRs. Its aromaticity allows for π-π stacking interactions within the receptor's binding site.
-
Piperazine Ring: This flexible ring is a common linker and its basic nitrogen is typically protonated at physiological pH, forming a critical ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic GPCRs.
-
3-Methyl Group: The methyl substitution on the piperazine ring introduces stereochemistry and steric bulk. This can influence the compound's conformational preference and either enhance affinity for a specific target or sterically hinder its binding to others, thereby modulating the selectivity profile.
Based on these features, we can hypothesize a target interaction landscape. The diagram below illustrates the relationship between the core scaffold and its most probable target families.
Caption: Predicted target landscape for a 1-arylpiperazine scaffold.
Comparative Analysis with Structural Analogs
To build a predictive model for the cross-reactivity of this compound, we can analyze the binding profiles of well-characterized drugs containing the 1-arylpiperazine motif. For this guide, we will use Vortioxetine (a multimodal antidepressant) and Aripiprazole (an atypical antipsychotic) as benchmarks. Both are known to interact with a wide range of CNS targets.
The following table summarizes their binding affinities (Ki, in nM) for a selection of key on- and off-targets. This serves as a template for the data you would generate for your compound of interest. A lower Ki value indicates higher binding affinity.
| Target Receptor/Transporter | Vortioxetine (Ki, nM) | Aripiprazole (Ki, nM) | This compound |
| Primary/Related Targets | Data to be Determined | ||
| Serotonin Transporter (SERT) | 1.6 | 98 | |
| 5-HT1A Receptor | 15 | 1.7 | |
| 5-HT1B Receptor | 33 | 15 | |
| 5-HT3 Receptor | 1.9 | 100 | |
| 5-HT7 Receptor | 19 | 39 | |
| Dopamine D2 Receptor | 496 | 0.34 | |
| Key Off-Targets | |||
| Adrenergic α1A Receptor | 46 | 3.6 | |
| Adrenergic α2A Receptor | 426 | 57 | |
| Histamine H1 Receptor | 186 | 26 | |
| Muscarinic M1 Receptor | >1000 | >1000 | |
| hERG Channel (IC50, nM) | >3000 | 1000 |
Data compiled from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and FDA drug labels.
This comparison immediately highlights key questions to address:
-
Will the 3-methyl substitution enhance or decrease affinity for the serotonin transporter compared to Vortioxetine?
-
Will the compound retain the high D2 affinity seen with Aripiprazole, or will the pyridine ring reduce it?
-
Will it avoid significant histamine H1 or adrenergic α1A binding, which are associated with sedation and orthostatic hypotension, respectively?
Experimental Workflow for Empirical Profiling
Answering these questions requires empirical testing. A standard industry approach follows a tiered screening cascade, starting broad and then focusing on initial "hits."
Caption: A typical tiered workflow for in-vitro selectivity profiling.
Protocol 1: Primary Screening via Competitive Radioligand Binding Assay
This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor. It is a robust, high-throughput method for determining binding affinity.
Objective: To determine the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM) of the test compound across a broad panel of targets.
Materials:
-
Receptor-containing membranes (e.g., from cell lines overexpressing the target).
-
Radioligand specific for the target (e.g., [³H]-Citalopram for SERT).
-
Test compound (this compound) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: In a 96-well plate, add assay buffer to all wells.
-
Non-Specific Binding (NSB): To a set of wells, add a high concentration of a known, non-radioactive competitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.
-
Total Binding: To a separate set of wells, add vehicle (DMSO).
-
Test Compound: To the remaining wells, add the test compound to a final concentration of 10 µM.
-
Radioligand Addition: Add the specific radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Membrane Addition: Add the receptor-containing membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium. Causality: Incubation time is determined by the on/off rates of the radioligand to ensure equilibrium is reached for accurate affinity measurement.
-
Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand. Causality: Using ice-cold buffer minimizes the dissociation of the specifically bound radioligand during the wash steps.
-
Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculation:
-
% Inhibition = 100 * (1 - (Counts_Test - Counts_NSB) / (Counts_Total - Counts_NSB))
-
Protocol 2: Secondary Screening - IC50 Determination
For any target where inhibition is >50% in the primary screen, a full dose-response curve is generated to determine the IC50 (the concentration of compound required to inhibit 50% of specific binding).
Methodology: This protocol is identical to the primary binding assay, with one key change:
-
Step 4 (Test Compound): Instead of a single concentration, the test compound is added in a serial dilution series (e.g., 10 points, from 100 µM down to 1 nM) to generate a full binding curve.
The resulting data are then plotted on a semi-log graph (Inhibition vs. log[Compound Concentration]) and fitted to a sigmoidal dose-response curve to calculate the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Building the Final Profile: From Data to Insight
The ultimate goal is to build a selectivity profile. Selectivity is the ratio of a compound's affinity for its intended target versus its affinity for off-targets.
Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)
A higher ratio indicates greater selectivity. For example, if the primary target is the 5-HT1A receptor (Ki = 10 nM) and a significant off-target is the H1 receptor (Ki = 500 nM), the selectivity ratio for H1 over 5-HT1A is 50. A commonly accepted threshold for meaningful selectivity is a 100-fold difference, but this can vary depending on the therapeutic window of the targets.
By systematically applying the protocols above, researchers can populate the comparative table with empirical data for this compound, transforming speculation into a robust, data-driven cross-reactivity profile that is essential for making informed decisions in the drug development process.
References
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Popiolek, L., & Serefko, A. (2021). Arylpiperazine Derivatives as a Source of Potential Antidepressants. Pharmaceuticals. Available at: [Link]
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Invernizzi, R. W., & Garattini, S. (2004). The 5-HT(1A) receptor as a target for psychiatric drugs. CNS & Neurological Disorders-Drug Targets. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Vortioxetine. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Aripiprazole. Available at: [Link]
-
Dull, G. G. (1993). 1-Arylpiperazine derivatives, a new class of 5-HT1A receptor ligands. Drug Design and Discovery. Available at: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
A Comprehensive Comparative Analysis of 3-Methyl-1-pyridin-2-yl-piperazine and its Enantiomers: A Guide for Researchers
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, potencies, and toxicities. This guide provides a comprehensive comparative analysis of 3-Methyl-1-pyridin-2-yl-piperazine and its (R)- and (S)-enantiomers. While direct comparative studies on this specific molecule are not extensively published, this guide will provide a robust framework for its synthesis, chiral separation, and comparative evaluation, drawing upon established methodologies and data from closely related structural analogs.
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, necessitating a thorough investigation of the individual enantiomers to unlock their full therapeutic potential.
I. Synthesis of Racemic this compound
A plausible and efficient synthesis of the racemic compound can be achieved through a nucleophilic aromatic substitution reaction. This common method involves the reaction of 2-chloropyridine with 2-methylpiperazine.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylpiperazine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add a base, for example, potassium carbonate (K2CO3) (2.0 equivalents), to the solution. To this suspension, add 2-chloropyridine (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield racemic this compound.
II. Chiral Separation of Enantiomers
The separation of the (R)- and (S)-enantiomers is paramount. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs are often successful in resolving chiral amines and their derivatives.[4]
Detailed Chiral HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® IA or IC column (amylose or cellulose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic compounds like piperazines.[4]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).
-
Temperature: Column temperature can be varied (e.g., 25-40 °C) to optimize separation.
Workflow for Chiral Method Development:
Caption: Workflow for Chiral HPLC Method Development and Preparative Separation.
III. Comparative Analysis: A Case Study of a Close Structural Analog
In this study, the introduction of a methyl group at the C2 or C3 position of the piperazine ring in a phenylpiperazine derivative led to significant differences in activity at α7 and α9 nicotinic acetylcholine receptors (nAChRs).[5]
Key Findings from the Analog Study:
-
Stereoselectivity of Biological Activity: The (R)- and (S)-enantiomers exhibited distinct pharmacological profiles. For instance, methylation at the C3 position of the piperazine ring drastically reduced activity, while methylation at the C2 position resulted in selective effects on either α7 or α9/α10 nAChR activity.[5]
-
Importance of Enantiomeric Purity: The study underscores the necessity of separating and testing the individual enantiomers to accurately determine the structure-activity relationship (SAR) and to identify the eutomer (the more active enantiomer).
Comparative Biological Data of an Analogous Compound Series
The following table summarizes the type of comparative data that should be generated for the enantiomers of this compound, based on the findings for the analogous phenylpiperazine derivatives.
| Compound | Target | Activity (EC50/IC50) | Selectivity |
| Racemic this compound | Target X | Hypothetical Value | Hypothetical Value |
| (R)-3-Methyl-1-pyridin-2-yl-piperazine | Target X | Hypothetical Value | Hypothetical Value |
| (S)-3-Methyl-1-pyridin-2-yl-piperazine | Target X | Hypothetical Value | Hypothetical Value |
| Racemic this compound | Target Y | Hypothetical Value | Hypothetical Value |
| (R)-3-Methyl-1-pyridin-2-yl-piperazine | Target Y | Hypothetical Value | Hypothetical Value |
| (S)-3-Methyl-1-pyridin-2-yl-piperazine | Target Y | Hypothetical Value | Hypothetical Value |
This table is illustrative. The actual targets and activity values for this compound and its enantiomers need to be determined experimentally.
Experimental Protocol for Biological Evaluation (Based on Analog Study)
Cell Culture and Receptor Expression:
-
HEK-293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For receptor expression, cells are transiently transfected with plasmids encoding the target receptors (e.g., specific G-protein coupled receptors or ion channels) using a suitable transfection reagent.
Functional Assays (e.g., Calcium Mobilization for GPCRs):
-
Transfected cells are plated in 96-well plates.
-
After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The racemic mixture and the individual enantiomers are prepared in a suitable assay buffer at various concentrations.
-
The compound solutions are added to the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Dose-response curves are generated to determine the EC50 or IC50 values for each compound.
Signaling Pathway Illustration:
The following diagram illustrates a generic Gq-coupled GPCR signaling pathway that could be modulated by a pyridinylpiperazine derivative.
Caption: A representative Gq-coupled signaling pathway.
IV. Physicochemical Properties
The enantiomers of a chiral compound have identical physicochemical properties (e.g., melting point, boiling point, solubility) in an achiral environment. However, their interaction with other chiral molecules, such as polarized light or chiral biological targets, will differ.
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C10H15N3 | C10H15N3 | C10H15N3 |
| Molecular Weight | 177.25 g/mol | 177.25 g/mol | 177.25 g/mol |
| Appearance | To be determined | To be determined | To be determined |
| Melting Point | May differ from pure enantiomers | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Optical Rotation | 0° | Specific value (+ or -) | Equal and opposite to (R)-enantiomer |
V. Conclusion and Future Directions
This guide provides a foundational framework for the synthesis, chiral separation, and comparative analysis of this compound and its enantiomers. While direct comparative data for this specific molecule is pending, the methodologies and insights from closely related analogs strongly suggest that the (R)- and (S)-enantiomers will likely exhibit distinct pharmacological profiles.
For researchers and drug development professionals, the key takeaway is the imperative nature of chiral separation and individual enantiomer testing. A thorough investigation will enable the identification of the eutomer, leading to a more potent and potentially safer drug candidate with an improved therapeutic index. Future work should focus on executing the proposed synthetic and analytical protocols to generate the empirical data needed for a definitive comparative analysis of these promising chiral molecules.
VI. References
-
ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from
-
ResearchGate. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Molecules. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from
-
PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ACS Publications. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
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Benchmarking 3-Methyl-1-pyridin-2-yl-piperazine: A Comparative Guide for Neuropharmacology Research
In the landscape of neuropharmacological research, the quest for novel ligands with specific and potent activity at key neurotransmitter receptors is paramount. The pyridinylpiperazine scaffold represents a privileged chemical structure, known to interact with a range of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic systems.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 3-Methyl-1-pyridin-2-yl-piperazine , against established standard reference compounds. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a thorough comparative analysis of its pharmacological profile.
The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with central nervous system activity.[2][3] Its derivatives are known to exhibit a wide array of pharmacological actions, including antipsychotic, antidepressant, and anxiolytic effects.[2] The addition of a pyridinyl group, as seen in this compound, often confers significant affinity for serotonin and dopamine receptors, among others.[4][5] The methyl substitution on the piperazine ring is anticipated to modulate this activity, potentially enhancing selectivity and altering pharmacokinetic properties. This guide will focus on characterizing its activity at key serotonin (5-HT) and dopamine (D) receptors, which are implicated in a multitude of neuropsychiatric disorders.
Part 1: In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing any novel compound is to determine its affinity and functional effects at specific molecular targets. Based on the known pharmacology of the pyridinylpiperazine scaffold, we will prioritize the evaluation of this compound at the serotonin 1A (5-HT₁A) and dopamine D2 receptors, two of the most critical targets in neuropsychiatric drug discovery.
Selection of Standard Reference Compounds
To provide a meaningful benchmark, we have selected well-characterized, commercially available standard reference compounds for the 5-HT₁A and D2 receptors.
| Target Receptor | Reference Compound | Class | Rationale for Selection |
| 5-HT₁A Receptor | 8-OH-DPAT | Agonist | A highly selective and widely used 5-HT₁A receptor agonist, considered the gold standard for in vitro and in vivo studies. |
| WAY-100635 | Antagonist | A silent antagonist with high affinity and selectivity for the 5-HT₁A receptor, commonly used in binding and functional assays. | |
| Dopamine D2 Receptor | Quinpirole | Agonist | A classic and selective D2/D3 receptor agonist used to probe D2-like receptor function. |
| Haloperidol | Antagonist | A typical antipsychotic with high affinity for D2 receptors, serving as a standard antagonist reference.[6] |
Experimental Workflow: In Vitro Assays
The following diagram outlines the logical flow for the in vitro characterization of this compound.
Caption: Workflow for in vitro benchmarking of this compound.
Detailed Protocols: In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₁A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test compounds: this compound, 8-OH-DPAT, WAY-100635.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT₁A cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration of ~1 nM, 50 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M), and 50 µL of cell membrane suspension (10-20 µg protein/well).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Serotonin.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the human D2 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Assay medium: Serum-free DMEM/F12.
-
Forskolin.
-
Test compounds: this compound, Quinpirole, Haloperidol.
-
Luciferase detection reagent.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
To determine agonist activity, add varying concentrations of this compound or Quinpirole to the wells, followed by the addition of forskolin (to stimulate cAMP production).
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound or Haloperidol for 15-30 minutes, then add a fixed concentration of Quinpirole (EC₈₀) and forskolin.
-
Incubate the plate at 37°C for 4-6 hours.
-
Add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Plot the data as a percentage of the forskolin-stimulated response and fit to a sigmoidal dose-response curve to determine EC₅₀/IC₅₀ values.
Anticipated Data Summary
The results from these assays can be summarized in a table for direct comparison.
| Compound | 5-HT₁A Ki (nM) | 5-HT₁A Functional Assay | D2 Ki (nM) | D2 Functional Assay |
| EC₅₀/IC₅₀ (nM) | Efficacy (%) | |||
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 8-OH-DPAT | 1.2 | 2.5 | 100 (Agonist) | >10,000 |
| WAY-100635 | 0.9 | IC₅₀ = 2.0 | 0 (Antagonist) | >10,000 |
| Quinpirole | >10,000 | N/A | N/A | 15.0 |
| Haloperidol | >1,000 | N/A | N/A | 5.0 |
| (Note: Data for reference compounds are representative literature values. N/A = Not Applicable) |
Part 2: In Vivo Pharmacological Profiling
Following in vitro characterization, it is crucial to assess the compound's effects in a living system. In vivo studies provide insights into its pharmacokinetic properties, central nervous system penetration, and behavioral effects. We propose two standard behavioral models to probe the potential anxiolytic and antidepressant-like activity of this compound, which are common functional outcomes of 5-HT₁A and D2 receptor modulation.
In Vivo Experimental Design
The following diagram illustrates the workflow for the in vivo evaluation.
Caption: Workflow for in vivo benchmarking of this compound.
Detailed Protocols: In Vivo Assays
Objective: To assess the anxiolytic or anxiogenic potential of this compound.[7][8][9][10][11]
Materials:
-
Adult male Wistar rats (250-300g).
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor).
-
Video tracking software.
-
Test compound and vehicle control.
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.[8]
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Place the rat in the center of the maze, facing an open arm.[10]
-
Allow the rat to explore the maze for 5 minutes.[10]
-
Record the session using a video camera mounted above the maze.
-
Analyze the video recordings for time spent in the open arms, number of entries into the open arms, and total distance traveled.
-
Clean the maze with 70% ethanol between trials to eliminate olfactory cues.[9]
Objective: To evaluate the antidepressant-like activity of this compound.[12][13][14][15]
Materials:
-
Adult male C57BL/6 mice (20-25g).
-
Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Test compound and vehicle control.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes.[12]
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Gently place each mouse into the cylinder of water.[16]
-
Score the last 4 minutes of the session for time spent immobile (floating without active swimming).[16]
-
After the test, remove the mice, dry them, and return them to their home cages.
Anticipated In Vivo Data Summary
| Compound (Dose) | EPM: % Time in Open Arms | FST: Immobility Time (s) |
| Vehicle | ~15% | ~120 s |
| This compound (Low Dose) | Experimental Value | Experimental Value |
| This compound (Mid Dose) | Experimental Value | Experimental Value |
| This compound (High Dose) | Experimental Value | Experimental Value |
| Diazepam (2 mg/kg) | ~40% | No significant effect |
| Fluoxetine (20 mg/kg) | No significant effect | ~60 s |
| (Note: Data for reference compounds are representative literature values.) |
Part 3: Synthesis and Discussion
A thorough benchmarking of this compound requires a multi-faceted approach, integrating in vitro and in vivo data. The in vitro assays will elucidate the compound's fundamental pharmacological properties—its affinity and functional activity at specific receptors. This data is critical for understanding its mechanism of action and for guiding further optimization. A high affinity for the 5-HT₁A receptor, for example, coupled with agonist activity, would suggest potential anxiolytic or antidepressant properties.
The in vivo behavioral models serve to validate these in vitro findings in a more complex biological system. An increase in open arm exploration in the EPM would support an anxiolytic profile, while a decrease in immobility time in the FST would suggest antidepressant-like effects. It is crucial to correlate these behavioral outcomes with the receptor activity profile determined in vitro. For instance, if the compound is a potent D2 antagonist, it may exhibit antipsychotic-like properties, which could be explored in further, more specific behavioral paradigms (e.g., conditioned avoidance responding).
For a more advanced characterization, techniques like in vivo microdialysis could be employed to measure the compound's effect on extracellular levels of dopamine and serotonin in specific brain regions, providing a direct link between receptor modulation and neurochemical changes.[17][18][19]
By systematically comparing this compound to well-established standards using validated and reproducible protocols, researchers can accurately position this novel compound within the existing landscape of neuropharmacological agents and determine its potential for further development as a therapeutic candidate.
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- Factsheet on the forced swim test. (2020). Understanding Animal Research.
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- Application Notes and Protocols: Utilizing 2-Bromolysergic Acid in In-Vitro Serotonin Receptor Binding Assays. (n.d.). Benchchem.
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- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC.
- Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in r
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Head-to-Head Comparison of Synthesis Methods for 3-Methyl-1-pyridin-2-yl-piperazine: A Guide for Researchers
Introduction
3-Methyl-1-pyridin-2-yl-piperazine is a key structural motif in medicinal chemistry, appearing as a core component in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a head-to-head comparison of the primary synthetic routes to this valuable building block, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of key performance metrics to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the crucial C-N bond between the pyridine and piperazine rings. Two principal and well-established methodologies dominate the landscape: Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig amination. A third potential, though less commonly documented for this specific molecule, is reductive amination. This guide will focus on the two most prevalent and mechanistically distinct approaches.
1. Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a cornerstone of heterocyclic chemistry and represents a direct and often cost-effective method for the synthesis of pyridinyl-piperazines. The reaction proceeds via the attack of a nucleophile, in this case, 2-methylpiperazine, on an electron-deficient pyridine ring bearing a suitable leaving group, typically a halide, at the 2-position.
Mechanistic Rationale
The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of the ring nitrogen. The subsequent expulsion of the leaving group restores the aromaticity and yields the desired product.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the direct reaction of 2-chloropyridine with 2-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride by the secondary amine of the piperazine.
Experimental Protocol
Reaction Scheme:
Caption: SNAr synthesis of this compound.
Step-by-Step Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylpiperazine (1.1 - 1.5 eq) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature ranging from 100 to 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This method offers a milder and often more efficient alternative to the classical SNAr reaction, particularly for less reactive aryl halides.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the 2-chloropyridine to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The 2-methylpiperazine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst and releasing the desired product.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Experimental Protocol
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of this compound.
Step-by-Step Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1.0 eq), 2-methylpiperazine (1.1 - 1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (typically 1-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (typically 1-1.5 eq relative to palladium).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq).
-
Add an anhydrous, deoxygenated solvent, such as toluene or dioxane.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.
Head-to-Head Comparison
| Feature | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Buchwald-Hartwig Amination |
| Reaction Conditions | Harsher: High temperatures (100-150 °C) often required. | Milder: Lower temperatures (80-110 °C) are typically sufficient. |
| Reagents | Simple and inexpensive reagents (base, solvent). | Requires a costly and air-sensitive palladium catalyst and phosphine ligand. |
| Substrate Scope | Generally effective for activated pyridines (e.g., with electron-withdrawing groups). May be less efficient for unactivated or sterically hindered substrates. | Broader substrate scope, including less reactive aryl chlorides and a wider range of amines. More tolerant of various functional groups. |
| Yield | Can be variable and is highly dependent on the reactivity of the specific substrates. A yield of 65% has been reported for a similar reaction involving 2-chloro-3-nitropyridine and piperazine.[1] | Generally provides higher and more consistent yields. |
| Scalability | Readily scalable due to the low cost of reagents and straightforward setup. | Scalability can be a concern due to the cost of the catalyst and ligand, and the need for stringent inert atmosphere conditions. |
| Environmental Impact | Often employs high-boiling polar aprotic solvents which can be challenging to remove and dispose of. | Use of a heavy metal catalyst (palladium) requires careful waste management to prevent environmental contamination. Solvents like toluene and dioxane also have environmental and safety concerns. |
| Ease of Execution | Simpler experimental setup and workup procedure. | Requires careful handling of air-sensitive reagents and maintenance of an inert atmosphere. |
Conclusion and Recommendations
The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the synthesis of this compound depends on several factors, including the scale of the synthesis, the cost constraints, and the desired efficiency.
-
For large-scale, cost-sensitive syntheses , the SNAr method is often the preferred choice due to its use of inexpensive reagents and a simpler reaction setup. However, optimization of reaction conditions may be necessary to achieve acceptable yields.
-
For laboratory-scale syntheses where high yield and broad substrate scope are paramount , the Buchwald-Hartwig amination is the superior method.[2][3] Its milder reaction conditions and greater functional group tolerance make it a more versatile and reliable tool for the synthesis of complex molecules.
Researchers should carefully consider these factors when selecting a synthetic route. For initial exploratory work, the robustness of the Buchwald-Hartwig amination may be advantageous, while for process development and scale-up, the economic benefits of the SNAr approach become more significant.
References
- Buchwald, S. L., & Hartwig, J. F. (2008).
- Hartwig, J. F. (2010).
- [Additional relevant peer-reviewed articles or patents would be cited here with full details and URLs if specific experimental d
- [A placeholder for a relevant source on SNAr reactions.]
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-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1373578. [Link]
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A Researcher's Guide to Assessing Dopamine D4 vs. D2 Receptor Selectivity: A Methodological Comparison
In the landscape of neuropharmacology, the precise targeting of dopamine receptor subtypes is a cornerstone of developing safer and more effective therapeutics for psychiatric and neurological disorders. Among the D2-like receptor family (D2, D3, D4), distinguishing between D4 and D2 receptor activity is of paramount importance. High affinity for the D2 receptor is linked to the therapeutic efficacy of classical antipsychotics but also to their debilitating extrapyramidal side effects and tardive dyskinesia.[1] Conversely, selectivity for the D4 receptor may offer a pathway to clozapine-like antipsychotic efficacy with a reduced side effect profile.[1]
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a novel compound, using the hypothetical molecule 3-Methyl-1-pyridin-2-yl-piperazine as a case study. We will delve into the critical in vitro assays required to build a robust selectivity profile, explaining not just the "how" but the fundamental "why" behind each experimental choice. Our focus is on establishing a self-validating system of protocols that ensures data integrity and reproducibility.
Part 1: Quantifying Binding Affinity — The First Step in Selectivity Profiling
The initial and most fundamental step in determining selectivity is to measure the binding affinity of the test compound for each receptor subtype. This is achieved through competitive radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[2][3]
The Principle of Competitive Binding
This assay measures how effectively our test compound competes with a known high-affinity radioligand for binding to the receptor. A high-affinity test compound will displace the radioligand at low concentrations, resulting in a low IC50 (half-maximal inhibitory concentration). This IC50 value is then converted to an inhibition constant (Ki), which represents the true binding affinity of the compound, corrected for the concentration and affinity of the radioligand used in the assay.[4] This conversion is crucial for comparing affinities across different experiments and is accomplished using the Cheng-Prusoff equation .[5][6][7]
Experimental Workflow: Radioligand Binding Assay
The workflow for assessing binding to D4 and D2 receptors is conceptually identical, differing only in the specific reagents (receptor-expressing cells and radioligands) used.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: D4 Receptor Binding Assay
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human dopamine D4 receptor. Homogenize cells and pellet the membranes via centrifugation.[8] Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the D4 receptor-containing membranes, a fixed concentration of a D4-selective radioligand (e.g., [³H]Nemonapride), and serial dilutions of the test compound, this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
A parallel experiment must be conducted for the D2 receptor, typically using [³H]Spiperone as the radioligand.[9]
Data Interpretation and Benchmarking
The calculated Ki values allow for a direct comparison of binding affinities. To contextualize the results for this compound, it is essential to test reference compounds in parallel.
| Compound | D4 Ki (nM) (Hypothetical) | D2 Ki (nM) (Hypothetical) | Selectivity Ratio (Ki D2 / Ki D4) | Profile |
| This compound | 5.2 | 156 | 30 | D4-Selective |
| L-745,870 (Reference) | 1.5 | 450 | 300 | Highly D4-Selective[10] |
| Haloperidol (Reference) | 10.2 | 1.1 | 0.11 | D2-Selective[1] |
| Clozapine (Reference) | 9 | 25.2 | 2.8 | Moderately D4-Selective[1] |
Selectivity Ratio: This is a critical metric calculated by dividing the Ki for the D2 receptor by the Ki for the D4 receptor. A ratio greater than 1 indicates selectivity for the D4 receptor, with higher values signifying greater selectivity.
Part 2: Assessing Functional Activity — Moving Beyond Binding
High binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays are therefore indispensable for a complete pharmacological profile. Both D2 and D4 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[11]
The Principle of cAMP Inhibition Assays
This assay measures the functional consequence of receptor activation. Cells expressing the D4 or D2 receptor are first stimulated with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels. An agonist binding to the D2/D4 receptor will inhibit this process, causing a measurable drop in cAMP. An antagonist will have no effect on its own but will block the ability of a known agonist to reduce cAMP levels.
Signaling Pathway: D2/D4 Receptor-Mediated cAMP Inhibition
Caption: Canonical Gαi/o signaling pathway for D2 and D4 receptors.
Detailed Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the receptor of interest (D4 or D2).
-
Cell Plating: Seed cells into a 384-well plate and allow them to adhere.[12]
-
Compound Addition & Stimulation:
-
For Agonist Mode: Add serial dilutions of the test compound.
-
For Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration of a known D2/D4 agonist (e.g., quinpirole).
-
-
cAMP Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a detection kit, such as HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen™.[12][13] These assays are based on competition between cellular cAMP and a labeled cAMP tracer.[13]
-
Data Analysis:
-
Agonist: Plot the cAMP signal against the log[compound] to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist: Plot the cAMP signal against the log[compound] to determine the IC50, which can be converted to a functional inhibition constant (Kb).
-
Beyond cAMP: The Value of Orthogonal Assays
While cAMP assays are robust for G-protein-mediated signaling, GPCRs can also signal through other pathways, such as β-arrestin recruitment.[14] β-arrestin is a protein involved in receptor desensitization and internalization, and its recruitment can initiate separate signaling cascades.[15]
-
Why it's important: A compound might be a potent antagonist at the G-protein pathway but act as an agonist for β-arrestin recruitment (a phenomenon known as "biased agonism"). This can have significant therapeutic implications.
-
Recommended Assay: A β-arrestin recruitment assay (e.g., using enzyme fragment complementation technology) should be run as an orthogonal method to gain a more complete understanding of the compound's functional profile.[16]
Part 3: Synthesizing a Comprehensive Selectivity Profile
By integrating the data from both binding and functional assays, a comprehensive and trustworthy selectivity profile for this compound can be established.
Final Assessment Summary (Hypothetical Data)
| Assay Type | Parameter | D4 Receptor | D2 Receptor | Selectivity (D2/D4) |
| Binding | Ki (nM) | 5.2 | 156 | 30-fold |
| Functional (cAMP) | Mode | Antagonist | Antagonist | - |
| IC50 (nM) | 15.6 | 480 | 30.8-fold | |
| Functional (β-Arrestin) | Mode | No Activity | No Activity | - |
| EC50 (nM) | >10,000 | >10,000 | - |
Interpretation of Hypothetical Results:
Based on this hypothetical dataset, This compound is a 30-fold selective D4 receptor antagonist . It demonstrates consistent selectivity in both binding and G-protein functional assays. Importantly, it shows no activity in the β-arrestin pathway for either receptor, indicating it is not a biased ligand. This profile suggests the compound warrants further investigation as a potential therapeutic with a reduced risk of D2-mediated side effects.
This rigorous, multi-assay approach provides a self-validating framework. The correlation between binding affinity (Ki) and functional potency (IC50) strengthens confidence in the data, providing a solid foundation for subsequent preclinical and clinical development.
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Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. PubMed. Available at: [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
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A Foundational Guide to the Synthesis and Evaluation of 3-Methyl-1-pyridin-2-yl-piperazine: Establishing a Baseline for Reproducible Data
Introduction: Addressing the Data Gap for a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antidepressant, anticancer, and anti-inflammatory properties.[1][2] The pyridylpiperazine subclass, in particular, has garnered significant attention for its ability to modulate various biological targets, from inhibiting urease to acting as allosteric inhibitors of bacterial efflux pumps.[3][4]
This guide focuses on a specific, yet sparsely documented, derivative: 3-Methyl-1-pyridin-2-yl-piperazine . A thorough review of the current scientific literature reveals a notable absence of dedicated studies detailing its synthesis, characterization, and biological activity. This data gap presents a unique challenge for researchers in the field: without a foundational dataset, the crucial scientific tenet of reproducibility cannot be assessed.
Therefore, this guide deviates from a traditional comparison of existing data. Instead, it serves as a foundational document, providing a comprehensive, robust, and reproducible methodology for the synthesis, characterization, and proposed biological evaluation of this compound. By establishing a well-referenced and validated starting point, this work aims to empower researchers to generate high-quality, reproducible data, paving the way for future comparative studies and drug discovery efforts.
Part 1: A Reproducible Protocol for Synthesis and Characterization
To ensure the generation of reliable and consistent data, a robust and well-defined experimental plan is paramount. The following sections detail a proposed synthetic route and a comprehensive characterization workflow for this compound, grounded in established chemical principles for analogous compounds.[5][6]
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and widely practiced method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an electron-deficient halo-aromatic compound, in this case, 2-chloropyridine, with a nucleophilic amine, 2-methylpiperazine.[6] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when a halogen is present at the 2-position.[5]
The proposed reaction is as follows:
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Synthetic Protocol
-
Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The excess of the piperazine derivative and the presence of a base are crucial to drive the reaction to completion and to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyridine) is consumed. Heating is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer complex intermediate.[5]
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. The crude material should then be purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes or a methanol/dichloromethane system to afford the pure this compound.
Workflow for Structural Validation and Purity Assessment
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound, forming a self-validating system.
Caption: Workflow for purification and characterization.
Expected Characterization Data:
| Technique | Purpose | Expected Observations |
| LC-MS | Purity assessment and initial mass confirmation | A single major peak in the chromatogram (purity >95%). Mass spectrum showing the [M+H]⁺ ion corresponding to the molecular weight of C₁₀H₁₅N₃ (177.25 g/mol ). |
| ¹H NMR | Structural confirmation of proton environments | Signals corresponding to the pyridyl protons (typically in the δ 6.5-8.5 ppm range), piperazine ring protons, and the methyl group doublet. The coupling patterns will be key to confirming the substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbons of the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts will be indicative of their electronic environment. |
| HRMS | Exact mass determination | High-resolution mass spectrometry should provide the exact mass of the [M+H]⁺ ion, confirming the elemental composition. |
Part 2: A Comparative Guide for Initiating Biological Evaluation
While no biological data has been published for this compound, the extensive research on its structural analogs provides a strong basis for hypothesizing its potential therapeutic applications. This section serves as a guide for researchers to design an initial biological screening strategy.
Comparative Biological Activities of Structurally Related Piperazine Derivatives
The following table summarizes the documented biological activities of various pyridylpiperazine and methylpiperazine derivatives, offering potential starting points for investigation.
| Compound Class/Derivative | Biological Target/Activity | Key Findings | Reference |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease Inhibition | Showed potent inhibition of urease, an important target for treating H. pylori infections. IC₅₀ values were in the low micromolar range.[3] | |
| Pyridylpiperazine-based compounds | RND-type Multidrug Efflux Pump Inhibition | Act as allosteric inhibitors of the AcrAB-TolC efflux pump in E. coli, potentiating antibiotic activity.[4] | |
| N-Arylpiperazine derivatives | 5-HT₁A Receptor Affinity | High affinity for serotonin receptors, a key feature of many antidepressant and anxiolytic drugs.[7] | |
| Arylpiperazines | Antiprion Activity | Identified as potent inhibitors of pathogenic prion protein (PrPSc) formation in infected cells, with some analogs showing brain penetration.[8] | |
| 1-Methylpiperazine derivatives | Antitubercular and Anti-trypanosomal Activity | Derivatives have shown activity against T. brucei (sleeping sickness) and have been explored as antitubercular agents.[9] |
Proposed Workflow for Initial Biological Screening
Based on the activities of related compounds, a logical first step would be to screen this compound against a panel of targets relevant to infectious diseases and neuroscience.
Caption: General workflow for initial biological screening.
Part 3: Discussion on Establishing Reproducibility
The core challenge this guide addresses is the lack of a baseline for reproducibility for this compound. Scientific progress relies on the ability of independent researchers to obtain consistent results. In the absence of prior art, the first publication of a synthetic method and its characterization data sets the standard.
The protocols detailed herein are designed to be explicit and self-validating. The synthetic procedure uses common reagents and techniques, minimizing ambiguity.[5][6] The characterization workflow provides a clear set of analytical benchmarks (purity, mass, NMR spectra) that must be met to confirm the successful synthesis of the target compound.
By adhering to these detailed methodologies, researchers can:
-
Generate a Consistent Starting Material: Ensuring that the compound being tested is the same across different labs and experiments.
-
Create a Foundational Dataset: The initial characterization data serves as the "gold standard" against which future syntheses can be compared.
-
Enable Meaningful Biological Comparisons: Once a reliable supply of the characterized compound is available, biological data generated in different labs can be compared with much higher confidence.
This guide, therefore, is a proactive step towards ensuring future reproducibility. It provides the necessary framework for any researcher entering this specific area of study to generate reliable, high-quality data that can be confidently shared, verified, and built upon by the wider scientific community.
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. Available at: [Link]
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New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006). Arkat USA. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Available at: [Link]
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Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. (2013). PubMed. Available at: [Link]
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Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). National Institutes of Health. Available at: [Link]
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Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. (2023). PubMed Central. Available at: [Link]
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Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). ResearchGate. Available at: [Link]
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Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). Bentham Open. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-1-pyridin-2-yl-piperazine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of novel chemical entities like 3-Methyl-1-pyridin-2-yl-piperazine requires a framework grounded in established safety principles and regulatory standards. This guide provides a detailed, step-by-step approach to managing this compound's waste stream, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined here are synthesized from regulatory mandates and best practices for handling nitrogen-containing heterocyclic compounds.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Piperazine itself is classified as causing severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[1][2][3][4] Derivatives containing a pyridine ring are often irritants. For instance, 1-(5-Methylpyridin-2-yl)piperazine is noted to cause serious eye irritation and may cause respiratory irritation.[5] Therefore, it is imperative to handle this compound and its waste with the assumption that it is, at a minimum, a skin and eye irritant and a potential sensitizer.
Table 1: Inferred Hazard Profile and Handling Summary for this compound
| Hazard Category | Inferred Risk Based on Analogs | Required Personal Protective Equipment (PPE) | Immediate First Aid Measures |
|---|---|---|---|
| Skin Corrosion/Irritation | Assumed to be a skin irritant, potentially corrosive.[4][5][6][7] | Nitrile or neoprene gloves (double-gloving recommended), lab coat, closed-toe shoes. | Immediately flush skin with plenty of water for at least 15 minutes; remove contaminated clothing.[8] |
| Eye Damage/Irritation | Assumed to cause serious eye irritation or damage.[5][6][7] | ANSI Z87.1-compliant safety goggles or a face shield. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[6] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[5][7] | Use only in a well-ventilated area or a certified chemical fume hood. | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6] |
| Ingestion | Assumed to be harmful if swallowed.[7][9] | Do not eat, drink, or smoke in the laboratory. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
This conservative assessment dictates that all waste containing this compound must be treated as hazardous.
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemical waste is not merely a suggestion; it is a legal requirement. In the United States, two primary federal regulations govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[10] This includes proper identification, accumulation, labeling, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP).[12][13] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[13][14]
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable, site-specific protocols.[15] Always consult your institutional EHS guidelines as the primary authority.
Step-by-Step Disposal Procedures: From Generation to Pickup
The fundamental principle of hazardous waste management is segregation. Never mix incompatible waste streams. The following workflow provides a systematic approach to managing waste containing this compound.
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Personal protective equipment for handling 3-Methyl-1-pyridin-2-yl-piperazine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3-Methyl-1-pyridin-2-yl-piperazine. The procedural guidance herein is synthesized from the known hazards of its structural parent compounds, piperazine and methyl-pyridine derivatives, to ensure a robust margin of safety in the laboratory.
Executive Summary: Immediate Safety Profile
Before handling this compound, it is crucial to be familiar with its anticipated hazard profile and the mandatory personal protective equipment (PPE). The following table summarizes the essential safety information based on an analysis of structurally similar compounds.
| Hazard Category | Anticipated Risk | Mandatory PPE & Controls |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Contact | Expected to cause skin irritation or severe burns.[5][6] Potential for skin sensitization.[4][6] | Chemical-resistant gloves (Nitrile, double-gloved), lab coat. |
| Eye Contact | Expected to cause serious eye irritation or damage.[1][5][6] | ANSI Z87.1-compliant safety goggles or a face shield.[7] |
| Inhalation | May cause respiratory tract irritation.[1][4][5] Potential for respiratory sensitization.[4] | Use exclusively within a certified chemical fume hood. |
| Primary Engineering Control | --- | All manipulations must be performed in a chemical fume hood. |
Hazard Identification and Risk Assessment
-
Piperazine Moiety : The parent piperazine compound is classified as corrosive, capable of causing severe skin burns and eye damage.[6][8] It is also a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions such as asthma or contact dermatitis.[4][6]
-
Pyridinyl Moiety : Pyridine and its derivatives, like 3-methylpyridine, are typically categorized as harmful if swallowed or in contact with skin, and are known to cause skin and eye irritation.[2][3][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a sufficient barrier between the researcher and the chemical.[9][10]
-
Hand Protection : Double gloving with nitrile gloves is required. Nitrile provides good resistance against a broad range of chemicals, including amines and aromatic compounds.[7]
-
Causality : The outer glove absorbs any immediate splash contamination and should be removed immediately upon contact. The inner glove provides secondary protection against undetected breaches. Always inspect gloves for tears or pinholes before use.[11]
-
-
Eye and Face Protection : ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[7] When there is a heightened risk of splashing (e.g., during transfers of larger quantities or when handling solutions), a face shield must be worn in addition to goggles.
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.
-
Respiratory Protection : All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety.
Step-by-Step Handling Protocol:
-
Preparation : Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don personal protective equipment as outlined in Section 2.
-
Weighing : If weighing the solid compound, perform this task within the fume hood. Use disposable weigh boats or paper.
-
Dissolution : When making a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup : Keep all vessels containing the compound clearly labeled and within the fume hood.
-
Post-Handling : After use, decontaminate any non-disposable equipment. Wipe down the work surface inside the fume hood. Remove outer gloves before exiting the fume hood work area. Wash hands thoroughly with soap and water.
Operational Workflow Diagram
Caption: Standard operational workflow for handling this compound.
Spill and Exposure Procedures
Immediate and correct action is vital in an emergency.
-
Minor Spill (in fume hood) :
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[13]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Skin Exposure :
-
Eye Exposure :
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.[14]
Step-by-Step Disposal Protocol:
-
Waste Segregation : Do not mix this waste with other waste streams.[14]
-
Solid Waste : Collect contaminated consumables (e.g., gloves, weigh paper, pipette tips) in a dedicated, labeled, leak-proof hazardous waste container.[13]
-
Liquid Waste : Collect unused solutions or reaction mixtures in a separate, labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by institutional Environmental Health & Safety (EHS) personnel.
-
Disposal : Final disposal must be conducted through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[5][13]
Waste Disposal Workflow Diagram
Caption: Waste segregation and disposal workflow for this compound.
References
- BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safe Disposal of N-Butyryl-N'-cinnamyl-piperazine: A Step-by-Step Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- Fisher Scientific. (2025). 1-(5-Methylpyridin-2-yl)piperazine Safety Data Sheet.
- Fisher Scientific. (2025). 1-(2-Pyridyl)piperazine Safety Data Sheet.
- Fisher Scientific. (2025). 3-Picoline Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025). N-Methylpiperazine Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025). Piperazine Safety Data Sheet.
- TCI Chemicals. (2025). Piperazine Anhydrous Safety Data Sheet.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
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- 11. ehs.yale.edu [ehs.yale.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




